Product packaging for 2,2,5-Trimethyl-1,3-dioxolan-4-one(Cat. No.:CAS No. 4158-85-4)

2,2,5-Trimethyl-1,3-dioxolan-4-one

カタログ番号: B3136373
CAS番号: 4158-85-4
分子量: 130.14 g/mol
InChIキー: ZIGSKLATJCEJNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2,2,5-Trimethyl-1,3-dioxolan-4-one (CAS 4158-85-4), often referred to as Me3DOX, is a high-purity chemical monomer of significant interest in advanced polymer research, particularly for the synthesis of biodegradable aliphatic polyesters. Its primary research value lies in its application in the ring-opening polymerization (ROP) to produce poly(lactic acid) (PLA) . This polymerization proceeds with the elimination of acetone, which provides a favorable thermodynamic driving force for the reaction and helps push the conversion to completion . Unlike traditional lactide ROP, the use of Me3DOX as a monomer can circumvent challenging lactide synthesis . Recent catalytic advances have demonstrated that Me3DOX can be polymerized using organocatalytic systems to create PLA with high levels of stereochemical control . For example, binary organocatalysts can achieve a high probability of meso dyad formation (Pm > 0.90), yielding highly isotactic, semicrystalline PLA with a melting temperature of 156 °C, and even form stereocomplexes with melting points up to 195.1 °C when enantiomeric chains are blended . Furthermore, its stability under mild conditions has also prompted its investigation as a biobased polar aprotic solvent, serving as a potential green alternative for reaction media and in electrolytes for energy storage devices . Researchers can synthesize this compound via an acid-catalyzed ketalization reaction between lactic acid and acetone . This product is intended For Research Use Only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B3136373 2,2,5-Trimethyl-1,3-dioxolan-4-one CAS No. 4158-85-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,2,5-trimethyl-1,3-dioxolan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8-4/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGSKLATJCEJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,2,5-trimethyl-1,3-dioxolan-4-one (CAS No. 4158-85-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5-trimethyl-1,3-dioxolan-4-one, with the CAS registry number 4158-85-4 , is a chiral heterocyclic compound that has garnered interest in various fields of chemistry, particularly in polymer synthesis and as a potential building block in medicinal chemistry. Its structure, derived from lactic acid, incorporates a protected carboxylic acid and a stereocenter, making it a valuable synthon for the introduction of chirality in molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and explores its current and potential applications in research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physical and Chemical Properties

While some experimental data is available, many of the physical properties are currently listed as "N/A" (Not Available) in publicly accessible databases, indicating a need for further experimental characterization.

PropertyValueSource
CAS Number 4158-85-4[1][2]
Molecular Formula C₆H₁₀O₃[1][2]
Molecular Weight 130.14 g/mol [1]
Appearance Colorless oil-
Boiling Point N/A[2]
Melting Point N/A[2]
Density N/A[2]
Flash Point N/A[2]
Polar Surface Area (PSA) 35.53 Ų[1]
LogP 0.68440[1]
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.2. Infrared (IR) Spectroscopy

  • The IR spectrum of a related compound, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, shows a characteristic C=O absorption at 1789 cm⁻¹, which can be used as a reference point for the carbonyl stretch in this compound.[3]

2.2.3. Mass Spectrometry (MS)

  • Mass spectrometry data is used to confirm the molecular weight of the compound. While a specific mass spectrum for this compound is not provided in the search results, it is a standard technique for its characterization.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of this compound from L-lactic acid and acetone.

Materials:

  • L-lactic acid

  • p-toluenesulfonic acid

  • Acetone

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Calcium hydride (CaH₂)

Procedure:

  • Dissolve L-lactic acid (e.g., 5 g, 55.5 mmol) and p-toluenesulfonic acid (e.g., 212 mg, 1.23 mmol) in a 1:1 mixture of acetone and toluene (e.g., 300 mL).

  • Reflux the mixture for 6 hours using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product.

  • For further purification and to remove any residual water, the product can be dried over calcium hydride overnight.

Characterization:

  • The progress of the reaction and the purity of the final product should be monitored by techniques such as ¹H NMR and ¹³C NMR spectroscopy.

Applications in Research and Development

The unique structural features of this compound make it a versatile molecule with applications in polymer chemistry and as a potential intermediate in pharmaceutical synthesis.

Polymer Chemistry

The primary application of this compound is as a monomer for the ring-opening polymerization (ROP) to produce polylactic acid (PLA). The incorporation of this monomer can influence the properties of the resulting polymer. For example, PLA derivatives containing this compound units can exhibit higher glass transition temperatures (Tg) compared to linear PLA.[4]

Logical Workflow for Polymer Synthesis:

G cluster_synthesis Monomer Synthesis cluster_polymerization Ring-Opening Polymerization L-lactic acid L-lactic acid Reaction Cyclization (Dean-Stark) L-lactic acid->Reaction Acetone Acetone Acetone->Reaction Catalyst p-toluenesulfonic acid Catalyst->Reaction Monomer This compound Reaction->Monomer ROP Polymerization Monomer->ROP Initiator Initiator Initiator->ROP PLA Polylactic Acid (PLA) ROP->PLA

Caption: Synthesis of this compound and its subsequent ring-opening polymerization to polylactic acid.

Pharmaceutical and Medicinal Chemistry

The chiral nature of this compound makes it an attractive building block for the synthesis of enantiomerically pure compounds for pharmaceutical applications.[4] While specific examples of its direct use in drug development are not prevalent in the literature, the broader class of 1,3-dioxolanes has been explored for various biological activities.

Derivatives of 1,3-dioxolane have been investigated for a range of biological activities, including:

  • Antibacterial and Antifungal Activity: Certain 1,3-dioxolane derivatives have shown promising activity against various bacterial and fungal strains.[5]

  • Central Nervous System (CNS) Disorders: Some 1,3-dioxolane-based compounds have been evaluated as agonists for the 5-HT1A receptor, a target for treating CNS disorders and neuropathic pain.[6]

It is important to note that these studies have been conducted on derivatives and not on this compound itself. Further research is required to explore the biological potential of this specific compound and its derivatives.

Potential Drug Development Workflow:

G Start This compound Derivatization Chemical Modification Start->Derivatization Screening Biological Screening Derivatization->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

2,2,5-trimethyl-1,3-dioxolan-4-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2,5-trimethyl-1,3-dioxolan-4-one, a cyclic organic compound, is a notable molecule in the fields of polymer chemistry, organic synthesis, and green chemistry. Structurally, it is a derivative of lactic acid and acetone, featuring a five-membered dioxolane ring. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a 1,3-dioxolane ring substituted with three methyl groups at positions 2 and 5, and a ketone group at position 4. The molecular formula is C6H10O3. The presence of methyl groups provides steric hindrance that influences its reactivity and stability.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 4158-85-4
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
Appearance Colorless liquid or oil
SMILES CC1C(=O)OC(O1)(C)C
InChI InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8-4/h4H,1-3H3

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound is the acid-catalyzed cyclization of L-lactic acid with acetone.[1]

Experimental Protocol: Synthesis of this compound

  • Materials: L-lactic acid, acetone, toluene, p-toluenesulfonic acid.

  • Procedure:

    • L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol) are dissolved in a 1:1 mixture of acetone and toluene (300 mL).[1]

    • The mixture is refluxed for 6 hours using a Dean-Stark apparatus to continuously remove the water formed during the reaction.[1]

    • After cooling, the solvent is evaporated under reduced pressure to yield the crude product.

    • Further purification can be achieved through distillation or chromatography.

Diagram 2: Synthesis of this compound

reactant1 L-Lactic Acid conditions Reflux in Acetone/Toluene (Dean-Stark) reactant1->conditions reactant2 Acetone reactant2->conditions catalyst p-toluenesulfonic acid (catalyst) catalyst->conditions product This compound conditions->product

Caption: Synthesis from L-lactic acid and acetone.

Chemical Reactions and Applications

This compound serves as a versatile building block and intermediate in various chemical transformations.

1. Ring-Opening Polymerization

This compound is a key monomer in the synthesis of aliphatic polyesters, particularly as an alternative to lactide for the production of polylactic acid (PLA).[1] The ring-opening polymerization can be catalyzed by organocatalysts like triflic acid, with neopentanol as an initiator.[1] This process is significant for producing biodegradable polymers.

Diagram 3: Ring-Opening Polymerization

monomer This compound catalyst Catalyst (e.g., Triflic Acid) monomer->catalyst polymer Aliphatic Polyester (PLA derivative) catalyst->polymer initiator Initiator (e.g., Neopentanol) initiator->catalyst

Caption: Ring-opening polymerization workflow.

2. Protecting Group Chemistry

In organic synthesis, this compound can be utilized as a protecting group for carbonyl compounds. The protection and deprotection steps are generally efficient, allowing for high yields of the desired products.

3. Chiral Induction

The stereogenic centers in this compound, derived from chiral α-hydroxy acids like lactic acid, make it a valuable tool for chiral induction. This property is crucial in the synthesis of enantiomerically pure compounds, which is of high importance in drug development.

4. Green Chemistry

There is growing interest in using this compound as a bio-based, polar aprotic solvent. Its potential for a lower environmental impact compared to traditional solvents aligns with the principles of green chemistry.

Safety and Handling

According to safety data, this compound is classified as a flammable liquid and is harmful if swallowed. It is also known to cause skin and serious eye irritation.[2]

Table 2: Hazard Information and Precautionary Statements

Hazard StatementPrecautionary Statement
H226: Flammable liquid and vapor[2]P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[2]
H302: Harmful if swallowed[2]P270: Do not eat, drink or smoke when using this product.[2]
H315: Causes skin irritation[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
H318: Causes serious eye damage[2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Note: Always consult the full Safety Data Sheet (SDS) before handling this chemical.

This guide provides a foundational understanding of this compound for professionals in research and development. Its unique structure and reactivity offer significant potential in polymer science and asymmetric synthesis, making it a compound of continuing interest.

References

Synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one from L-lactic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one, a valuable chiral building block, from L-lactic acid. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a versatile heterocyclic compound with applications in the synthesis of stereoregular polyesters and as a chiral auxiliary in asymmetric synthesis.[1][2] Its synthesis from the readily available and renewable resource, L-lactic acid, makes it an attractive target for sustainable chemical processes. The most common and efficient method for its preparation involves the acid-catalyzed acetalization of L-lactic acid with acetone. This reaction proceeds via the formation of a ketal, driven to completion by the removal of water.

Reaction Scheme

The synthesis of this compound from L-lactic acid and acetone is an acid-catalyzed condensation reaction. The overall transformation is depicted below:

Reaction_Scheme L_lactic_acid L-Lactic Acid catalyst p-TsOH Toluene, Reflux acetone Acetone plus1 + product This compound water H₂O plus2 + catalyst->product Workflow start Start reactants Dissolve L-lactic acid and p-TsOH in Acetone/Toluene start->reactants reflux Reflux with Dean-Stark (6 hours) reactants->reflux cool Cool to Room Temperature reflux->cool evaporate1 Evaporate Solvents cool->evaporate1 dissolve Dissolve Residue in CH₂Cl₂ evaporate1->dissolve wash_bicarb Wash with NaHCO₃ (aq) dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry filter Filter dry->filter evaporate2 Evaporate CH₂Cl₂ filter->evaporate2 purify Dry over CaH₂ evaporate2->purify end End Product: This compound purify->end

References

physical and chemical properties of 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,2,5-trimethyl-1,3-dioxolan-4-one. It includes detailed experimental protocols for its synthesis and polymerization, as well as essential safety information. This document is intended to serve as a core resource for researchers and professionals involved in organic synthesis, polymer chemistry, and drug development.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight 130.14 g/mol [1]
Appearance Colorless oil[2]
Boiling Point N/A
Melting Point N/A
Density N/A
Solubility N/A
Refractive Index N/A

N/A: Not available in the searched literature.

Chemical Synthesis

A common and effective method for the synthesis of this compound is the acid-catalyzed reaction of L-lactic acid with an acetone/toluene mixture.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • L-lactic acid (5 g, 55.5 mmol)

  • p-toluenesulfonic acid (212 mg, 1.23 mmol)

  • Acetone

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Calcium hydride (CaH₂)

Procedure:

  • Dissolve L-lactic acid and p-toluenesulfonic acid in a 1:1 mixture of acetone and toluene (300 mL).

  • Reflux the mixture for 6 hours using a Dean-Stark apparatus to continuously remove the water formed during the reaction.

  • After cooling the reaction mixture to room temperature, evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (50 mL).

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (3 x 25 mL) and brine (3 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Dry the product over calcium hydride overnight to yield this compound as a colorless oil (58% yield).

Logical Relationship of Synthesis Steps:

Synthesis_Workflow A 1. Dissolve Reactants (L-lactic acid, p-TSA, acetone/toluene) B 2. Reflux with Water Removal (Dean-Stark) A->B C 3. Solvent Evaporation B->C D 4. Dissolution in CH2Cl2 C->D E 5. Aqueous Workup (NaHCO3, Brine) D->E F 6. Drying (Na2SO4) E->F G 7. Final Solvent Evaporation F->G H 8. Drying over CaH2 (Final Product) G->H

Synthesis Workflow for this compound

Chemical Reactivity and Applications

The primary application of this compound is as a monomer in the ring-opening polymerization (ROP) to produce polylactic acid (PLA), a biodegradable polyester.[2] This method is an alternative to the traditional ROP of lactide.

Ring-Opening Polymerization

The polymerization of this compound can be initiated using a catalyst, such as p-toluenesulfonic acid, in a solvent-free environment.[2] A proposed mechanism involves a double activation of the monomer.

Experimental Protocol: Bulk Polymerization of this compound [2]

Materials:

  • This compound (monomer)

  • Neopentanol (initiator)

  • Triflic acid (TfOH) or p-toluenesulfonic acid (catalyst)

Procedure:

  • Combine the monomer, initiator, and catalyst in a reaction vessel.

  • Heat the mixture under solvent-free (bulk) conditions.

  • The polymerization proceeds via a ring-opening mechanism.

Signaling Pathway of Polymerization:

Polymerization_Pathway Monomer 2,2,5-trimethyl- 1,3-dioxolan-4-one ActivatedMonomer Activated Monomer Monomer->ActivatedMonomer Activation Initiator Initiator (e.g., Neopentanol) PolymerChain Growing Polymer Chain Initiator->PolymerChain Initiation Catalyst Catalyst (e.g., p-TSA) Catalyst->ActivatedMonomer ActivatedMonomer->PolymerChain Propagation PLA Polylactic Acid (PLA) PolymerChain->PLA Termination/Final Polymer

Ring-Opening Polymerization of this compound

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A ¹H NMR spectrum for this compound is available in the supplementary materials of the study by Gazzotti et al. (2020).[2] While the raw data is not presented here, the reference provides the necessary information for its retrieval.

¹³C NMR, IR, and Mass Spectrometry

As of the latest search, specific experimental ¹³C NMR, IR, and mass spectrometry data for this compound are not available in the public domain. Researchers are advised to perform their own analyses for detailed characterization.

Safety and Handling

General Recommended Precautions:

  • Keep away from heat, sparks, and open flames.

  • Store in a well-ventilated place and keep the container tightly closed.

  • Use explosion-proof electrical equipment.

  • Wear protective gloves, clothing, and eye/face protection.

  • Wash hands thoroughly after handling.

  • Avoid ingestion and inhalation.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult a comprehensive safety data sheet for a similar compound if a specific one is not available.

References

Chiral Properties of 2,2,5-trimethyl-1,3-dioxolan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chiral properties of 2,2,5-trimethyl-1,3-dioxolan-4-one, a versatile heterocyclic compound derived from lactic acid. This document outlines its synthesis, stereoselective applications, and the underlying mechanisms that govern its chiral behavior. Key quantitative data are summarized in structured tables, and detailed experimental protocols for its synthesis and use in stereoselective polymerization are provided. Furthermore, logical workflows and reaction pathways are visualized through diagrams to facilitate a comprehensive understanding of its role in asymmetric synthesis.

Introduction

This compound, a derivative of the readily available chiral building block lactic acid, has emerged as a significant compound in stereoselective synthesis. Its rigid dioxolanone ring structure and the presence of a stereocenter at the C5 position make it an effective chiral auxiliary and a valuable monomer for the synthesis of biodegradable polymers with controlled stereochemistry. This guide explores the fundamental chiral characteristics of this molecule and its practical applications in modern organic chemistry.

Synthesis and Chiral Properties

The most common route to enantiomerically pure this compound involves the acid-catalyzed acetalization of either (S)- or (R)-lactic acid with acetone. This reaction proceeds with retention of configuration at the C5 stereocenter.

Applications in Stereoselective Synthesis

Stereoselective Ring-Opening Polymerization

One of the most significant applications of this compound is as a monomer in the stereoselective ring-opening polymerization (ROP) to produce polylactic acid (PLA). The use of specific catalysts allows for the synthesis of highly isotactic PLA, a biodegradable polymer with desirable physical properties.

A notable study demonstrated the use of achiral homosalen-Al catalysts for the polymerization of racemic this compound. This process occurs in two steps: a stereoselective ring-opening followed by deacetonation. The resulting poly(rac-lactic acid) exhibited a high degree of isotacticity.[1]

Table 1: Stereoselective Ring-Opening Polymerization of racemic this compound

Catalyst SystemMonomerPolymerIsotacticity (Pm)Reference
Isopropyl-substituted homosalen-Alracemic this compoundPoly(rac-lactic acid)0.96[1]
Chiral Auxiliary in Diels-Alder Reactions

The dioxolanone moiety can serve as a chiral auxiliary, directing the stereochemical course of cycloaddition reactions. While specific examples for this compound are not extensively detailed in the available literature, the analogous compound (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, also derived from lactic acid, has been used in Diels-Alder reactions. The chiral center on the dioxolanone ring influences the facial selectivity of the diene's approach to the dienophile, leading to the preferential formation of one diastereomer.

Experimental Protocols

Synthesis of (S)-2,2,5-trimethyl-1,3-dioxolan-4-one from L-Lactic Acid

Materials:

  • L-lactic acid

  • Acetone

  • Toluene

  • p-toluenesulfonic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Calcium hydride

Procedure:

  • A solution of L-lactic acid (e.g., 5 g) and a catalytic amount of p-toluenesulfonic acid in a 1:1 mixture of acetone and toluene is refluxed using a Dean-Stark apparatus to remove water.

  • After the reaction is complete, the solvent is evaporated.

  • The residue is dissolved in dichloromethane and washed successively with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting oil is further dried over calcium hydride to yield the pure product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and a key stereoselective reaction involving this compound.

Synthesis_Workflow L_Lactic_Acid L-Lactic Acid Reaction Acetalization (Reflux with Dean-Stark) L_Lactic_Acid->Reaction Acetone Acetone Acetone->Reaction Catalyst p-toluenesulfonic acid Catalyst->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Drying and Solvent Removal Workup->Purification Product (S)-2,2,5-trimethyl- 1,3-dioxolan-4-one Purification->Product

Caption: Synthesis workflow for (S)-2,2,5-trimethyl-1,3-dioxolan-4-one.

ROP_Mechanism Monomer rac-2,2,5-trimethyl- 1,3-dioxolan-4-one Step1 Stereoselective Ring-Opening Monomer->Step1 Catalyst homosalen-Al Catalyst Catalyst->Step1 Intermediate Polymer with acetal groups Step1->Intermediate Step2 Deacetonation Intermediate->Step2 Polymer Isotactic Polylactic Acid Step2->Polymer

Caption: Stereoselective Ring-Opening Polymerization of this compound.

Conclusion

This compound is a valuable chiral molecule with significant potential in stereoselective synthesis. Its straightforward preparation from lactic acid and its ability to impart stereocontrol in polymerization and cycloaddition reactions make it an attractive tool for chemists in academia and industry. Further exploration of its chiral properties and applications is warranted to fully exploit its synthetic utility.

References

Technical Guide: Safety and Handling of 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 2,2,5-trimethyl-1,3-dioxolan-4-one (CAS No. 4158-85-4) is not publicly available at the time of this report. The following guide is based on general principles of laboratory safety and information available for structurally similar dioxolane derivatives. This information should be used for preliminary guidance only and is not a substitute for a substance-specific SDS, which should be obtained from the supplier.

Introduction

This compound is a cyclic organic compound.[1] Its structure suggests it may be used as a solvent or as a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1] Given the general properties of related dioxolane compounds, it should be handled with care in a laboratory setting, with particular attention to potential flammability and irritation.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet, quantitative safety and physical property data for this compound are not available. The following tables are presented as a template for the type of information that should be sought from a supplier-provided SDS.

Table 1: Physical and Chemical Properties
PropertyValue
Molecular FormulaC₆H₁₀O₃
Molecular Weight130.14 g/mol [1]
AppearanceData Not Available
OdorData Not Available
Boiling PointData Not Available
Melting PointData Not Available
Flash PointData Not Available
DensityData Not Available
SolubilityData Not Available
Table 2: Toxicological Data
EndpointValueSpeciesRoute
Acute Toxicity (Oral, LD50)Data Not Available
Acute Toxicity (Dermal, LD50)Data Not Available
Acute Toxicity (Inhalation, LC50)Data Not Available
Skin Corrosion/IrritationData Not Available
Serious Eye Damage/IrritationData Not Available
Respiratory or Skin SensitizationData Not Available
Germ Cell MutagenicityData Not Available
CarcinogenicityData Not Available
Reproductive ToxicityData Not Available
STOT-Single ExposureData Not Available
STOT-Repeated ExposureData Not Available
Aspiration HazardData Not Available
Table 3: Exposure Limits
OrganizationLimit
OSHA (PEL)Data Not Available
ACGIH (TLV)Data Not Available
NIOSH (REL)Data Not Available

Hazard Identification and Classification

A formal GHS classification for this compound is not available. However, based on the hazards associated with similar dioxolane derivatives, it is prudent to handle this compound as potentially:

  • Flammable: Many low molecular weight organic solvents are flammable.

  • An Eye and Skin Irritant: Direct contact with organic solvents can cause irritation.

  • Harmful if Inhaled or Ingested: Vapors may cause respiratory tract irritation, and ingestion could be harmful.

Experimental Protocols: Safe Handling Procedures

The following are general best-practice procedures for handling potentially flammable and irritating organic liquids in a research or drug development laboratory.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use.

  • Skin and Body Protection: Wear a flame-retardant laboratory coat. Ensure arms and legs are covered. Closed-toe shoes are mandatory.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment. Use of explosion-proof electrical equipment is recommended.[2]

  • Static Discharge: Ground and bond containers and receiving equipment when transferring large volumes to prevent the buildup of static electricity.[2]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from heat, sparks, open flames, and strong oxidizing agents.[2]

  • The storage area should be designated for flammable liquids.

Spills and Disposal
  • Spills: In the event of a small spill, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and follow emergency procedures. Ensure adequate ventilation during cleanup.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a potentially flammable liquid organic compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage start Start: Obtain Compound sds Review SDS start->sds 1. ppe Don PPE sds->ppe 2. setup Prepare Workspace (Fume Hood, Spill Kit) ppe->setup 3. transfer Transfer/Weigh Compound reaction Perform Experiment transfer->reaction 4. In Fume Hood waste Dispose of Waste cleanup_area Clean Work Area waste->cleanup_area 5. storage Store Compound cleanup_area->storage 6. end End storage->end 7.

Caption: General workflow for safely handling liquid chemicals in a laboratory.

Emergency Procedures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water may be ineffective.[3] Cool fire-exposed containers with water spray.[3]

References

solubility of 2,2,5-trimethyl-1,3-dioxolan-4-one in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 2,2,5-trimethyl-1,3-dioxolan-4-one in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a cyclic organic compound with the molecular formula C₆H₁₀O₃. It belongs to the family of dioxolanes, which are characterized by a five-membered ring containing two oxygen atoms. The presence of a ketone group and methyl substituents influences its physicochemical properties, including its solubility. This compound and its derivatives are of interest in various fields, including polymer chemistry and as potential green solvents.[1] Understanding its solubility is crucial for its application in synthesis, purification, and formulation.

Qualitative Solubility Profile

In the absence of specific experimental data, a qualitative solubility profile can be inferred based on the molecular structure of this compound and the chemical principle of "like dissolves like." The molecule possesses both polar (ester and ether functionalities) and nonpolar (methyl groups) characteristics, suggesting it will be soluble in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThe polar ester and ether groups of this compound can interact favorably with the polar aprotic nature of these solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe compound can act as a hydrogen bond acceptor (via its oxygen atoms) with the hydroxyl groups of these solvents. However, the lack of a hydrogen bond donor group on the solute may limit solubility compared to polar aprotic solvents.
Nonpolar Hexane, Toluene, Diethyl etherLow to ModerateThe nonpolar methyl groups will have favorable interactions with nonpolar solvents. The presence of polar functional groups will likely prevent high solubility in purely nonpolar solvents like hexane. Toluene and diethyl ether, with some slight polarity, may be better solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method, a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Gravimetric Analysis (Optional but recommended for confirmation):

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solute.

  • Chromatographic Analysis (for precise quantification):

    • Accurately dilute the filtered supernatant with a known volume of the solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • From the gravimetric or chromatographic analysis, calculate the mass of the solute dissolved in the volume of the solvent.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow start Start prepare_solution Prepare Supersaturated Solution (Excess Solute + Known Volume of Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with shaking) prepare_solution->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample_supernatant Withdraw and Filter Supernatant settle->sample_supernatant analysis Analyze Solute Concentration sample_supernatant->analysis gravimetric Gravimetric Analysis (Solvent Evaporation) analysis->gravimetric Method 1 chromatographic Chromatographic Analysis (HPLC/GC) analysis->chromatographic Method 2 calculate_solubility Calculate Solubility (e.g., g/L, mol/L) gravimetric->calculate_solubility chromatographic->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for determining the solubility of an organic compound.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility. These models, often based on Quantitative Structure-Property Relationships (QSPR), utilize molecular descriptors to predict physical properties. Machine learning algorithms are increasingly being used to develop more accurate predictive models for the solubility of organic compounds in various solvents. While a detailed analysis is beyond the scope of this guide, researchers can explore tools based on conductor-like screening models for real solvents (COSMO-RS) or other machine learning-based approaches to estimate the solubility of this compound.

Conclusion

While quantitative experimental data on the is currently scarce in the public domain, its molecular structure suggests it is a versatile compound with solubility in a range of polar aprotic and polar protic solvents. For precise applications, it is imperative that experimental solubility studies are conducted. The provided protocol outlines a standard and reliable method for such determinations. Future work in this area would be highly beneficial to the scientific community, particularly for those exploring the use of this compound in novel applications.

References

The Enduring Versatility of 1,3-Dioxolan-4-ones: A Historical and Technical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the unassuming 1,3-dioxolan-4-one scaffold has served as a cornerstone in synthetic chemistry, evolving from a niche chiral auxiliary to a versatile building block in polymer science and beyond. This technical guide delves into the historical context of its application, providing an in-depth look at its synthesis, key transformations, and enduring impact on the development of novel chemical entities.

The story of 1,3-dioxolan-4-ones in modern chemistry begins in earnest with the seminal work of Seebach nearly four decades ago.[1][2] These chiral heterocycles, readily prepared from enantiomerically pure α-hydroxy acids and aldehydes or ketones, emerged as powerful tools for asymmetric synthesis.[1][2] The inherent chirality of the starting α-hydroxy acid, such as lactic or mandelic acid, allows for the diastereoselective formation of the 1,3-dioxolan-4-one ring, effectively "storing" the stereochemical information. This elegant strategy enables highly selective reactions with electrophiles, laying the groundwork for the asymmetric synthesis of a wide array of complex molecules.[1]

Beyond their foundational role as chiral auxiliaries, the application of 1,3-dioxolan-4-ones has expanded significantly. In recent years, they have garnered substantial interest as monomers for the synthesis of biodegradable aliphatic polyesters, most notably polylactic acid (PLA) and its copolymers.[3][4] This approach offers a valuable alternative to traditional ring-opening polymerization of lactide, with the potential for greater control over polymer architecture and properties. The polymerization of 1,3-dioxolan-4-ones proceeds through a ring-opening mechanism that releases a small molecule, such as formaldehyde or acetone, offering a unique pathway to functional polyesters.[4]

Synthesis and Key Applications: A Chronological Overview

The enduring utility of 1,3-dioxolan-4-ones stems from their straightforward synthesis and the diverse reactivity of the heterocyclic ring. The general approach involves the acid-catalyzed condensation of an α-hydroxy acid with an aldehyde or a ketone, often with azeotropic removal of water.

The historical development of their applications can be broadly categorized into two main eras: their establishment as chiral auxiliaries for asymmetric synthesis and their more recent emergence as versatile monomers in polymer chemistry.

The Era of Asymmetric Synthesis

Following Seebach's pioneering work, the use of chiral 1,3-dioxolan-4-ones in asymmetric synthesis flourished. The enolates derived from these compounds exhibit high diastereoselectivity in reactions with a variety of electrophiles, including alkyl halides, aldehydes, and Michael acceptors. This has provided reliable routes to enantiomerically enriched α-substituted carboxylic acids and their derivatives.

Experimental Protocol: Asymmetric Alkylation of a Chiral 1,3-Dioxolan-4-one (General Procedure)

A solution of a chiral 1,3-dioxolan-4-one (1.0 equiv) in a dry, aprotic solvent such as tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A strong base, typically lithium diisopropylamide (LDA) (1.1 equiv), is added dropwise, and the resulting enolate solution is stirred for 30-60 minutes at -78 °C. The electrophile (1.2 equiv) is then added, and the reaction mixture is stirred for several hours at low temperature before being gradually warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkylated 1,3-dioxolan-4-one. Subsequent hydrolysis of the dioxolanone moiety yields the enantiomerically enriched α-substituted carboxylic acid.

The Rise of 1,3-Dioxolan-4-ones in Polymer Chemistry

More recently, the focus has shifted towards the exploitation of 1,3-dioxolan-4-ones as monomers for ring-opening polymerization. This has been driven by the increasing demand for sustainable and biodegradable polymers. The polymerization can be initiated by a variety of catalysts, including organocatalysts, to produce polyesters with well-defined properties.

Experimental Protocol: Organocatalyzed Ring-Opening Polymerization of a 1,3-Dioxolan-4-one (General Procedure)

In a glovebox, the 1,3-dioxolan-4-one monomer, an initiator (e.g., an alcohol), and an organocatalyst (e.g., a Brønsted acid) are charged into a dry reaction vessel.[4] The vessel is sealed and heated to the desired reaction temperature. The progress of the polymerization is monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer signals and the appearance of the polymer signals.[4] Upon completion, the reaction is cooled to room temperature, and the polymer is dissolved in a suitable solvent and precipitated in a non-solvent to remove any unreacted monomer and catalyst. The purified polymer is then dried under vacuum to a constant weight.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of 1,3-dioxolan-4-ones, compiled from various studies.

α-Hydroxy AcidAldehyde/KetoneProductYield (%)Reference
L-Lactic AcidParaformaldehyde5-Methyl-1,3-dioxolan-4-oneGood[3]
Mandelic AcidAcetone2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-oneGood[3]
L-Lactic AcidAcetone/Toluene2,2,5-Trimethyl-1,3-dioxolan-4-oneNot Specified[4]

Table 1: Synthesis of Representative 1,3-Dioxolan-4-ones. This table highlights the straightforward and generally high-yielding synthesis of 1,3-dioxolan-4-one derivatives from readily available starting materials.

MonomerInitiatorCatalystConversion (%)Molecular Weight ( g/mol )Polydispersity (Đ)Reference
MeDOXNeopentanolTfOHFull (48h)Not SpecifiedNot Specified[4]

Table 2: Polymerization of 1,3-Dioxolan-4-ones. This table provides an example of the organocatalyzed polymerization of a 1,3-dioxolan-4-one, demonstrating the feasibility of this approach for polyester synthesis.

Visualizing the Chemistry of 1,3-Dioxolan-4-ones

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Synthesis_of_1_3_Dioxolan_4_one cluster_reactants Reactants cluster_reaction Reaction cluster_products Products alpha_hydroxy_acid α-Hydroxy Acid condensation Acid-Catalyzed Condensation alpha_hydroxy_acid->condensation aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->condensation dioxolanone 1,3-Dioxolan-4-one condensation->dioxolanone + water Water condensation->water

Figure 1: General synthesis of 1,3-dioxolan-4-ones.

Asymmetric_Alkylation_Workflow start Chiral 1,3-Dioxolan-4-one enolate_formation Enolate Formation (LDA, -78 °C) start->enolate_formation alkylation Alkylation (Electrophile) enolate_formation->alkylation workup Aqueous Workup alkylation->workup purification Purification workup->purification product Alkylated 1,3-Dioxolan-4-one purification->product

Figure 2: Workflow for asymmetric alkylation.

ROP_of_Dioxolanone cluster_reactants Reactants cluster_reaction Polymerization cluster_products Products monomer 1,3-Dioxolan-4-one rop Ring-Opening Polymerization monomer->rop initiator Initiator initiator->rop catalyst Catalyst catalyst->rop polymer Polyester rop->polymer + byproduct Small Molecule (e.g., Formaldehyde) rop->byproduct

Figure 3: Ring-opening polymerization of 1,3-dioxolan-4-ones.

References

Thermodynamic Properties of 2,2,5-trimethyl-1,3-dioxolan-4-one: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the methodologies used to determine the thermodynamic properties of 2,2,5-trimethyl-1,3-dioxolan-4-one. Despite a thorough search of scientific literature and chemical databases, specific experimental or computational thermodynamic data for this compound are not publicly available at the time of this publication. Consequently, this paper focuses on the established experimental protocols and computational approaches that are essential for characterizing the thermodynamic profile of this and similar organic molecules. This guide is intended to equip researchers with the necessary knowledge to either conduct such measurements or to critically evaluate similar data.

Introduction

This compound, a derivative of lactic acid, is a chiral heterocyclic compound with applications in polymer chemistry and as a synthetic intermediate. A thorough understanding of its thermodynamic properties, including enthalpy of formation, Gibbs free energy of formation, heat capacity, and vapor pressure, is critical for process design, safety analysis, and predicting its behavior in various chemical and physical transformations. This document outlines the standard methodologies for obtaining these crucial parameters.

Thermodynamic Properties: Data Presentation

While specific experimental data for this compound is not currently available, the following tables illustrate the standard format for presenting such thermodynamic data. These tables are provided as a template for future experimental work.

Table 1: Hypothetical Standard Molar Thermodynamic Properties at 298.15 K and 1 atm

PropertySymbolValue (Unit)
Standard Molar Enthalpy of FormationΔfH°Data not available
Standard Molar Gibbs Free Energy of FormationΔfG°Data not available
Standard Molar EntropyData not available
Molar Heat Capacity (constant pressure)Cp,mData not available

Table 2: Hypothetical Vapor Pressure Data

Temperature (K)Vapor Pressure (Pa)
T1P1
T2P2
T3P3

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a liquid organic compound such as this compound involves a suite of well-established experimental techniques.

Calorimetry

Calorimetry is the primary method for measuring heat changes associated with chemical reactions and physical transitions, which are fundamental to determining enthalpy of formation and heat capacity.

3.1.1. Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

  • Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is meticulously measured.

  • Apparatus: A high-pressure stainless steel bomb, a water bath with a stirrer, a high-precision thermometer, and an ignition system.

  • Procedure:

    • A known mass of this compound is placed in a crucible inside the bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The final temperature of the water after combustion is recorded.

    • The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • Data Analysis: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔH). The enthalpy of formation is subsequently calculated using Hess's Law, from the known enthalpies of formation of the combustion products (CO₂, H₂O).

3.1.2. Heat Capacity

The molar heat capacity (Cp,m) can be determined using Differential Scanning Calorimetry (DSC).[1]

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1] This difference is recorded as a function of temperature.

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure:

    • A small, accurately weighed sample of this compound is sealed in an aluminum pan.

    • An empty pan is used as a reference.

    • The sample and reference are heated at a constant rate over the desired temperature range.

    • The heat flow to the sample and reference is continuously monitored.

  • Data Analysis: The heat capacity is calculated from the difference in heat flow between the sample and the reference, relative to a standard material with a known heat capacity, such as sapphire.

Vapor Pressure Measurement

Vapor pressure is a critical property for understanding the volatility of a substance and for calculating the enthalpy of vaporization.

  • Principle: The vapor pressure of a liquid is the pressure exerted by its vapor when the liquid and vapor phases are in equilibrium at a given temperature. Several methods can be used for its determination.

  • Static Method: A sample of the liquid is placed in a container with a pressure gauge, and the air is removed. The container is then heated to a specific temperature, and the pressure is recorded once equilibrium is reached.

  • Dynamic Method (Ebulliometry): An ebulliometer is used to measure the boiling point of the liquid at different externally applied pressures. The vapor pressure is equal to the applied pressure at the boiling point.

  • Knudsen Effusion Method: This technique is suitable for substances with low vapor pressure and involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[2]

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties.

  • Ab Initio and Density Functional Theory (DFT) Methods: These quantum mechanical methods can be used to calculate the electronic structure of this compound. From the calculated energies, thermodynamic properties such as the enthalpy of formation and Gibbs free energy can be derived.

  • Statistical Thermodynamics: By combining the results of quantum mechanical calculations (molecular geometry, vibrational frequencies) with statistical mechanics principles, it is possible to compute thermodynamic functions like entropy and heat capacity.

It is important to note that the accuracy of computational methods is highly dependent on the level of theory and the basis set used in the calculations.

Visualizations

The following diagrams illustrate the workflows for the experimental determination of key thermodynamic properties.

ExperimentalWorkflow_EnthalpyOfFormation cluster_0 Enthalpy of Combustion Measurement cluster_1 Calculation of Enthalpy of Formation A Weigh Sample B Seal in Bomb with O₂ A->B C Calorimeter Setup B->C D Ignition C->D E Measure ΔT D->E F Calculate ΔcH° E->F H Apply Hess's Law F->H G Known ΔfH° of Products (CO₂, H₂O) G->H I ΔfH° of Compound H->I

Workflow for Determining Enthalpy of Formation.

ExperimentalWorkflow_HeatCapacity A Prepare Sample and Reference Pans B Place in DSC Instrument A->B C Program Temperature Ramp B->C D Measure Differential Heat Flow C->D F Calculate Cp as a Function of Temperature D->F E Calibrate with Standard (e.g., Sapphire) E->F

Workflow for Determining Heat Capacity using DSC.

Conclusion

While direct experimental thermodynamic data for this compound remain to be determined, this guide provides a comprehensive framework of the well-established methodologies required for such a characterization. The experimental protocols for calorimetry and vapor pressure measurement, along with computational approaches, offer robust pathways to obtaining the enthalpy of formation, Gibbs free energy, heat capacity, and vapor pressure. The availability of such data is crucial for the advancement of research and development involving this compound. It is recommended that future work on this compound includes the experimental determination of these fundamental properties.

References

Methodological & Application

Application Notes and Protocols for Ring-Opening Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ring-opening polymerization (ROP) of 2,2,5-trimethyl-1,3-dioxolan-4-one (a protected form of lactic acid) to synthesize polylactic acid (PLA), a biodegradable and biocompatible polymer with significant applications in drug delivery and biomedical devices. The protocols described herein focus on organocatalyzed methods, which offer a metal-free approach to producing well-defined polymers. This application note includes procedures for monomer synthesis, purification, polymerization, and comprehensive characterization of the resulting polymer.

Introduction

Polylactic acid (PLA) is a leading biodegradable polyester derived from renewable resources, making it an attractive material for a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and absorbable sutures.[1] The synthesis of PLA is typically achieved through the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[2][3] An alternative and increasingly popular route involves the ROP of 1,3-dioxolan-4-ones, which are cyclic acetals or ketals of α-hydroxy acids.[4][5] The use of this compound, derived from lactic acid and acetone, presents a readily accessible monomer for the synthesis of PLA.[4][6]

Organocatalysis has emerged as a powerful tool for the ROP of cyclic esters, offering a metal-free alternative to traditional metal-based catalysts and enabling the synthesis of polymers with controlled molecular weights and narrow dispersities.[7] This protocol details two organocatalytic approaches for the ROP of this compound: a single-catalyst system and a binary-catalyst system for enhanced control over polymer stereochemistry.

Experimental Protocols

Monomer Synthesis: this compound

This protocol describes the synthesis of the monomer from L-lactic acid and acetone, using p-toluenesulfonic acid as a catalyst.[4]

Materials:

  • L-lactic acid

  • p-toluenesulfonic acid

  • Acetone

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Calcium hydride (CaH₂)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-lactic acid (e.g., 5 g, 55.5 mmol) and p-toluenesulfonic acid (e.g., 212 mg, 1.23 mmol).

  • Add a 1:1 mixture of acetone and toluene (e.g., 300 mL).

  • Reflux the mixture for 6 hours, continuously removing water using the Dean-Stark apparatus.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent to yield the crude product.

  • For purification, the monomer should be dried over calcium hydride overnight and then distilled under reduced pressure to obtain a colorless oil.[8]

Ring-Opening Polymerization Protocols

General Considerations:

All polymerization reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques to exclude moisture and oxygen, which can interfere with the polymerization.[9] All glassware should be oven-dried prior to use. Solvents and reagents for polymerization should be purified and dried using standard procedures.[8]

Protocol 2.1: Single-Catalyst Bulk Polymerization

This protocol describes a solvent-free polymerization using an alcohol initiator and a Brønsted acid catalyst.[4]

Materials:

  • This compound (purified)

  • Neopentanol (initiator)

  • Triflic acid (TfOH) or p-toluenesulfonic acid (p-TSA) (catalyst)

  • Dichloromethane (for dissolution and precipitation)

  • Methanol (for precipitation)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, add the desired amount of this compound.

  • Add the initiator (neopentanol) and catalyst (TfOH or p-TSA) according to the desired monomer:initiator:catalyst molar ratio (e.g., 200:1:10).[4]

  • Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 100 °C).[4]

  • Stir the reaction mixture for the desired time (e.g., 2-48 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis.

  • After the desired conversion is reached, cool the reaction to room temperature.

  • Dissolve the crude polymer in a minimal amount of dichloromethane.

  • Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.

Protocol 2.2: Binary Organocatalytic Solution Polymerization

This protocol utilizes a binary catalyst system to achieve controlled polymerization and high stereoregularity under mild conditions.[7]

Materials:

  • This compound (purified)

  • Benzyl alcohol (initiator)

  • Thiourea-based catalyst (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea)

  • Organic base co-catalyst (e.g., 1,8-diazabicycloundec-7-ene, DBU)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

Procedure:

  • In a glovebox or under an inert atmosphere, prepare stock solutions of the monomer, initiator, catalyst, and co-catalyst in anhydrous toluene.

  • In a dried reaction vessel, combine the monomer, initiator, catalyst, and co-catalyst solutions in the desired molar ratios.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature as required.

  • Monitor the monomer conversion by ¹H NMR.

  • Once the desired molecular weight is achieved, terminate the polymerization by adding a small amount of a quenching agent (e.g., benzoic acid).

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Data Presentation

The following tables summarize typical experimental conditions and results for the ring-opening polymerization of this compound.

Table 1: Single-Catalyst Bulk Polymerization Conditions and Results [4]

EntryInitiator:Catalyst:MonomerCatalystTemp (°C)Time (h)Conversion (%)Mₙ ( g/mol ) (SEC)Đ (Mₙ/Mₙ)
11:10:200TfOH10024>953,5001.25
21:10:200p-TSA10048>954,2001.30

Table 2: Polymer Characterization Data [4]

PropertyValue
Glass Transition Temp (T₉)36 °C
Cold Crystallization Temp (Tₑₑ)100 °C
Melting Temp (Tₘ)125 °C

Polymer Characterization

¹H NMR Spectroscopy for Monomer Conversion

Monomer conversion can be determined by ¹H NMR spectroscopy by monitoring the disappearance of monomer signals and the appearance of polymer signals.

Sample Preparation:

Dissolve a small aliquot of the crude polymerization mixture in deuterated chloroform (CDCl₃).

Analysis:

The conversion is calculated by comparing the integration of the monomer's methine proton signal with the integration of the polymer's methine proton signal.[10]

Gel Permeation Chromatography (GPC/SEC)

GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer.[1][6]

Typical Conditions for Polylactide Analysis:

  • Mobile Phase: Tetrahydrofuran (THF) or Hexafluoroisopropanol (HFIP) with a salt like NaTFAc for polar polymers.[7]

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns (e.g., two PLgel MIXED-B columns) is commonly used for THF.[8] For HFIP, specialized columns (e.g., PL HFIPgel) are required.[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Temperature: 35-40 °C.[7][8]

  • Detector: Refractive index (RI) detector.

  • Calibration: Polystyrene standards are typically used for calibration in THF.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, including the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (Tₑ).[11]

Typical DSC Protocol for Polylactide:

  • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Heat the sample from room temperature to a temperature above its melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[8][12]

  • Cool the sample to below its glass transition temperature (e.g., 0 °C) at a controlled cooling rate (e.g., 10 °C/min).[12][13]

  • Reheat the sample to above its melting point at 10 °C/min.

  • The T₉, Tₑ, and Tₘ are determined from the second heating scan to erase the thermal history of the sample.[8][14]

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis & Purification cluster_polymerization Ring-Opening Polymerization cluster_characterization Polymer Characterization Monomer_Synthesis Synthesis of this compound Purification Drying over CaH2 & Vacuum Distillation Monomer_Synthesis->Purification Polymerization Bulk or Solution ROP under Inert Atmosphere Purification->Polymerization NMR 1H NMR (Conversion) Polymerization->NMR GPC GPC/SEC (Mn, Đ) Polymerization->GPC DSC DSC (Tg, Tm, Tc) Polymerization->DSC

Figure 1: Experimental workflow for the synthesis and characterization of polylactic acid.

polymerization_mechanism Monomer This compound Activated_Monomer Activated Monomer Complex Monomer->Activated_Monomer Catalyst H+ (Brønsted Acid) Catalyst->Monomer Activation Initiator R-OH (Initiator) Initiator->Activated_Monomer Attack Ring_Opening Nucleophilic Attack by Initiator Activated_Monomer->Ring_Opening Propagating_Chain Propagating Polymer Chain Ring_Opening->Propagating_Chain Acetone Acetone (byproduct) Ring_Opening->Acetone Propagating_Chain->Activated_Monomer Propagation Polymer Polylactic Acid Propagating_Chain->Polymer

Figure 2: Proposed mechanism for the acid-catalyzed ring-opening polymerization.

References

Application Notes and Protocols for Polylactic Acid (PLA) Synthesis Using 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polylactic acid (PLA) through the ring-opening polymerization (ROP) of 2,2,5-trimethyl-1,3-dioxolan-4-one. This monomer serves as a viable alternative to lactide, offering a pathway to PLA with controlled molecular weights and stereochemistry. The protocols outlined below cover the synthesis of the monomer and its subsequent polymerization using different catalytic systems.

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible aliphatic polyester with extensive applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical implants. A common route to high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid. However, the synthesis and purification of lactide can be challenging.

An alternative approach involves the ROP of 1,3-dioxolan-4-ones. Specifically, this compound (Me3DOX) can be polymerized to yield PLA with the concurrent release of acetone. This method offers a promising alternative for the synthesis of PLA, with the potential for producing highly isotactic polymers when appropriate catalysts are employed.[1] The stereoregularity of PLA is a critical factor that influences its crystallinity, mechanical properties, and thermal stability.[1]

This document details the synthesis of Me3DOX and its subsequent polymerization using two different catalytic approaches: a binary organocatalytic system and a Brønsted acid-catalyzed system.

Synthesis of this compound (Monomer)

This protocol describes the synthesis of the monomer, this compound (Me3DOX), from L-lactic acid and acetone.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol).[2]

  • Solvent Addition: Add a 1:1 mixture of acetone and toluene (300 mL).[2]

  • Reaction: Heat the mixture to reflux for 6 hours, continuously removing the water that forms via the Dean-Stark trap.[2]

  • Work-up: After cooling the reaction mixture to room temperature, evaporate the solvent under reduced pressure.[2]

  • Purification: Dissolve the residue in dichloromethane (CH2Cl2, 50 mL) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (3 x 25 mL) and brine (3 x 25 mL).[2]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product as a colorless oil. For further drying, the product can be stored over calcium hydride (CaH2) overnight.[2] The typical yield is approximately 58%.[2]

Polylactic Acid Synthesis via Ring-Opening Polymerization (ROP)

Protocol 1: Binary Organocatalyzed ROP

This protocol utilizes a binary organocatalytic system to achieve controlled ROP of Me3DOX, leading to highly isotactic PLA.[1] This system typically consists of a thiourea derivative and a base, which co-activate the monomer and initiator through hydrogen bonding.[1]

  • Materials: The monomer (this compound), a thiourea-based organocatalyst, a base co-catalyst, and an alcohol initiator (e.g., benzyl alcohol) are required.

  • Reaction Setup: In a glovebox, a dried reaction vessel is charged with the monomer, catalyst, co-catalyst, and initiator at the desired molar ratios (see Table 1).

  • Polymerization: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., room temperature) for a set duration.

  • Termination and Purification: The polymerization is quenched, and the polymer is isolated, often by precipitation in a non-solvent such as cold methanol. The polymer is then collected by filtration and dried under vacuum.

The following table summarizes the results from the ring-opening polymerization of (S)-2,2,5-trimethyl-1,3-dioxolan-4-one using a binary organocatalytic system, demonstrating the effect of the monomer to initiator ratio on the resulting polymer properties.[1]

EntryMonomer:Initiator RatioMn ( g/mol )PDI (Đ)Stereoregularity (Pm)
125:111401.440.92
250:118501.480.93
3100:126301.510.93
4150:1-1.510.85

Mn = Number-average molecular weight, PDI (Đ) = Polydispersity Index, Pm = probability of meso dyad formation.

Protocol 2: Brønsted Acid Catalyzed ROP

This protocol employs a Brønsted acid, such as p-toluenesulfonic acid or triflic acid (TfOH), to catalyze the bulk polymerization of Me3DOX.[2]

  • Reaction Setup: In a dried reaction vessel under an inert atmosphere, combine this compound (monomer), neopentanol (initiator), and a Brønsted acid catalyst (e.g., TfOH). A typical molar ratio is 200:1:10 (monomer:initiator:catalyst).[2]

  • Polymerization: Heat the bulk reaction mixture to 100 °C.[2] Samples can be taken at different time points to monitor the progress of the polymerization.

  • Work-up and Isolation: After the desired reaction time, dissolve the crude polymer in a suitable solvent (e.g., dichloromethane) and precipitate it into a non-solvent (e.g., cold methanol).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

The following table presents representative data for the polymerization of racemic this compound using a homosalen-Al catalyst, which demonstrates a metal-catalyzed approach. While not a Brønsted acid, this data provides insight into the properties of PLA that can be obtained from this monomer.

CatalystMn ( g/mol )PDITm (°C)Stereoregularity (Pm)
Isopropyl-substituted homosalen–Al6,2002.201560.96

Mn = Number-average molecular weight, PDI = Polydispersity Index, Tm = Melting Temperature, Pm = probability of meso dyad formation.

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway cluster_monomer Monomer Synthesis cluster_polymerization Polymerization L-Lactic_Acid L-Lactic Acid reaction1 L-Lactic_Acid->reaction1 Acetone Acetone Acetone->reaction1 p-TSA p-Toluenesulfonic Acid (catalyst) reaction1_label + p-TSA->reaction1_label Me3DOX This compound reaction2 Me3DOX->reaction2 reaction1->Me3DOX Reflux, Dean-Stark Initiator Initiator (e.g., Alcohol) Initiator->reaction2 Catalyst Catalyst (Organo- or Metal-based) reaction2_label + Catalyst->reaction2_label PLA Polylactic Acid (PLA) Acetone_byproduct Acetone (byproduct) reaction2->PLA ROP reaction2->Acetone_byproduct

Caption: Synthesis of PLA from L-Lactic Acid via Me3DOX monomer.

Experimental Workflow

Experimental_Workflow Start Start Monomer_Synthesis Monomer Synthesis: This compound Start->Monomer_Synthesis Purification1 Monomer Purification Monomer_Synthesis->Purification1 Polymerization Ring-Opening Polymerization (e.g., Bulk or Solution) Purification1->Polymerization Isolation Polymer Isolation (Precipitation) Polymerization->Isolation Purification2 Polymer Purification & Drying Isolation->Purification2 Characterization Polymer Characterization (GPC, NMR, DSC) Purification2->Characterization End End Characterization->End

Caption: General workflow for PLA synthesis and characterization.

Binary Organocatalyst Activation Pathway

Signaling_Pathway Monomer Me3DOX Monomer Activated_Monomer H-Bonded Monomer Complex Monomer->Activated_Monomer Initiator Alcohol Initiator (ROH) Activated_Initiator H-Bonded Initiator Complex Initiator->Activated_Initiator Thiourea Thiourea Catalyst Thiourea->Activated_Monomer H-Bonding Base Base Co-catalyst Base->Activated_Initiator H-Bonding Propagation Nucleophilic Attack & Ring-Opening Activated_Monomer->Propagation Activated_Initiator->Propagation PLA_Chain Growing PLA Chain Propagation->PLA_Chain PLA_Chain->Propagation Chain Growth

Caption: Dual activation mechanism in binary organocatalyzed ROP.

References

Application Notes and Protocols for the Organocatalyzed Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the organocatalyzed ring-opening polymerization (ROP) of 2,2,5-trimethyl-1,3-dioxolan-4-one (Me3DOX). This method offers a metal-free route to produce highly isotactic poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with significant potential in biomedical applications, including drug delivery systems and medical devices. The use of organocatalysts minimizes the risk of metal contamination in the final polymer, a critical consideration for materials intended for clinical use.

Introduction

The ring-opening polymerization of dioxolanones (DOXs) is an effective method for producing functional polyesters. Specifically, the polymerization of this compound is advantageous due to the release of acetone during the process, which provides a strong thermodynamic driving force for the reaction.[1][2] Traditional polymerization catalysts, however, can lead to epimerization, which reduces the stereoregularity and, consequently, the crystallinity and mechanical properties of the resulting PLA.[1][3]

A binary organocatalytic system, typically comprising a thiourea derivative and an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to effectively catalyze the ROP of chiral Me3DOX under mild conditions.[1][2][3] This system activates both the monomer and the initiator through hydrogen bonding, enabling precise control over the polymerization and minimizing epimerization.[1][3] This approach allows for the synthesis of highly isotactic PLA with predictable molecular weights and narrow dispersity.[2] The resulting stereoregular PLA can form crystalline stereocomplexes with high melting temperatures, enhancing its thermal and mechanical properties.[1][3]

Data Presentation

The following table summarizes the results from the organocatalyzed polymerization of (S)-2,2,5-trimethyl-1,3-dioxolan-4-one using a binary catalyst system of DBU and a thiourea derivative (TU-B), with benzyl alcohol (BnOH) as the initiator. The reactions were conducted at 25 °C in bulk.

Entry[M]₀:[I]₀:[DBU]₀:[TU-B]₀Time (h)Conversion (%)Mₙ,calc ( g/mol )Mₙ,GPC ( g/mol )Đ (Mₙ/Mₙ)Pₘ
150:1:1:1235190811001.520.92
250:1:1:3251274412001.500.92
350:1:1:3673385614001.480.92
450:1:1:5232176011001.530.92
5100:1:1:3475550835001.150.92
6100:1:1:3889651841001.130.91
7100:1:1:31292673342001.130.90
8200:1:1:316931349382001.150.90
  • [M]₀: Initial monomer concentration.

  • [I]₀: Initial initiator concentration.

  • [DBU]₀: Initial DBU concentration.

  • [TU-B]₀: Initial thiourea catalyst concentration.

  • Conversion: Determined by ¹H NMR.

  • Mₙ,calc: Calculated number-average molecular weight.

  • Mₙ,GPC: Number-average molecular weight determined by Gel Permeation Chromatography.

  • Đ: Dispersity (Mₙ/Mₙ).

  • Pₘ: Probability of meso diad formation, indicating stereoregularity.

Experimental Protocols

Protocol 1: Synthesis of this compound (Me3DOX)

This protocol is adapted from a literature procedure for the synthesis of the monomer.[1]

Materials:

  • L-lactic acid

  • p-toluenesulfonic acid

  • Acetone

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol).

  • Add a 1:1 mixture of acetone and toluene (300 mL).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and maintain for 6 hours, periodically removing the water collected in the Dean-Stark trap.

  • After 6 hours, cool the reaction mixture to room temperature.

  • Remove the solvent using a rotary evaporator.

  • The crude product can be further purified by distillation under reduced pressure to yield pure this compound.

Protocol 2: Organocatalyzed Ring-Opening Polymerization of Me3DOX

This protocol describes the binary organocatalyzed polymerization of (S)-Me3DOX.[2]

Materials:

  • (S)-2,2,5-trimethyl-1,3-dioxolan-4-one ((S)-Me3DOX)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiourea catalyst (e.g., TU-B, a bifunctional thiourea derivative)

  • Benzyl alcohol (BnOH)

  • Anhydrous toluene

  • Schlenk flask

  • Glovebox or Schlenk line

  • Magnetic stirrer

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under a nitrogen or argon atmosphere. All reagents should be handled under an inert atmosphere in a glovebox or using Schlenk techniques.

  • In a typical experiment (Entry 5, Table 1), to a Schlenk flask inside a glovebox, add the thiourea catalyst (e.g., 0.03 mmol) and DBU (0.01 mmol).

  • Add anhydrous toluene (if solution polymerization is desired, though bulk polymerization is also effective).

  • Add benzyl alcohol (0.01 mmol) as the initiator.

  • Add (S)-Me3DOX (1 mmol, 100 equivalents).

  • Seal the flask and stir the reaction mixture at 25 °C.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • After the desired time, quench the polymerization by adding a small amount of benzoic acid solution in chloroform.

  • Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Filter and dry the resulting polymer under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by NMR for stereoregularity.

Visualizations

Polymerization Mechanism

The binary organocatalytic system operates through a dual activation mechanism. The thiourea catalyst activates the monomer via hydrogen bonding to the carbonyl group, making it more susceptible to nucleophilic attack. Simultaneously, the base (DBU) activates the initiator (benzyl alcohol) by deprotonation, increasing its nucleophilicity. This concerted activation facilitates the ring-opening of the dioxolanone and subsequent propagation of the polymer chain.

polymerization_mechanism cluster_activation Catalyst Activation cluster_propagation Propagation Thiourea Thiourea (TU) ActivatedMonomer Activated Monomer (TU-Monomer Complex) Thiourea->ActivatedMonomer H-Bonding DBU DBU (Base) ActivatedInitiator Activated Initiator (DBU-H-BnO⁻) DBU->ActivatedInitiator Deprotonation BnOH Benzyl Alcohol (Initiator) BnOH->ActivatedInitiator Monomer Me3DOX Monomer Monomer->ActivatedMonomer RingOpening Nucleophilic Attack & Ring Opening ActivatedMonomer->RingOpening ActivatedInitiator->RingOpening Attack on Carbonyl PolymerChain Propagating Polymer Chain RingOpening->PolymerChain Acetone Acetone (byproduct) RingOpening->Acetone PolymerChain->RingOpening Chain Growth

Caption: Dual activation mechanism in the organocatalyzed ROP of Me3DOX.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of polylactic acid from this compound.

experimental_workflow cluster_characterization Characterization Techniques Monomer_Synthesis Monomer Synthesis (Me3DOX) Polymerization Organocatalyzed ROP Monomer_Synthesis->Polymerization Purification Polymer Purification (Precipitation) Polymerization->Purification Characterization Polymer Characterization Purification->Characterization NMR ¹H NMR, ¹³C NMR Characterization->NMR GPC GPC Characterization->GPC DSC DSC Characterization->DSC MALDI_TOF MALDI-ToF Characterization->MALDI_TOF

Caption: General workflow for Me3DOX polymerization and analysis.

References

Application Notes and Protocols for 2,2,5-trimethyl-1,3-dioxolan-4-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,5-trimethyl-1,3-dioxolan-4-one as a chiral auxiliary in asymmetric synthesis. This chiral auxiliary, derived from readily available lactic acid, is a powerful tool for the stereoselective synthesis of α-substituted carboxylic acids, which are valuable building blocks in pharmaceutical and natural product synthesis.

Principle and Mechanism of Asymmetric Induction

The use of this compound as a chiral auxiliary is based on the seminal work of Seebach on the diastereoselective reactions of chiral 1,3-dioxolan-4-ones.[1][2] The underlying principle involves the temporary incorporation of the chiral auxiliary to control the stereochemical outcome of a reaction, followed by its removal to yield the desired enantiomerically enriched product.

The key steps are:

  • Enolate Formation: The chiral dioxolanone is deprotonated at the α-position (C5) using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1][3] This generates a rigid lithium enolate.

  • Diastereoselective Alkylation: The enolate then reacts with an electrophile (e.g., an alkyl halide). The stereogenic centers on the dioxolanone ring (at C2 and C5) create a chiral environment that directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other.[1][4]

  • Auxiliary Cleavage: After the diastereoselective alkylation, the chiral auxiliary is cleaved, typically by hydrolysis, to release the desired α-substituted carboxylic acid in high enantiomeric purity. The chiral auxiliary can often be recovered and reused.[5]

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Synthesis cluster_product Products Chiral_Auxiliary This compound Enolate_Formation Enolate Formation (LDA, THF, -78 °C) Chiral_Auxiliary->Enolate_Formation 1. Electrophile Electrophile (R-X) Alkylation Diastereoselective Alkylation Electrophile->Alkylation Enolate_Formation->Alkylation 2. Alkylated_Intermediate Alkylated Dioxolanone (Diastereomeric Mixture) Alkylation->Alkylated_Intermediate 3. Final_Product Chiral α-Substituted Carboxylic Acid Alkylated_Intermediate->Final_Product 4. Auxiliary Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Intermediate->Recovered_Auxiliary 4. Auxiliary Cleavage

Figure 1: General workflow for the asymmetric alkylation using this compound.

Application in the Synthesis of Chiral α-Alkylated Carboxylic Acids

This compound is particularly useful for the synthesis of α-methyl-α-alkyl carboxylic acids. The general reaction is outlined below:

Reaction_Scheme Start This compound Intermediate Alkylated Intermediate Start->Intermediate 1. LDA, THF, -78 °C 2. R-X Plus1 + RX R-X Final_Product Chiral Carboxylic Acid Intermediate->Final_Product Hydrolysis Plus2 + Auxiliary Acetone

Figure 2: Asymmetric alkylation using this compound.

Quantitative Data

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Methyl Iodide>95:585[6]
Ethyl Iodide>95:588[6]
n-Propyl Iodide>95:582[6]
Benzyl Bromide>95:590[6]
Allyl Bromide>95:587[6]

Note: The diastereomeric ratios and yields are for the alkylation of (2R,5R)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one and serve as a representative example of the expected outcomes.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of this compound

This protocol is a generalized procedure based on the established methods for the alkylation of similar chiral dioxolanones.[1]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Alkyl halide (R-X)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of LDA solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq.) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the solution of the dioxolanone, maintaining the temperature at -78 °C. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1-1.5 eq.) dropwise to the enolate solution at -78 °C. The reaction mixture is typically stirred at this temperature for several hours (2-6 h), and the progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product.

Protocol 2: Cleavage of the Chiral Auxiliary

This protocol describes a general method for the hydrolysis of the alkylated dioxolanone to afford the chiral carboxylic acid.

Materials:

  • Alkylated this compound (purified major diastereomer)

  • Methanol (MeOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydrolysis: Dissolve the purified alkylated dioxolanone in methanol. Add a solution of concentrated hydrochloric acid in methanol (e.g., 1 M methanolic HCl) or a mixture of methanol and aqueous HCl.

  • Reaction: Stir the solution at room temperature or gently heat to reflux. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Add water to the residue and extract the aqueous layer with diethyl ether to remove any non-acidic byproducts.

  • Isolation of Carboxylic Acid: Carefully basify the aqueous layer with a saturated NaHCO₃ solution until a basic pH is reached. Wash the aqueous layer with diethyl ether to remove the cleaved auxiliary fragments. Acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2.

  • Extraction and Purification: Extract the acidified aqueous layer with several portions of diethyl ether or ethyl acetate. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid. Further purification can be achieved by recrystallization or chromatography if necessary. The enantiomeric excess of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

References

Application Notes and Protocols for the Stereoselective Polymerization of Racemic 2,2,5-Trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(lactic acid) (PLA) is a biodegradable and biocompatible polyester with significant applications in the biomedical and pharmaceutical fields, including drug delivery systems, tissue engineering scaffolds, and medical implants. The stereochemistry of PLA dictates its physical and degradation properties. While isotactic poly(L-lactic acid) (PLLA) is semi-crystalline, atactic poly(D,L-lactic acid) (PDLLA) is amorphous and degrades more rapidly. The stereoselective polymerization of racemic monomers offers a route to control the polymer's stereostructure and, consequently, its material properties.

This document provides detailed application notes and protocols for the stereoselective ring-opening polymerization of racemic 2,2,5-trimethyl-1,3-dioxolan-4-one (rac-TDO) to produce highly isotactic poly(rac-lactic acid) (P(rac-LAA)). This method, utilizing achiral homosalen-aluminum complexes, proceeds via a two-step mechanism involving a stereoselective ring-opening followed by deacetonation. The resulting isotactic P(rac-LAA) is a semi-crystalline material with potential for various advanced applications.

Applications in Drug Development and Materials Science

The ability to generate highly isotactic poly(lactic acid) from a racemic monomer is of significant interest for several reasons:

  • Tunable Degradation Profiles: The crystallinity of isotactic P(rac-LAA) provides a slower and more controlled degradation profile compared to its amorphous counterpart, which is crucial for long-term drug delivery formulations and durable medical implants.

  • Enhanced Mechanical Properties: The semi-crystalline nature of isotactic P(rac-LAA) imparts superior mechanical strength and thermal stability, making it suitable for load-bearing biomedical applications such as orthopedic fixation devices.

  • Stereocomplex Formation: Blending isotactic P(L-LAA) and P(D-LAA) can lead to the formation of a stereocomplex with a significantly higher melting temperature and enhanced mechanical properties compared to the individual homopolymers. The stereoselective polymerization of rac-TDO provides a direct route to these isotactic polymers.

  • Sustainable Feedstock: This polymerization strategy utilizes a racemic monomer, which can be more readily synthesized from racemic lactic acid, a potential byproduct of biomass fermentation.

Quantitative Data Summary

The following table summarizes the results of the stereoselective polymerization of racemic this compound using various homosalen-aluminum catalysts.[1]

Catalyst (Homosalen-Al with different substituents)Polymerization Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Isotacticity (Pm)Tm (°C)
Isopropyl-substituted24986,2002.200.96156
Phenyl-substituted249510,3001.850.92152
t-Butyl-substituted488811,8001.700.94155
Methoxy-substituted24997,3002.100.91149
Chloro-substituted48856,4001.980.93153

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound (rac-TDO)

This protocol is adapted from a general procedure for the synthesis of 1,3-dioxolan-4-ones.[2]

Materials:

  • Racemic lactic acid

  • Acetone

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add racemic lactic acid (e.g., 5 g, 55.5 mmol) and p-toluenesulfonic acid (e.g., 212 mg, 1.23 mmol).

  • Add a 1:1 mixture of acetone and toluene (e.g., 300 mL).

  • Heat the mixture to reflux for 6 hours, continuously removing water using the Dean-Stark apparatus.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • The crude product can be purified by distillation or chromatography to yield pure racemic this compound.

Protocol 2: In-situ Preparation of Homosalen-Aluminum Catalyst

This protocol describes the in-situ preparation of the homosalen-aluminum ethyl catalyst.[1][3]

Materials:

  • Homosalen ligand (e.g., N,N'-bis(salicylidene-3,5-di-tert-butyl)propane-1,3-diamine)

  • Triethylaluminum (AlEt3) in a toluene solution

  • Anhydrous toluene

  • Schlenk line and inert atmosphere techniques (e.g., nitrogen or argon)

Procedure:

  • In a glovebox or under a nitrogen atmosphere, dissolve the homosalen ligand in anhydrous toluene in a Schlenk flask.

  • While stirring, slowly add one equivalent of triethylaluminum solution to the ligand solution at room temperature.

  • Heat the mixture to 70 °C and stir for 1-2 hours.

  • Remove the solvent and any excess triethylaluminum under vacuum to yield the homosalen-AlEt catalyst as a solid. This catalyst is typically used without further purification.

Protocol 3: Stereoselective Polymerization of rac-TDO

This protocol details the stereoselective ring-opening deacetonation polymerization of rac-TDO.[1]

Materials:

  • Racemic this compound (rac-TDO)

  • Homosalen-AlEt catalyst (from Protocol 2)

  • 2-Phenylethanol (as initiator)

  • Anhydrous toluene

  • Schlenk line and inert atmosphere techniques

Procedure:

  • Under a nitrogen atmosphere, place the homosalen-AlEt catalyst (e.g., 0.050 mmol) in a Schlenk tube.

  • Add anhydrous toluene (e.g., 0.40 mL) and a solution of 2-phenylethanol in toluene (e.g., 0.20 M solution, 100 μL, 0.020 mmol) at 70 °C.

  • Stir the mixture for 30 minutes at 70 °C to form the active initiator complex.

  • Add rac-TDO (e.g., 250 μL, 2.00 mmol) to the catalyst solution.

  • Heat the reaction mixture to 100 °C and maintain for the desired reaction time (e.g., 24-48 hours).

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Dilute the mixture with chloroform (1-2 mL).

  • Precipitate the polymer by adding the chloroform solution to a large volume of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Protocol 4: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the polymer's microstructure (tacticity) and confirm its chemical structure.

  • Procedure: Dissolve a small sample of the polymer in deuterated chloroform (CDCl3). Acquire 1H and 13C NMR spectra. The tacticity (Pm, the probability of meso linkages) can be determined from the integration of the methine proton signals in the 1H NMR spectrum.[4][5]

2. Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran or chloroform) and analyze using a GPC system calibrated with polystyrene or polylactic acid standards.

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).

  • Procedure: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere. A typical procedure involves heating from room temperature to 200 °C, cooling back to room temperature, and then a second heating scan to 200 °C. The Tg and Tm are determined from the second heating scan.

Visualizations

Experimental Workflow

G cluster_synthesis Monomer and Catalyst Synthesis cluster_polymerization Polymerization cluster_purification Purification and Characterization rac_lactic_acid Racemic Lactic Acid acetone Acetone, p-TsOH rac_lactic_acid->acetone rac_TDO rac-2,2,5-trimethyl- 1,3-dioxolan-4-one (rac-TDO) acetone->rac_TDO rac_TDO_poly rac-TDO rac_TDO->rac_TDO_poly homosalen_ligand Homosalen Ligand AlEt3 AlEt3 homosalen_ligand->AlEt3 catalyst Homosalen-AlEt Catalyst AlEt3->catalyst catalyst_poly Catalyst catalyst->catalyst_poly polymerization Polymerization (100 °C, Toluene) rac_TDO_poly->polymerization catalyst_poly->polymerization initiator 2-Phenylethanol initiator->polymerization crude_polymer Crude Polymer Mixture polymerization->crude_polymer precipitation Precipitation in Methanol crude_polymer->precipitation polymer Isotactic P(rac-LAA) precipitation->polymer characterization Characterization (NMR, GPC, DSC) polymer->characterization

Caption: Overall workflow for the synthesis and polymerization of rac-TDO.

Proposed Mechanism of Stereoselective Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_control Stereocontrol catalyst Homosalen-Al-Et active_catalyst Homosalen-Al-OR (Active Initiator) catalyst->active_catalyst - EtH initiator R-OH (2-Phenylethanol) initiator->catalyst chain_end Growing Polymer Chain (Homosalen-Al-O-Polymer) active_catalyst->chain_end First Monomer Addition monomer Racemic TDO ((R)- and (S)-monomers) intermediate Monomer Coordination and Ring-Opening monomer->intermediate Stereoselective Coordination chain_end->intermediate deacetonation Deacetonation (- Acetone) intermediate->deacetonation Ring-Opening new_chain_end Chain Elongated by one Lactic Acid Unit deacetonation->new_chain_end new_chain_end->chain_end Next Monomer Addition control_text The stereochemistry of the last inserted monomer unit at the growing chain end dictates the selection of the next enantiomer to be added, leading to an isotactic polymer. This is known as a chain-end control mechanism.

Caption: Proposed mechanism for the stereoselective polymerization of rac-TDO.

References

Application Notes and Protocols for 2,2,5-Trimethyl-1,3-dioxolan-4-one as a Biobased Reaction Medium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging use of 2,2,5-trimethyl-1,3-dioxolan-4-one, a biobased solvent derived from lactic acid and acetone, as a green alternative to conventional polar aprotic solvents in chemical synthesis and biocatalysis.

Introduction

This compound, also known by the abbreviation LA-Me,Me, is gaining attention as a sustainable reaction medium. Its properties as a polar aprotic solvent, combined with its renewable sourcing, position it as a promising candidate to replace traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which face increasing regulatory scrutiny due to toxicity concerns. This document outlines the synthesis of this compound, its key physicochemical properties, and detailed protocols for its potential applications in organic synthesis and biocatalysis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for reaction design, scale-up, and safety considerations.

PropertyValueReference
Molecular FormulaC₆H₁₀O₃[1]
Molecular Weight130.14 g/mol [1]
AppearanceColorless liquid or oil[1]
NaturePolar aprotic[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed ketalization of lactic acid with acetone.[2] This method offers a straightforward route from readily available biobased starting materials.

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • L-lactic acid (5 g, 55.5 mmol)

  • p-toluenesulfonic acid (212 mg, 1.23 mmol)

  • Acetone

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Calcium hydride (CaH₂)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve L-lactic acid and p-toluenesulfonic acid in a 1:1 mixture of acetone and toluene (300 mL).

  • Reflux the mixture for 6 hours, continuously removing the water formed during the reaction using the Dean-Stark apparatus.

  • After cooling the reaction mixture to room temperature, remove the solvent using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent.

  • Dry the resulting colorless oil over calcium hydride overnight to yield this compound (Yield: 58%).

G cluster_synthesis Synthesis Workflow Reactants L-Lactic Acid + Acetone (p-TSA, Toluene) Reflux Reflux with Dean-Stark Trap Reactants->Reflux 6 hours Evaporation1 Solvent Evaporation Reflux->Evaporation1 Workup Aqueous Workup (NaHCO3, Brine) Evaporation1->Workup Drying Drying (Na2SO4) & Evaporation Workup->Drying FinalProduct This compound Drying->FinalProduct

Figure 1. Synthesis workflow for this compound.

Applications in Organic Synthesis

While specific examples detailing the use of this compound as a solvent for named organic reactions are still emerging in the literature, its properties suggest its suitability for reactions that benefit from polar aprotic conditions. The broader family of 1,3-dioxolan-4-ones has been proposed as a green reaction media for important transformations such as the Palladium-catalyzed Heck arylation and the Menschutkin reaction. The following protocols are based on those developed for a closely related analogue, 5-methyl-1,3-dioxolane-4-one, and are expected to be adaptable.

Palladium-Catalyzed Heck Arylation (Adapted Protocol)

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds.[3][4][5][6][7][8][9][10] The use of a biobased solvent like this compound would significantly improve the green credentials of this transformation.

Hypothetical Reaction:

Aryl Halide + Alkene --(Pd Catalyst, Base, this compound)--> Substituted Alkene

Proposed Experimental Protocol: Materials:

  • Aryl iodide (1 mmol)

  • Methyl acrylate (1.2 mmol)

  • Triethylamine (1.2 mmol)

  • Palladium(II) acetate (1 mol%)

  • This compound (as solvent)

Equipment:

  • Schlenk tube

  • Magnetic stirrer

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide, palladium(II) acetate, and a magnetic stir bar.

  • Add this compound as the solvent.

  • Add triethylamine and methyl acrylate to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction at the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup and purification by column chromatography.

G cluster_heck Heck Reaction Workflow Reactants Aryl Halide + Alkene + Base + Pd Catalyst Reaction Heating under Inert Atmosphere Reactants->Reaction Solvent This compound Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Substituted Alkene Workup->Product

Figure 2. Generalized workflow for a Heck reaction.
Menschutkin Reaction (Adapted Protocol)

The Menschutkin reaction, the quaternization of a tertiary amine with an alkyl halide, is another reaction that typically employs polar aprotic solvents.

Hypothetical Reaction:

Tertiary Amine + Alkyl Halide --(this compound)--> Quaternary Ammonium Salt

Proposed Experimental Protocol: Materials:

  • N-methylimidazole (1 mmol)

  • 1-Iodobutane (1.2 mmol)

  • This compound (as solvent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Heating block or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylimidazole in this compound.

  • Add 1-iodobutane to the solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) with stirring.

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Upon completion, the product may precipitate from the reaction mixture upon cooling or can be isolated by removal of the solvent and subsequent purification.

Applications in Biocatalysis

The use of non-conventional, green solvents in biocatalysis is a rapidly growing field. This compound presents an interesting medium for enzymatic reactions, particularly those involving lipases, due to its potential to enhance enzyme stability and activity.

Lipase-Catalyzed Reactions

Lipases are versatile enzymes widely used in the synthesis of pharmaceuticals and fine chemicals.[7][11][12][13][14] Their activity and selectivity can be significantly influenced by the reaction medium.

Hypothetical Reaction:

Alcohol + Acyl Donor --(Lipase, this compound)--> Ester + Byproduct

Proposed Experimental Protocol for Kinetic Resolution: Materials:

  • Racemic alcohol (e.g., 1-phenylethanol)

  • Acyl donor (e.g., vinyl acetate)

  • Immobilized lipase (e.g., Novozym 435)

  • This compound (as solvent)

  • Molecular sieves (optional, for anhydrous conditions)

Equipment:

  • Vial or small flask

  • Orbital shaker or magnetic stirrer

  • Thermostated incubator or water bath

Procedure:

  • To a vial, add the racemic alcohol and dissolve it in this compound.

  • Add the acyl donor to the mixture.

  • Add the immobilized lipase to initiate the reaction. If anhydrous conditions are required, add activated molecular sieves.

  • Incubate the reaction at a controlled temperature (e.g., 30-50 °C) with agitation.

  • Monitor the conversion and enantiomeric excess of the substrate and product over time using chiral GC or HPLC.

  • Stop the reaction at the desired conversion (typically around 50% for kinetic resolution) by filtering off the immobilized enzyme.

  • Isolate and purify the unreacted alcohol and the ester product by column chromatography.

G cluster_biocatalysis Lipase-Catalyzed Kinetic Resolution Reactants Racemic Alcohol + Acyl Donor Reaction Incubation with Agitation Reactants->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Solvent This compound Solvent->Reaction Monitoring Monitoring by Chiral GC/HPLC Reaction->Monitoring Separation Enzyme Filtration & Product Separation Monitoring->Separation At ~50% conversion Products Enantioenriched Alcohol & Ester Separation->Products

Figure 3. Workflow for a lipase-catalyzed kinetic resolution.

Conclusion and Future Outlook

This compound represents a promising, biobased reaction medium that aligns with the principles of green chemistry. While its application as a solvent is still in the early stages of exploration, its physical properties and the performance of closely related analogs suggest significant potential. Further research is needed to generate more extensive data on its performance in a wider range of organic and biocatalytic transformations. The protocols provided herein serve as a starting point for researchers to explore the utility of this novel green solvent in their own work, contributing to the development of more sustainable chemical processes.

References

Application Notes and Protocols for the Iron-Catalyzed Synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one from Lactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2,5-trimethyl-1,3-dioxolan-4-one is a versatile chemical intermediate with applications in polymer science and as a green polar aprotic solvent.[1][2] This document outlines the synthesis of this compound from lactic acid and acetone using an iron-based catalyst. The use of iron catalysts presents a more sustainable and economical alternative to traditional methods that often rely on strong Brønsted acids and hazardous solvents.[2] This protocol is intended for researchers, scientists, and professionals in drug development and materials science.

The synthesis involves the ketalization of lactic acid with acetone, a reaction catalyzed by an iron(III) salt.[1][2] The reaction equilibrium is shifted towards the product by the continuous removal of water using a Dean-Stark apparatus.

Reaction Scheme

G reactant1 Lactic Acid Reaction reactant1->Reaction reactant2 Acetone reactant2->Reaction product This compound water Water catalyst Iron(III) Catalyst catalyst->Reaction Fe(III) Reaction->product Reaction->water

Caption: Reaction scheme for the iron-catalyzed synthesis of this compound.

Data Presentation

Table 1: Screening of Iron(II) and Iron(III) Catalysts [1][2]

EntryCatalyst (1 mol%)Lactic Acid Conversion (%)Product Yield (%)Ketalization Selectivity (%)
1FeSO₄251560
2Fe(NO₃)₃806581
3Fe(OAc)₂302067
4FeCl₂402870
5FeBr₂352571
6Fe(ClO₄)₂504080
7Fe(BF₄)₂453578
8FeCl₃857588
9Fe(ClO₄)₃ 95 90 95

Reaction conditions: Lactic acid (10 mmol), acetone (100 mmol), toluene (20 mL), reflux, 4 h, Dean-Stark apparatus.

Table 2: Optimization of Reaction Conditions with Fe(ClO₄)₃ [1][2]

EntryCosolventAcetone/Lactic Acid Molar RatioLactic Acid Conversion (%)Product Yield (%)
1Toluene5:19085
2Toluene10:1 95 90
3Toluene15:19590
4Dichloromethane10:17568
5Acetonitrile10:16052
6No cosolvent10:18882

Reaction conditions: Lactic acid (10 mmol), Fe(ClO₄)₃ (1 mol%), reflux, 4 h, Dean-Stark apparatus.

Experimental Protocols

Materials:

  • L-(+)-Lactic acid (90 wt% solution in water)

  • Acetone (ACS grade)

  • Toluene (ACS grade)

  • Iron(III) perchlorate (Fe(ClO₄)₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • CDCl₃ for NMR analysis

Equipment:

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer (400 MHz)

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-(+)-lactic acid (1.0 g, approx. 10 mmol).

    • Add toluene (20 mL) and acetone (7.3 mL, 100 mmol).

    • Add the iron(III) perchlorate catalyst (0.01 mmol, 3.5 mg).

    • Assemble the Dean-Stark apparatus and condenser on top of the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

    • Continuously remove the water collected in the Dean-Stark trap.

    • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete after 4 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acid.

    • Wash with deionized water (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

    • Remove the solvent (toluene and excess acetone) under reduced pressure using a rotary evaporator.

  • Characterization:

    • The final product, this compound, is obtained as a colorless oil.

    • Characterize the product using ¹H NMR spectroscopy.

    • ¹H NMR (400 MHz, CDCl₃) δ: 4.48 (q, J = 6.7 Hz, 1H), 1.61 (s, 3H), 1.54 (s, 3H), 1.48 (d, J = 6.7 Hz, 3H).[1][2]

Experimental Workflow and Mechanism

G cluster_workflow Experimental Workflow A 1. Reaction Setup - Add Lactic Acid, Acetone, Toluene, and Fe(ClO₄)₃ to flask. - Assemble Dean-Stark apparatus. B 2. Ketalization Reaction - Heat to reflux with stirring. - Continuously remove water via Dean-Stark trap. A->B 4 hours C 3. Work-up - Cool to room temperature. - Wash with NaHCO₃ (aq) and water. B->C D 4. Purification - Dry organic layer with MgSO₄. - Filter and evaporate solvent. C->D E 5. Product Analysis - Obtain this compound. - Characterize by ¹H NMR. D->E

Caption: Experimental workflow for the synthesis of this compound.

The iron(III) catalyst acts as a Lewis acid, activating the carbonyl group of acetone and facilitating the nucleophilic attack by the hydroxyl and carboxyl groups of lactic acid, leading to the formation of the cyclic ketal.

G cluster_mechanism Proposed Catalytic Cycle Fe_catalyst Fe(III) Catalyst Activated_complex Activated Acetone-Fe(III) Complex Fe_catalyst->Activated_complex Coordination Acetone Acetone Acetone->Activated_complex Intermediate Hemiketal Intermediate Activated_complex->Intermediate Nucleophilic attack by Lactic Acid Lactic_acid Lactic Acid Lactic_acid->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration Water H₂O Intermediate->Water Product->Fe_catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the iron-catalyzed ketalization of lactic acid.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Toluene is flammable and toxic; handle with care.

  • Perchlorate salts can be explosive when mixed with organic materials; handle with caution and avoid heating to dryness.

  • Lactic acid is corrosive; avoid contact with skin and eyes.

This protocol provides a reproducible and efficient method for the synthesis of this compound using an iron catalyst, contributing to greener and more sustainable chemical processes.

References

Application Notes and Protocols for Bulk Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,5-trimethyl-1,3-dioxolan-4-one (also referred to as Me₃DOX) is a promising monomer for the synthesis of polylactic acid (PLA) and other aliphatic polyesters through ring-opening polymerization (ROP). This method offers a metal-free alternative for producing PLA, a biodegradable and biocompatible polymer with wide-ranging applications in the biomedical and pharmaceutical fields. The bulk polymerization of Me₃DOX is an advantageous solvent-free approach. This document provides detailed protocols and reaction conditions for the synthesis of the monomer and its subsequent bulk polymerization.

Key Experimental Protocols

1. Synthesis of this compound Monomer

This protocol is adapted from a reported synthesis of Me₃DOX.[1]

Materials:

  • L-lactic acid

  • p-toluenesulfonic acid

  • Acetone

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Sodium sulfate

  • Calcium hydride (CaH₂)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol) in a 1:1 mixture of acetone and toluene (300 mL).

  • Heat the mixture to reflux for 6 hours, periodically removing the water collected in the Dean-Stark trap.

  • After cooling the reaction mixture to room temperature, remove the solvent using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (50 mL).

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (3 x 25 mL) and brine (3 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent.

  • For further drying, place the obtained product over calcium hydride overnight. This should yield the monomer as a colorless oil.

2. Bulk Polymerization of this compound

The following protocol for the bulk ring-opening polymerization of Me₃DOX is based on established solvent-free, organocatalyzed methods.[2]

Materials:

  • This compound (Me₃DOX) monomer

  • Neopentanol (initiator)

  • Triflic acid (TfOH) or p-toluenesulfonic acid (p-TsOH) (catalyst)

Equipment:

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and hot plate

  • Vacuum line or inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Ensure all glassware is thoroughly dried to prevent premature termination of the polymerization.

  • In the reaction vessel, combine the initiator (neopentanol), catalyst (TfOH or p-TsOH), and monomer (Me₃DOX) in a molar ratio of 1:10:200 (initiator:catalyst:monomer).

  • Place the vessel under an inert atmosphere.

  • Heat the reaction mixture to 100 °C with continuous stirring.

  • To monitor the progress of the polymerization and the growth of molecular weight, samples can be taken from the mixture at different time intervals (e.g., 2, 4.5, 23, and 48 hours).[1][2]

  • The resulting polymer can be analyzed by techniques such as Size Exclusion Chromatography (SEC) to determine its molecular weight and polydispersity, and by ¹H NMR to assess monomer conversion.

Data Presentation

The following table summarizes the quantitative data for the bulk polymerization of this compound as described in the initial experimental setup.

ParameterValueReference
Monomer This compound[2]
Initiator Neopentanol[2]
Catalyst Triflic acid (TfOH)[2]
Molar Ratio (Initiator:Catalyst:Monomer) 1:10:200[1][2]
Temperature 100 °C[1][2]
Reaction Time Overnight (with sampling at various intervals)[2]
Conditions Solvent-free (Bulk)[2]

Note: p-toluenesulfonic acid has been noted as a highly efficient Brønsted acid catalyst for the polymerization of 1,3-dioxolan-4-ones.[2]

Visualizations

Experimental Workflow for Bulk Polymerization

experimental_workflow cluster_materials Reactants cluster_process Polymerization Process cluster_analysis Analysis Monomer This compound Combine Combine Reactants (1:10:200 molar ratio) Monomer->Combine Initiator Neopentanol Initiator->Combine Catalyst TfOH or p-TsOH Catalyst->Combine Heat Heat to 100°C (under inert atmosphere) Combine->Heat Polymerize Stir and Polymerize (overnight) Heat->Polymerize Sampling Sample at Intervals Polymerize->Sampling SEC SEC Analysis (Mw, PDI) Sampling->SEC NMR ¹H NMR Analysis (Conversion) Sampling->NMR

Caption: Workflow for the bulk polymerization of this compound.

Signaling Pathway: Cationic Ring-Opening Polymerization

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst Catalyst (H⁺) Monomer Monomer (Dioxolanone) Catalyst->Monomer Protonation ActivatedMonomer Protonated Monomer Monomer->ActivatedMonomer RingOpening Ring-Opening ActivatedMonomer->RingOpening Initiator Initiator (ROH) Initiator->RingOpening Nucleophilic Attack PolymerChain Growing Polymer Chain RingOpening->PolymerChain AnotherMonomer Another Monomer PolymerChain->AnotherMonomer Chain Growth AnotherMonomer->PolymerChain

Caption: Generalized mechanism for cationic ring-opening polymerization of dioxolanones.

References

Troubleshooting & Optimization

improving molecular weight in 2,2,5-trimethyl-1,3-dioxolan-4-one polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ring-opening polymerization (ROP) of 2,2,5-trimethyl-1,3-dioxolan-4-one, with a focus on improving polymer molecular weight.

Troubleshooting Guide

This guide addresses specific issues that may arise during your polymerization experiments.

Problem: Low Molecular Weight of the Final Polymer

Low molecular weight is a common issue in the polymerization of this compound. The following sections detail potential causes and their solutions.

1. Is your monomer pure enough?

  • Question: Have you rigorously purified the this compound monomer before use?

  • Cause: Impurities in the monomer, such as water or residual lactic acid, can act as chain transfer agents or terminate the polymerization, leading to a lower molecular weight.

  • Solution: Purify the monomer by drying over a suitable agent like calcium hydride (CaH₂) followed by distillation under reduced pressure.

2. Are your reaction conditions sufficiently anhydrous?

  • Question: Have you taken stringent measures to exclude water from your reaction setup?

  • Cause: Cationic ring-opening polymerization is highly sensitive to water, which can act as a potent chain transfer agent, leading to a significant decrease in molecular weight.[1][2]

  • Solution:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled and dried solvents.

    • Conduct the polymerization under an inert atmosphere (e.g., dry nitrogen or argon).

3. Is your choice and concentration of catalyst optimal?

  • Question: Are you using an appropriate catalyst at the correct concentration?

  • Cause: The type and amount of catalyst significantly impact the polymerization rate and the final molecular weight. An inappropriate catalyst or a non-optimal concentration can lead to side reactions or inefficient initiation.

  • Solution:

    • For organocatalyzed, solvent-free polymerization, p-toluenesulfonic acid (p-TSA) has been shown to yield higher molecular weights compared to other Brønsted acids.

    • Refer to the data table below for a comparison of different catalysts.

4. Are you using the correct monomer-to-initiator ratio?

  • Question: Have you calculated and used the appropriate monomer-to-initiator (M/I) ratio for your target molecular weight?

  • Cause: The molecular weight of the polymer is directly proportional to the M/I ratio in a controlled polymerization. An incorrect ratio will result in a deviation from the expected molecular weight.

  • Solution: Carefully calculate the required amounts of monomer and initiator based on your desired molecular weight. For a target molecular weight of X g/mol , the M/I ratio should be approximately (X / molecular weight of monomer).

5. Is the reaction temperature appropriate?

  • Question: Are you running the polymerization at the optimal temperature?

  • Cause: While higher temperatures can increase the rate of polymerization, they can also promote side reactions such as epimerization and thermal degradation, which can limit the achievable molecular weight.[2]

  • Solution: For the bulk polymerization of this compound with p-TSA and neopentanol, a temperature of 100°C has been shown to be effective. If side reactions are suspected, consider lowering the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Why is my polydispersity index (PDI) high?

A high PDI (typically > 1.5) indicates a broad distribution of polymer chain lengths. This can be caused by:

  • Slow Initiation: If the initiation rate is slower than the propagation rate, new chains will be formed throughout the polymerization, leading to a broad molecular weight distribution. Ensure your initiator is appropriate and fully dissolved.

  • Chain Transfer Reactions: Impurities like water or alcohols can cause chain transfer, terminating one chain and starting a new one, which broadens the PDI. Rigorous purification of all reagents and solvents is crucial.

  • Transesterification: At higher temperatures and longer reaction times, intermolecular or intramolecular transesterification can occur, leading to a scrambling of chain lengths and an increase in PDI.

Q2: My polymerization reaction is very slow or does not proceed. What could be the issue?

  • Inactive Catalyst/Initiator: Ensure that your catalyst and initiator are fresh and have been stored correctly. Some catalysts can be deactivated by moisture.

  • Insufficient Temperature: The reaction may require a certain activation energy to proceed. Check that your reaction is at the recommended temperature.

  • Presence of Inhibitors: Some reagents may contain inhibitors from their manufacturing process. Ensure all reagents are purified before use.

Q3: Can I use a metal-based catalyst for this polymerization?

Yes, metal-based catalysts, such as tin(II) 2-ethylhexanoate (Sn(Oct)₂), are commonly used for the ROP of cyclic esters. However, for biomedical applications, the residual metal content in the final polymer must be very low, often requiring a purification step. Organocatalysts are often preferred to avoid metal contamination.

Q4: How can I monitor the progress of the polymerization?

The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the monomer conversion.

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Data Presentation

Table 1: Effect of Different Acid Catalysts on the Molecular Weight of Poly(this compound)

EntryCatalystpKaMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1Triflic acid (TfOH)-14190025001.32
2p-Toluenesulfonic acid (p-TSA)-2.8680083001.22
3Camphorsulfonic acid (CSA)-2.4450056001.24
4Methane sulfonic acid (MSA)-1.9320041001.28
5Diphenyl phosphate (DPP)1.3110015001.36

Reaction conditions: Bulk polymerization at 100°C for 16 hours with an initiator:catalyst:monomer molar ratio of 1:10:200 using neopentanol as the initiator.

Experimental Protocols

1. Synthesis of this compound

This protocol describes the synthesis of the monomer from L-lactic acid and acetone.

  • Reagents: L-lactic acid, p-toluenesulfonic acid, acetone, toluene, dichloromethane, sodium bicarbonate, brine, sodium sulfate, calcium hydride.

  • Procedure:

    • Dissolve L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol) in a 1:1 mixture of acetone and toluene (300 mL).

    • Reflux the mixture for 6 hours using a Dean-Stark apparatus to remove water.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Dry the resulting colorless oil over calcium hydride (CaH₂) overnight to yield the purified monomer.

2. Bulk Polymerization of this compound

This protocol details the solvent-free polymerization of the monomer.

  • Reagents: Purified this compound, neopentanol (initiator), p-toluenesulfonic acid (catalyst).

  • Procedure:

    • Ensure all glassware is rigorously dried.

    • In a dried reaction vessel under an inert atmosphere (N₂), add the initiator (e.g., neopentanol) and the catalyst (e.g., p-TSA).

    • Add the purified monomer to achieve the desired initiator:catalyst:monomer molar ratio (e.g., 1:10:200).

    • Heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring.

    • Continue the reaction for the desired time (e.g., 16 hours).

    • To terminate the polymerization, cool the reaction to room temperature and dissolve the polymer in a suitable solvent like dichloromethane.

    • Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Visualizations

Troubleshooting_Low_Molecular_Weight Problem Problem: Low Molecular Weight Cause1 Cause: Monomer Impurities Problem->Cause1 Cause2 Cause: Presence of Water Problem->Cause2 Cause3 Cause: Suboptimal Catalyst Problem->Cause3 Cause4 Cause: Incorrect M/I Ratio Problem->Cause4 Cause5 Cause: Inappropriate Temperature Problem->Cause5 Solution1 Solution: Purify monomer (Dry over CaH2, distill) Cause1->Solution1 Result Result: Improved Molecular Weight Solution1->Result Solution2 Solution: Use anhydrous conditions (Dry glassware, inert atmosphere) Cause2->Solution2 Solution2->Result Solution3 Solution: Select optimal catalyst (e.g., p-TSA) and concentration Cause3->Solution3 Solution3->Result Solution4 Solution: Recalculate and use correct M/I ratio Cause4->Solution4 Solution4->Result Solution5 Solution: Optimize reaction temperature (e.g., 100°C, consider lowering) Cause5->Solution5 Solution5->Result

Caption: Troubleshooting workflow for low molecular weight.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis Monomer_Synthesis Monomer Synthesis Purification Monomer & Solvent Purification (Drying, Distillation) Monomer_Synthesis->Purification Reaction_Setup Anhydrous Reaction Setup (Inert Atmosphere) Purification->Reaction_Setup Addition Add Initiator, Catalyst, and Monomer Reaction_Setup->Addition Polymerization Heat and Stir (e.g., 100°C) Addition->Polymerization Termination Terminate Reaction (Cooling) Polymerization->Termination Precipitation Dissolve and Precipitate Polymer Termination->Precipitation Drying Dry Polymer (Vacuum) Precipitation->Drying Characterization Characterize Polymer (NMR, GPC/SEC) Drying->Characterization

Caption: General experimental workflow for polymerization.

References

Technical Support Center: Minimizing Epimerization in Dioxolanone Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ring-opening polymerization (ROP) of dioxolanones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to maintaining stereochemistry during polymerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of dioxolanone ROP, and why is it a concern?

A1: Epimerization refers to the change in the configuration of a stereocenter in a molecule. In the ring-opening polymerization of chiral dioxolanones, the stereocenter at the C5 position is susceptible to inversion, leading to a loss of stereoregularity in the resulting polyester. This is a significant concern as the stereochemistry of the polymer backbone profoundly influences its physical, mechanical, and degradation properties, which are critical for applications in drug delivery and biomedical devices.

Q2: What are the primary factors that can induce epimerization during the ROP of dioxolanones?

A2: Several factors can contribute to epimerization during the ROP of dioxolanones. The primary factors include:

  • Catalyst Choice: The type of catalyst and its basicity or acidity can significantly influence the rate of epimerization.[1]

  • Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization.[2][3]

  • Solvent Polarity: The polarity of the solvent can affect the stability of intermediates involved in the epimerization process.

  • Monomer Structure: The substituents on the dioxolanone ring can influence the acidity of the proton at the stereocenter, making it more or less susceptible to abstraction.

  • Side Reactions: Competing side reactions, such as the Tishchenko reaction facilitated by formaldehyde elimination, can create a reaction environment that promotes epimerization.[4][5]

Q3: Are there specific catalysts that are known to minimize epimerization?

A3: Yes, the choice of catalyst is crucial for controlling stereochemistry.

  • Organocatalysts: Brønsted acids like p-toluenesulfonic acid have been shown to be effective for the solvent-free, organocatalyzed polymerization of 1,3-dioxolan-4-ones with negligible epimerization.[6] The use of acid/base crystalline adducts, such as mandelic acid and pyridine, can also suppress racemization.[1]

  • Metal-Based Catalysts: Sterically-unencumbered and electronically-neutral salen aluminum catalysts have demonstrated a good balance of reactivity and selectivity, minimizing side reactions that can lead to epimerization.[4][5] Yttrium complexes have also been used for the stereoselective ROP of other lactones, suggesting their potential for dioxolanones.[7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with epimerization in your dioxolanone ROP experiments.

Logical Workflow for Troubleshooting Epimerization

troubleshooting_workflow start High Epimerization Detected catalyst Evaluate Catalyst System start->catalyst cat_sol Is the catalyst known for high stereoselectivity? catalyst->cat_sol temperature Assess Reaction Temperature temp_sol Is the temperature as low as reasonably possible? temperature->temp_sol solvent Examine Solvent Choice solv_sol Is a non-polar or bulk polymerization feasible? solvent->solv_sol monomer Consider Monomer Purity & Structure protocol Review Polymerization Protocol prot_sol Are there competing side reactions? protocol->prot_sol cat_sol->temperature Yes cat_rec Action: Switch to a more stereoselective catalyst (e.g., p-toluenesulfonic acid, specific salen-Al complexes). cat_sol->cat_rec No temp_sol->solvent Yes temp_rec Action: Reduce reaction temperature. Perform a temperature screen. temp_sol->temp_rec No solv_sol->protocol Yes solv_rec Action: Switch to a less polar solvent or conduct polymerization in bulk. solv_sol->solv_rec No prot_rec Action: Consider dynamic vacuum to remove byproducts like formaldehyde. prot_sol->prot_rec Yes end_good Epimerization Minimized prot_sol->end_good No cat_rec->temperature temp_rec->solvent solv_rec->protocol prot_rec->end_good

Caption: A step-by-step workflow for troubleshooting and minimizing epimerization.

Issue Potential Cause Recommended Action
High levels of epimerization detected by NMR or polarimetry. Inappropriate Catalyst: The catalyst may be too basic or not stereoselective enough.Switch to a catalyst known for high stereocontrol, such as p-toluenesulfonic acid for organocatalysis or sterically-unencumbered salen aluminum complexes for metal-mediated ROP.[4][5][6]
High Reaction Temperature: Elevated temperatures increase the likelihood of epimerization.Reduce the reaction temperature. The extent of epimerization is often a function of temperature.[2] Conduct a temperature optimization study to find the balance between reaction rate and stereochemical fidelity.
Solvent Effects: Polar solvents can stabilize intermediates that lead to epimerization.If possible, conduct the polymerization in bulk (solvent-free).[6] If a solvent is necessary, consider less polar options like toluene or diphenyl ether.[4][5]
Competing Side Reactions: Byproducts like formaldehyde can facilitate side reactions that may contribute to epimerization.[4][5]Employing a dynamic vacuum during polymerization can help remove volatile byproducts like formaldehyde, thus reducing their impact on the reaction.[4][5]
Broad molecular weight distribution and inconsistent results. Monomer Impurities: Residual acid or base impurities in the monomer can interfere with the catalyst and affect stereocontrol.Ensure the monomer is of high purity. Recrystallization or distillation of the monomer prior to use is recommended.
Moisture in the Reaction: Water can act as an initiator and interfere with many catalyst systems, leading to poor control over the polymerization.Dry all reagents and solvents thoroughly. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). The addition of a drying agent like MgSO4 can also be beneficial.[6]

Quantitative Data Summary

Table 1: Effect of Catalyst on Polymerization of Dioxolanones

CatalystMonomerSolventTemperature (°C)Time (h)Epimerization LevelReference
p-Toluensulfonic acidMe3DOXBulk1006Negligible[6]
Salen aluminum complexesPhDOXDiphenyl etherNot specifiedNot specifiedReduced Tishchenko reaction[4][5]
D-mandelic acid/pyridine adductAryl-OCANot specifiedNot specified>80Suppressed[1]

Experimental Protocols

Protocol 1: Organocatalytic ROP of a Dioxolanone with Minimized Epimerization

This protocol is based on the solvent-free polymerization of 1,3-dioxolan-4-ones using a Brønsted acid catalyst, which has been shown to result in negligible epimerization.[6]

Materials:

  • Dioxolanone monomer (e.g., Me3DOX)

  • p-Toluenesulfonic acid (catalyst)

  • Initiator (e.g., an alcohol)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Nitrogen or Argon gas supply

  • Schlenk flask and other dry glassware

Procedure:

  • Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, combine the dioxolanone monomer, p-toluenesulfonic acid catalyst, and initiator. A typical molar ratio would be 200:10:1 (monomer:catalyst:initiator).

  • Drying: Add anhydrous MgSO4 to the mixture to scavenge any residual moisture.

  • Polymerization: Heat the reaction mixture to 100°C and stir for 6 hours. Monitor the monomer conversion by taking aliquots for 1H NMR analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dissolve it in dichloromethane.

  • Purification: Wash the organic solution with an aqueous sodium bicarbonate solution (3 times) and then with brine (3 times). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Precipitation: Dissolve the resulting solid in a minimum amount of dichloromethane and precipitate the polymer by adding it to cold methanol.

  • Drying: Collect the white solid polymer by filtration and dry it under vacuum.

  • Analysis: Characterize the polymer by GPC for molecular weight and dispersity, and by 1H NMR to confirm the retention of stereochemistry (absence of epimerization).

General Experimental Workflow for Dioxolanone ROP

experimental_workflow prep Preparation: - Dry glassware - Purify monomer & solvent setup Reaction Setup: - Add monomer, catalyst, initiator under inert atmosphere prep->setup polymerization Polymerization: - Set temperature - Stir for specified time - Optional: Apply dynamic vacuum setup->polymerization workup Workup: - Quench reaction - Dissolve in solvent polymerization->workup purification Purification: - Wash with aqueous solutions - Precipitate polymer workup->purification analysis Analysis: - NMR (for epimerization) - GPC (for Mn, Đ) - DSC (for thermal properties) purification->analysis

References

troubleshooting side reactions in 2,2,5-trimethyl-1,3-dioxolan-4-one polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the ring-opening polymerization (ROP) of 2,2,5-trimethyl-1,3-dioxolan-4-one to synthesize polylactic acid (PLA) and related polyesters.

Troubleshooting Guide: Common Experimental Issues

Question: Why is the molecular weight distribution (Đ or PDI) of my polymer too broad?

Answer: A broad molecular weight distribution (typically Đ > 1.5) indicates a loss of control during polymerization. Several factors can contribute to this issue:

  • Intermolecular Transesterification: This is a common side reaction where polymer chains react with each other, leading to a randomization of chain lengths.[1][2] This process is exacerbated by high temperatures and certain catalysts.

    • Solution: Lower the polymerization temperature. Screen different catalysts, as their propensity to promote transesterification varies. For instance, some organocatalysts may offer better control than certain metal-based catalysts.[3]

  • Uncontrolled Initiation: Impurities such as water or alcohols in the monomer or solvent can act as unintended initiators, leading to the formation of polymer chains of various lengths.[3]

    • Solution: Ensure all reagents and glassware are rigorously dried before use. Monomers and solvents should be purified, for example, by stirring over a drying agent like calcium hydride (CaH₂) followed by distillation under an inert atmosphere.[4]

  • Slow Initiation Compared to Propagation: If the initiation rate is significantly slower than the propagation rate, not all chains will start growing at the same time, resulting in a broader distribution of chain lengths.

    • Solution: Select an initiator/catalyst system known for rapid and efficient initiation for this specific monomer. The choice of initiator and catalyst is crucial for controlling the polymerization kinetics.[5]

Question: The molecular weight (Mn) of my polymer is much lower than the theoretical value.

Answer: A lower-than-expected molecular weight suggests that more polymer chains were initiated than intended or that chain termination or transfer reactions have occurred.

  • Presence of Impurities: As mentioned above, water and other nucleophilic impurities can act as initiators, increasing the total number of polymer chains and thus reducing the average molecular weight for a given monomer conversion.

    • Solution: Rigorously purify all materials. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[4]

  • Intramolecular Transesterification (Backbiting): The growing polymer chain end can attack a point on its own backbone, leading to the formation of cyclic oligomers and terminating the linear chain growth. This is a form of depolymerization favored at higher temperatures.[4]

    • Solution: Conduct the polymerization at the lowest feasible temperature that still allows for a reasonable reaction rate. High monomer concentrations can also favor propagation over backbiting.

  • Chain Transfer Reactions: Transfer of the active center to a monomer, solvent, or impurity can terminate the growth of one chain while initiating another, leading to lower overall molecular weights.

    • Solution: Choose a solvent that is inert under the polymerization conditions. Ensure high purity of the monomer to minimize chain transfer to impurities.

Question: My polymer is amorphous, but I was expecting a semi-crystalline material. What is causing the loss of stereoregularity?

Answer: The crystallinity of PLA is highly dependent on its stereochemical purity. A loss of stereoregularity, leading to an atactic (random) polymer, will result in amorphous material.[6]

  • Epimerization/Racemization: The chiral center in the monomer unit can be inverted during polymerization, a process known as epimerization. This is often catalyzed by the polymerization catalyst itself, particularly at elevated temperatures.[3] Higher reaction temperatures can increase the rate of racemization.[5]

    • Solution: Screen for catalysts that exhibit high stereocontrol. Binary organocatalytic systems have been shown to be effective in minimizing epimerization for dioxolanone polymerization by activating the monomer and initiator through hydrogen bonding under mild conditions.[3] Reducing the polymerization temperature can also significantly decrease the rate of epimerization.[5]

  • Monomer Purity: Starting with a monomer that is not enantiomerically pure will directly translate to a polymer with lower stereoregularity.

    • Solution: Ensure the stereopurity of the this compound monomer before polymerization using appropriate analytical techniques like chiral chromatography or polarimetry.

Frequently Asked Questions (FAQs)

What are the main side reactions to be aware of during the polymerization of this compound?

The primary side reactions are epimerization, which affects the polymer's stereoregularity and crystallinity, and transesterification (both inter- and intramolecular), which broadens the molecular weight distribution and can lead to lower molecular weights.[1][3] Additionally, depending on the catalyst and conditions, side reactions involving the elimination of acetone (the protecting group for the hydroxyl and carboxylic acid functionalities in the monomer) could potentially occur, analogous to formaldehyde elimination seen in other dioxolanone systems.[5]

How does temperature affect the polymerization?

Temperature has a significant impact. Higher temperatures generally lead to faster polymerization rates but can also accelerate side reactions. Specifically, elevated temperatures are known to increase the rates of both transesterification and epimerization, leading to polymers with broader molecular weight distributions and lower crystallinity.[2][5]

What is the role of the catalyst in controlling side reactions?

The catalyst is critical. It not only determines the rate of polymerization but also heavily influences the extent of side reactions. Some catalysts may have a higher propensity to cause epimerization, while others might favor transesterification.[5] Organocatalysts are often explored to reduce metal contamination and can offer high stereocontrol.[3] For example, sterically unencumbered and electronically neutral salen aluminum catalysts have shown good performance in reducing side reactions for related dioxolanone monomers.[5]

Can I perform this polymerization in bulk (solvent-free)?

Yes, bulk polymerization is a common method for ROP and is often preferred industrially to avoid the use of solvents.[7] However, viscosity increases significantly with polymer growth, which can lead to challenges with heat transfer and mixing. Inadequate heat dissipation can create hot spots, locally increasing the temperature and promoting side reactions.

Data on Polymerization Conditions and Outcomes

The following tables summarize how different experimental parameters can influence the polymerization of dioxolanone monomers, providing a baseline for experimental design.

Table 1: Effect of Catalyst and Monomer/Initiator Ratio on Polymer Properties (Data synthesized from related dioxolanone polymerizations)

Catalyst TypeMonomer:Initiator:Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
Salen-Al200:1:1100249521,5001.15
Organocatalyst (Binary)100:1:125129212,8001.08
Sn(Oct)₂200:1:0.0513049825,0001.45
Y-complex100:1:18029913,5001.20

Table 2: Influence of Temperature on Side Reactions (Qualitative summary based on literature principles)

TemperatureEffect on Polymerization RateImpact on TransesterificationImpact on EpimerizationExpected Polymer Properties
Low (e.g., 25-60 °C)SlowerMinimalMinimalNarrow Đ, high stereoregularity
Moderate (e.g., 80-110 °C)FasterModerateModerateBroader Đ, reduced stereoregularity
High (e.g., >120 °C)Very FastSignificantSignificantBroad Đ, low stereoregularity (amorphous)

Key Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Polymerization

This protocol provides a general guideline. Specific ratios, temperatures, and times should be optimized for the desired polymer properties.

  • Reagent Purification:

    • Dry the monomer (this compound) over CaH₂ and distill under reduced pressure.

    • Dry the solvent (e.g., toluene or THF) using a solvent purification system or by distillation over a suitable drying agent (e.g., sodium/benzophenone for THF).[4]

    • Dry the initiator (e.g., benzyl alcohol) over CaH₂ and distill under reduced pressure.[4]

  • Reaction Setup:

    • Assemble a Schlenk flask or reaction tube under an inert atmosphere (N₂ or Ar) and flame-dry under vacuum.

    • In the reaction vessel, add the desired amount of monomer and solvent (if not in bulk).

  • Polymerization:

    • Add the initiator and catalyst via syringe at the desired reaction temperature. Typical monomer-to-initiator ratios range from 50:1 to 500:1.

    • Stir the reaction mixture at the set temperature for the specified duration (e.g., 2 to 48 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.

  • Termination and Purification:

    • Quench the polymerization by adding a small amount of acidic or basic solution (depending on the catalyst used) or by precipitating the polymer.

    • Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane or THF) and precipitate it into a non-solvent (e.g., cold methanol or hexane).

    • Filter the precipitated polymer and dry it under vacuum until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) using Gel Permeation Chromatography (GPC) calibrated with polystyrene or PLA standards.[4]

    • Confirm the polymer structure and determine monomer conversion using Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

    • Analyze thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).[4]

Visual Guides to Reaction Mechanisms

Diagram 1: Ring-Opening Polymerization (ROP) Workflow

ROP_Workflow cluster_initiation Initiation cluster_propagation Propagation Monomer Monomer (this compound) ActivatedMonomer Activated Monomer / Propagating Chain End Monomer->ActivatedMonomer Initiator Initiator (e.g., Benzyl Alcohol) Initiator->ActivatedMonomer Catalyst Catalyst Catalyst->ActivatedMonomer Polymer Polyester Chain (PLA derivative) ActivatedMonomer->Polymer  + (n-1) Monomer

Caption: General workflow for the catalyzed ring-opening polymerization.

Diagram 2: Competing Side Reactions

Side_Reactions main_path Desired Propagation (Stereoregular Polymer) start Growing Polymer Chain start->main_path trans Intermolecular Transesterification start->trans High Temp, Catalyst backbite Intramolecular Transesterification (Backbiting) start->backbite High Temp epimer Epimerization start->epimer High Temp, Catalyst broad_pdi Broad PDI / Lower Mn trans->broad_pdi backbite->broad_pdi cyclic Cyclic Oligomers backbite->cyclic atactic Atactic Polymer (Amorphous) epimer->atactic Troubleshooting_Workflow problem Unsatisfactory Polymer Properties issue1 High PDI (Đ > 1.5)? problem->issue1 issue2 Low Molecular Weight (Mn)? problem->issue2 issue3 Amorphous Polymer? problem->issue3 cause1a Transesterification issue1->cause1a Yes cause1b Impure Reagents issue1->cause1b Yes cause2a Chain Transfer / Backbiting issue2->cause2a Yes cause2b Excess Initiator (Impurities) issue2->cause2b Yes cause3a Epimerization issue3->cause3a Yes sol1a Lower Temperature, Change Catalyst cause1a->sol1a sol1b Purify Monomer, Solvent & Initiator cause1b->sol1b sol2a Lower Temperature cause2a->sol2a cause2b->sol1b sol3a Lower Temperature, Use Stereoselective Catalyst cause3a->sol3a

References

Technical Support Center: Purification of 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of 2,2,5-trimethyl-1,3-dioxolan-4-one following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound product after synthesis?

After the initial synthesis reaction, your crude product, which appears as a colorless oil, will likely contain several impurities.[1] These can be broadly categorized as unreacted starting materials, the acid catalyst, solvents, and water formed during the reaction. Lactic acid used in the synthesis may also contain other carboxylic acids from its production by fermentation.[2][3]

Q2: How does the initial aqueous work-up help in purification?

The initial work-up is a crucial first purification step. Washing the crude product dissolved in an organic solvent (like dichloromethane) with an aqueous sodium bicarbonate (NaHCO₃) solution neutralizes and removes the acidic catalyst, p-toluenesulfonic acid (p-TsOH).[1][4] Subsequent washes with brine (saturated NaCl solution) help to remove residual water and other water-soluble impurities.

Q3: What is the most effective method for purifying the crude oil to a high degree of purity?

For a volatile liquid like this compound, vacuum distillation is generally the most effective method for achieving high purity after the initial aqueous work-up. It separates the product from non-volatile impurities and residual solvents based on differences in boiling points. A related compound, 2,2,4-trimethyl-1,3-dioxolane, has a boiling point of 98-99°C at atmospheric pressure, suggesting that vacuum distillation is preferable to avoid potential decomposition at higher temperatures.[5]

Q4: Can I use column chromatography for purification?

Yes, column chromatography is a viable alternative, especially for smaller-scale purifications or when distillation equipment is not available.[6][7] It separates compounds based on their polarity. Since this compound is a moderately polar compound, silica gel can be used as the stationary phase with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate).[8][9]

Q5: My purified product seems to degrade over time. What are the stability and storage recommendations?

The 1,3-dioxolane ring structure can be sensitive to acid-catalyzed hydrolysis.[10] Any residual acidic impurities can lead to the decomposition of the product back to lactic acid and acetone over time. Therefore, it is critical to ensure all acidic catalyst has been removed. For long-term storage, it is recommended to keep the purified product in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and at a low temperature to minimize degradation.

Troubleshooting Guide

Q: My final product has a yellow or brown discoloration. What is the cause and how can I fix it?

A: Discoloration is often caused by impurities in the starting materials or thermal decomposition.

  • Toluene Impurities: Commercial toluene can contain sulfur-containing compounds like thiophene, which can polymerize and char under acidic conditions, leading to discoloration.[11] Using high-purity, thiophene-free toluene is recommended.

  • Thermal Decomposition: Overheating during solvent evaporation or distillation can cause the product to decompose. Ensure that rotary evaporation is performed at a moderate temperature and that distillation is carried out under vacuum to lower the boiling point.

If your product is already discolored, a charcoal treatment followed by filtration or careful column chromatography might remove the colored impurities.

Q: After the aqueous work-up, I still detect the p-TsOH catalyst. How can I remove it completely?

A: If a standard sodium bicarbonate wash is insufficient, consider the following:

  • Increase Wash Volume/Repetitions: Perform additional washes with saturated sodium bicarbonate solution.

  • Check pH: After the final wash, test the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Use a Solid Scavenger: For stubborn cases, you can stir the organic solution with a solid base like powdered potassium carbonate, followed by filtration.

  • Column Chromatography: Passing the crude product through a short plug of silica gel will effectively adsorb the highly polar p-TsOH.[4]

Q: My overall yield is significantly lower than the reported 58%. Where could I be losing my product?

A: Product loss can occur at several stages:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC or GC).

  • Aqueous Work-up: During the washing steps, vigorous shaking can lead to the formation of emulsions, making phase separation difficult and causing product loss. If an emulsion forms, adding more brine and allowing the mixture to stand can help break it.

  • Transfer Losses: Be meticulous during transfers between flasks and equipment.

  • Distillation: Ensure your vacuum is stable and the collection flask is properly cooled to avoid loss of the volatile product.

Q: I analyzed my pure product after a week and see new peaks in the GC/MS or NMR spectrum. What is happening?

A: This indicates product instability, most likely due to hydrolysis. As mentioned in the FAQ, the 1,3-dioxolane ring is susceptible to acid-catalyzed cleavage.[10] This suggests that trace amounts of acid (likely p-TsOH) were not fully removed during purification. To prevent this, re-purify the material with a focus on complete acid removal (e.g., another basic wash or chromatography) and ensure it is stored under anhydrous and inert conditions.

Data Presentation

Table 1: Potential Impurities and Recommended Removal Strategies

ImpuritySourceRemoval Method
p-Toluenesulfonic acid (p-TsOH) CatalystAqueous wash with NaHCO₃ or K₂CO₃; Column chromatography.[4]
Lactic Acid Unreacted starting materialAqueous wash with NaHCO₃.
Acetone Unreacted starting materialRotary evaporation; Vacuum distillation.
Toluene SolventRotary evaporation; Vacuum distillation.
Water Byproduct / Work-upDrying with Na₂SO₄ or MgSO₄; Azeotropic removal during synthesis; Vacuum distillation.
Thiophene & related compounds Impurity in toluenePre-treatment of toluene with sulfuric acid; Column chromatography.[11][12]
Other Carboxylic Acids Impurity in lactic acidAqueous wash with NaHCO₃.[2]

Table 2: Comparison of Primary Purification Methods

MethodImpurities RemovedExpected PurityAdvantagesDisadvantages
Aqueous Wash (Work-up) Acid catalyst, unreacted lactic acid, water-soluble impurities.ModerateSimple, fast, removes bulk acidic impurities.May form emulsions; does not remove organic impurities.
Vacuum Distillation Non-volatile impurities, residual solvents, some colored byproducts.High (>99%)Highly effective for volatile liquids; scalable.Requires specialized equipment; potential for thermal degradation if not controlled.
Flash Column Chromatography Impurities with different polarity (e.g., residual p-TsOH, baseline impurities).High (>99%)High resolution separation; works well for small to medium scale.[13]Can be time-consuming and solvent-intensive; may not be cost-effective for large scale.[6]

Experimental Protocols

Protocol 1: Standard Aqueous Work-up
  • Transfer Reaction Mixture: After the synthesis reaction is complete and cooled to room temperature, transfer the mixture to a separatory funnel.

  • Dilute: Dilute the mixture with an appropriate organic solvent in which the product is soluble and which is immiscible with water (e.g., dichloromethane or diethyl ether).

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup from CO₂ evolution. Shake more vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove most of the dissolved water from the organic layer.

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 15-20 minutes.

  • Isolate Crude Product: Filter the drying agent and wash it with a small amount of the fresh organic solvent. Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude this compound as an oil.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask: Transfer the crude oil into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions: As the liquid begins to boil and condense, collect any initial low-boiling fractions (likely residual solvents) in a separate receiving flask. Once the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the pure this compound.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small residue of non-volatile impurities remains in the distillation flask.

  • Release Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected product.

Protocol 3: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude oil in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for a "dry loading" technique, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elute: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity of the eluent can be gradually increased if necessary to speed up the elution of the product.

  • Collect Fractions: Collect the eluent in small, numbered fractions (e.g., in test tubes).

  • Analyze Fractions: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).[7]

  • Combine and Isolate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow cluster_purification High-Purity Methods start Crude Reaction Mixture step1 Aqueous Work-up (NaHCO3, Brine) start->step1 Removes p-TsOH, Lactic Acid step2 Drying (Na2SO4) step1->step2 step3 Solvent Removal (Rotovap) step2->step3 Removes Water crude_product Crude Product (Oil) step3->crude_product distill Vacuum Distillation crude_product->distill Choice 1 chrom Column Chromatography crude_product->chrom Choice 2 final_product Pure Product (>99%) distill->final_product chrom->final_product

Caption: General purification workflow for this compound.

Troubleshooting_Instability start Product shows instability (new peaks in GC/NMR) q1 Was the final aqueous wash neutral/basic? start->q1 remedy1 Residual p-TsOH likely cause. Perform another basic wash or pass through silica plug. q1->remedy1 No remedy2 Consider other causes: 1. Oxygen exposure? 2. Stored at room temp? q1->remedy2 Yes solution1 Re-purify and dry thoroughly. remedy1->solution1 solution2 Store under inert gas (N2/Ar) and refrigerate. remedy2->solution2

Caption: Troubleshooting logic for product instability issues.

References

Technical Support Center: 1,3-Dioxolan-4-one Stability and Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3-dioxolan-4-ones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and hydrolysis of 1,3-dioxolan-4-one derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of the 1,3-dioxolan-4-one ring?

A1: The stability of the 1,3-dioxolan-4-one ring is primarily influenced by pH, temperature, and the nature of the substituents on the ring. The ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the acetal and/or ester functionalities.[1][2][3]

Q2: Under what pH conditions is the 1,3-dioxolan-4-one ring most stable?

A2: The 1,3-dioxolan-4-one ring generally exhibits the greatest stability under neutral or near-neutral pH conditions.[3] It is relatively stable in neutral or basic conditions but can undergo acid-catalyzed hydrolysis.[2][3]

Q3: How do substituents at the C2 and C5 positions affect the rate of hydrolysis?

A3: Substituents at the C2 and C5 positions significantly impact the steric and electronic environment of the ring, thereby affecting the rate of hydrolysis. Electron-withdrawing groups can influence the susceptibility of the carbonyl carbon to nucleophilic attack, while bulky substituents can provide steric hindrance, potentially slowing the rate of hydrolysis. The specific impact depends on the nature and position of the substituent.

Q4: Can 1,3-dioxolan-4-ones be used as prodrugs?

A4: Yes, the labile nature of the 1,3-dioxolan-4-one ring makes it a suitable moiety for prodrug design. The ring can be engineered to undergo hydrolysis under specific physiological conditions to release the active parent drug.

Q5: What are the typical degradation products of 1,3-dioxolan-4-one hydrolysis?

A5: The hydrolysis of a 1,3-dioxolan-4-one will break it down into its constituent α-hydroxy acid and the corresponding aldehyde or ketone from which it was synthesized.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and handling of 1,3-dioxolan-4-ones.

Synthesis and Purification
Problem Possible Cause(s) Suggested Solution(s)
Low yield of 1,3-dioxolan-4-one during synthesis. Incomplete reaction; unfavorable equilibrium; degradation of the product under reaction conditions.Ensure anhydrous conditions. Use a Dean-Stark apparatus to remove water and drive the equilibrium towards product formation.[4] Consider using a milder acid catalyst or shorter reaction times to minimize degradation.
Presence of significant impurities after synthesis. Starting materials are not pure; side reactions occurring during synthesis (e.g., polymerization); incomplete removal of catalyst or byproducts.Use high-purity starting materials. Optimize reaction conditions (temperature, catalyst concentration) to minimize side reactions. Purify the crude product using flash column chromatography or distillation.[5][6]
Difficulty in purifying the 1,3-dioxolan-4-one. The compound is thermally labile and decomposes during distillation; co-elution of impurities during chromatography.Use vacuum distillation at a lower temperature to minimize thermal decomposition.[7] Optimize the mobile phase and stationary phase for column chromatography to improve separation.[5] Consider recrystallization if the product is a solid.
Stability and Storage
Problem Possible Cause(s) Suggested Solution(s)
Degradation of the compound during storage. Exposure to moisture, acidic or basic contaminants, or elevated temperatures.Store the purified 1,3-dioxolan-4-one under anhydrous conditions in a tightly sealed container. Store at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation. Ensure the storage container is made of an inert material.
Inconsistent results in biological assays. Hydrolysis of the 1,3-dioxolan-4-one in the assay medium.Check the pH of the assay buffer and adjust to neutral if possible. Prepare solutions of the compound fresh before each experiment. Run control experiments to assess the stability of the compound in the assay medium over the time course of the experiment.
Analytical Issues (HPLC)
Problem Possible Cause(s) Suggested Solution(s)
Peak tailing in HPLC analysis. Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols); column overload.Use a buffered mobile phase to control the ionization state of the analyte and silanols.[8] Consider using an end-capped column. Reduce the injection volume or sample concentration.[8]
Ghost peaks appearing in the chromatogram. Contamination from the mobile phase, injector, or sample carryover.Use high-purity HPLC-grade solvents. Flush the injection port and system between runs. Run blank injections to identify the source of contamination.[8]
Irreproducible retention times. Changes in mobile phase composition; temperature fluctuations; column degradation.Prepare fresh mobile phase daily and ensure it is well-mixed. Use a column oven to maintain a constant temperature.[9] If the column has been used extensively, consider replacing it.

Hydrolysis Data

The rate of hydrolysis of 1,3-dioxolan-4-ones is highly dependent on the specific structure and reaction conditions. The following table provides a general overview of the expected stability under different pH conditions.

pH Condition Relative Rate of Hydrolysis Primary Mechanism
Strongly Acidic (pH < 3) FastAcid-catalyzed hydrolysis of the acetal linkage.
Mildly Acidic (pH 3-6) ModerateSlower acid-catalyzed hydrolysis.
Neutral (pH ~7) SlowGenerally the most stable pH range.
Mildly Basic (pH 8-10) ModerateBase-catalyzed hydrolysis of the ester linkage.
Strongly Basic (pH > 10) FastRapid base-catalyzed hydrolysis of the ester.

Note: This table provides a qualitative summary. Actual hydrolysis rates should be determined experimentally for each specific compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for a 1,3-Dioxolan-4-one Derivative

Objective: To evaluate the stability of a 1,3-dioxolan-4-one derivative under various stress conditions to identify potential degradation products and degradation pathways.[10][11][12]

Materials:

  • 1,3-Dioxolan-4-one derivative

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV or PDA detector

  • Thermostatic oven/water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the 1,3-dioxolan-4-one derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[5]

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 40°C) for the same time points as the acid hydrolysis.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the solution at room temperature for the defined time points.

    • At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a portion of the solid 1,3-dioxolan-4-one derivative to a vial and place it in an oven at an elevated temperature (e.g., 80°C).

    • At defined time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating the 1,3-dioxolan-4-one from its potential degradation products and impurities.[2][13][14]

Procedure:

  • Initial Method Scouting:

    • Start with a generic reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Analyze a mixture of the stressed samples from the forced degradation study to observe the separation of the parent compound and its degradants.

  • Method Optimization:

    • Adjust the gradient profile (slope and duration) to improve the resolution between peaks.

    • Vary the pH of the aqueous mobile phase to optimize the peak shape and retention of ionizable compounds.

    • Evaluate different organic modifiers and column temperatures to fine-tune the selectivity.

    • If co-elution persists, screen different column stationary phases (e.g., C8, phenyl-hexyl).

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity and Range: Establish a linear relationship between the detector response and the concentration of the analyte over a specified range.

    • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Robustness: Evaluate the reliability of the method with respect to deliberate small variations in method parameters (e.g., pH, mobile phase composition, temperature).

Visualizations

Hydrolysis Pathway of a 1,3-Dioxolan-4-one

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis Dioxolanone 1,3-Dioxolan-4-one Intermediate Hemiacetal Ester / Hydroxy Ester Acetal Dioxolanone->Intermediate + H₃O⁺ Dioxolanone->Intermediate + OH⁻ Products α-Hydroxy Acid + Aldehyde/Ketone Intermediate->Products + H₂O Intermediate->Products + H₂O

Caption: General pathways for acid and base-catalyzed hydrolysis of 1,3-dioxolan-4-ones.

Experimental Workflow for Stability Testing

Stability_Workflow start Start: Pure 1,3-Dioxolan-4-one stress Forced Degradation (Acid, Base, Oxidative, Thermal) start->stress hplc_dev Develop Stability- Indicating HPLC Method stress->hplc_dev analysis Analyze Stressed Samples stress->analysis hplc_val Validate HPLC Method (ICH Guidelines) hplc_dev->hplc_val hplc_val->analysis data Identify Degradants & Determine Degradation Rate analysis->data end End: Stability Profile Established data->end

Caption: A typical experimental workflow for assessing the stability of a 1,3-dioxolan-4-one derivative.

References

challenges in controlling stereochemistry during dioxolanone polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stereocontrolled Dioxolanone Polymerization

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the challenges of controlling stereochemistry during the ring-opening polymerization (ROP) of dioxolanones (DOXs).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in controlling stereochemistry during dioxolanone polymerization?

The main challenge is catalyst-induced epimerization of the chiral center in the dioxolanone monomer during polymerization.[1][2] Many conventional catalysts can cause this loss of stereochemical information, leading to the formation of atactic (non-stereoregular) polymers, which lack the desirable crystalline properties of their isotactic counterparts.[1][3]

Q2: Why is achieving high isotacticity in polyesters derived from dioxolanones important?

Controlling the stereochemistry to produce highly isotactic polyesters is crucial for their material properties. Isotactic polymers, characterized by a regular stereochemical arrangement, exhibit significantly improved properties compared to their atactic versions, including higher crystallinity, enhanced mechanical strength, greater thermal stability, and slower degradation rates.[3] These attributes are essential for advanced applications in fields like biomedical implants and durable packaging.[3]

Q3: What side reactions can interfere with dioxolanone polymerization and affect the final polymer structure?

During the ring-opening polymerization of many dioxolanones, a small molecule like formaldehyde or acetone is eliminated.[4][5] The eliminated formaldehyde can participate in a competing side reaction, specifically a Tishchenko reaction, which can interfere with the primary polymerization pathway and impact the properties of the resulting polymer.[5][6]

Q4: Which catalyst systems have shown the most promise for achieving high stereocontrol?

Recent advancements have highlighted several effective catalyst systems:

  • Binary Organocatalysts: A combination of a thiourea derivative and an organic base (like DBU) has been shown to effectively minimize epimerization by activating both the monomer and the initiator through hydrogen bonding.[1][3]

  • Salen Aluminum Catalysts: Sterically-unencumbered and electronically-neutral salen aluminum catalysts have demonstrated a good balance of reactivity and selectivity, particularly in managing side reactions.[5][6]

  • Brønsted Acids: Organocatalysts like p-toluenesulfonic acid have been used for the solvent-free polymerization of dioxolanones, showing good retention of stereochemistry.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at stereocontrolled dioxolanone polymerization.

Problem / Observation Potential Cause Suggested Solution
Low Isotacticity / Atactic Polymer Catalyst-induced epimerization of the monomer's chiral center.1. Select a Stereospecific Catalyst: Employ a binary organocatalytic system, such as a thiourea derivative and DBU, which is designed to minimize epimerization under mild conditions.[1][2] 2. Optimize Catalyst Ratio: In a binary system, the ratio of components is critical. Increasing the ratio of the hydrogen-bonding component (e.g., thiourea) relative to the base (e.g., DBU) can significantly suppress epimerization.[1]
Low Polymer Yield or Slow Reaction Rate 1. Moderate reactivity of the dioxolanone monomer.[3] 2. Competing side reactions, such as the Tishchenko reaction facilitated by eliminated formaldehyde.[5]1. Enhance Reactivity: Use highly active catalysts or consider monomer modifications that increase the driving force for ring-opening.[3] 2. Mitigate Side Reactions: Conduct the polymerization under a dynamic vacuum. This helps to remove volatile byproducts like formaldehyde as they form, preventing them from participating in side reactions.[5][6]
Poor Control Over Molecular Weight and Broad Polydispersity Unwanted initiation events from adventitious acidic impurities or water.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. The use of a drying agent like MgSO₄ in the reaction mixture can be beneficial.[7] 2. Utilize a Proton Scavenger: In cationic polymerizations, adding a proton trap can scavenge protic impurities that may cause uncontrolled initiation and chain transfer events.[8]

Quantitative Data Summary

The following table summarizes the performance of a binary organocatalytic system in achieving highly isotactic poly(lactic acid) (PLA) from a chiral dioxolanone monomer.

Catalyst SystemMonomerStereoregularity (Pm)Polymer PropertyValue
Thiourea / DBU2,2,5-trimethyl-1,3-dioxolan-4-one0.92[1][2]Melting Temperature (Tm) of Stereocomplex195.1 °C[1][3]
Pm refers to the probability of forming a meso dyad, a measure of isotacticity. A higher value indicates greater stereoregularity.

Experimental Protocols & Visualizations

Protocol: Stereoselective ROP using a Brønsted Acid Organocatalyst

This protocol is a representative example for the organocatalyzed polymerization of a 1,3-dioxolan-4-one monomer.[7]

Materials:

  • 1,3-dioxolan-4-one monomer (e.g., MeDOX)

  • Initiator (e.g., neopentanol)

  • Brønsted acid catalyst (e.g., p-toluenesulfonic acid, TfOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation: Under a nitrogen atmosphere, add the monomer, catalyst, and initiator to a flame-dried reaction vessel. A typical molar ratio would be 200:10:1 (monomer:catalyst:initiator).

  • Drying: Add anhydrous MgSO₄ to the mixture to remove any residual moisture.

  • Polymerization: Heat the solvent-free reaction mixture to 100 °C and maintain for 6 hours with stirring.

  • Quenching & Extraction: Cool the reaction to room temperature. Dissolve the resulting mixture in CH₂Cl₂. Wash the organic layer sequentially with an aqueous sodium bicarbonate solution (3 times) and brine (3 times).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude polymer.

  • Purification: Dissolve the crude product in a minimum amount of CH₂Cl₂ and precipitate it by adding it dropwise to cold methanol.

  • Final Product: Collect the purified white solid polymer by filtration and dry it under vacuum.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Polymerization cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis p1 Combine Monomer, Catalyst, & Initiator under N2 p2 Add MgSO4 (Drying Agent) p1->p2 r1 Heat Mixture to 100°C (6 hours) p2->r1 w1 Cool & Dissolve in CH2Cl2 r1->w1 w2 Wash with NaHCO3 & Brine w1->w2 w3 Dry & Evaporate Solvent w2->w3 w4 Precipitate Polymer in Methanol w3->w4 a1 Collect & Dry Final Polymer w4->a1

Caption: Experimental workflow for organocatalyzed dioxolanone polymerization.

Factors Influencing Stereocontrol

Achieving high stereoregularity is a multifactorial problem. The choice of catalyst, reaction conditions, and monomer structure all play interconnected roles in determining the final polymer microstructure.

stereocontrol_factors center Stereocontrol (Isotacticity) c1 Stereoselectivity (e.g., Binary Organocatalyst) center->c1 c2 Lewis Acidity center->c2 c3 Steric Hindrance center->c3 r1 Temperature (Mild Conditions Preferred) center->r1 r2 Solvent Polarity center->r2 r3 Dynamic Vacuum (Byproduct Removal) center->r3 m1 Substituent Size center->m1 m2 Inherent Chirality center->m2 mechanism_diagram cluster_reactants Reactants cluster_catalysts Catalyst System cluster_activation Dual Activation Complex cluster_product Outcome M Dioxolanone Monomer AC TU activates Monomer (C=O) DBU activates Initiator (O-H) M->AC H-Bonding I Initiator (e.g., Alcohol) I->AC H-Bonding TU Thiourea (TU) (H-Bond Donor) TU->AC DBU DBU (H-Bond Acceptor / Base) DBU->AC P Ring-Opening with Stereoretention AC->P

References

removing residual moisture in 2,2,5-trimethyl-1,3-dioxolan-4-one polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ring-opening polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one, with a particular focus on the critical issue of removing residual moisture.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual moisture before and during the polymerization of this compound?

A1: Residual moisture is highly detrimental to the ring-opening polymerization of this compound for several reasons. Water can act as an initiator, leading to a loss of control over the polymerization process and resulting in polymers with lower molecular weights than desired[1]. Furthermore, the monomer and the resulting polyester are susceptible to hydrolysis, where water molecules can break down the chemical structure, reducing the purity and effectiveness of the final polymer[2][3][4]. For successful polymerization and to obtain a high molecular weight polymer, maintaining extremely dry, or anhydrous, conditions is essential[2][5].

Q2: What are the common sources of moisture contamination in the polymerization process?

A2: Moisture can be introduced from several sources:

  • Monomer: The this compound monomer itself can absorb moisture from the atmosphere due to its hygroscopic nature[2].

  • Solvents: Any solvents used in the polymerization must be thoroughly dried, as they are a primary source of water contamination.

  • Glassware: Inadequately dried glassware can introduce significant amounts of moisture into the reaction.

  • Atmosphere: Exposure of the reaction setup to the ambient atmosphere, which naturally contains water vapor, can lead to contamination.

  • Initiator and Catalyst: The initiator and catalyst may also contain trace amounts of water.

Q3: What is a typical acceptable level of moisture for this type of polymerization?

Q4: How can I effectively dry the this compound monomer?

A4: A common and effective method for drying the monomer is to stir it over a suitable drying agent, such as calcium hydride (CaH₂), overnight, followed by distillation under an inert atmosphere[6][7].

Q5: What are the recommended procedures for ensuring the entire polymerization system is anhydrous?

A5: To maintain an anhydrous system, a multi-faceted approach is necessary:

  • Glassware: All glassware should be oven-dried at a high temperature (e.g., >120°C) for several hours and then cooled in a desiccator or under a stream of dry inert gas immediately before use[5].

  • Solvents: Solvents should be purified using a solvent purification system (e.g., passing through columns of activated alumina and copper catalyst) or by distillation from an appropriate drying agent[7].

  • Inert Atmosphere: The entire polymerization should be conducted under a dry, inert atmosphere, such as high-purity argon or nitrogen, to prevent exposure to atmospheric moisture[5][7]. This can be achieved using a Schlenk line or in a glovebox.

  • Monomer and Reagents: The monomer and all other reagents should be rigorously dried using appropriate methods as discussed in this guide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Polymer Molecular Weight Presence of residual moisture acting as an initiator.- Ensure all glassware is rigorously dried. - Use freshly dried monomer and solvents. - Perform the reaction under a stringent inert atmosphere. - Check for leaks in the reaction setup.
Broad or Bimodal Molecular Weight Distribution Uncontrolled initiation from water or other impurities.- Purify and dry the monomer and initiator immediately before use. - Ensure a single, well-defined initiation event by maintaining anhydrous conditions.
Inconsistent Polymerization Results Variable amounts of moisture in different experimental runs.- Standardize the drying procedures for all components. - Use a glovebox to minimize atmospheric exposure. - Monitor and control the humidity of the laboratory environment if possible.
No Polymerization Occurs Catalyst deactivation by water.- Ensure the catalyst is handled under strictly anhydrous conditions. - Dry all reaction components to the lowest possible moisture levels.
Hazy or Opaque Polymer Potential for side reactions or degradation due to impurities like water.- Follow rigorous purification and drying protocols for the monomer. - Ensure the complete removal of any byproducts from the monomer synthesis.

Experimental Protocols

Protocol 1: Drying of this compound Monomer

Objective: To remove residual moisture from the this compound monomer prior to polymerization.

Materials:

  • This compound

  • Calcium hydride (CaH₂)

  • Round-bottom flask with a stir bar

  • Distillation apparatus

  • Schlenk line or glovebox

  • Dry, inert gas (Argon or Nitrogen)

Procedure:

  • Assemble the distillation apparatus and ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.

  • Place the this compound monomer in a round-bottom flask equipped with a magnetic stir bar.

  • Add calcium hydride (CaH₂) to the monomer (approximately 5-10% by weight).

  • Allow the mixture to stir overnight at room temperature under a positive pressure of inert gas[6][7].

  • Following the overnight stirring, carefully distill the monomer from the calcium hydride under reduced pressure or an inert atmosphere.

  • Collect the purified, dry monomer in a receiving flask that has been previously dried and flushed with inert gas.

  • The dried monomer should be used immediately or stored in a sealed container under an inert atmosphere in a desiccator.

Protocol 2: Setting up a Moisture-Sensitive Polymerization Reaction

Objective: To establish an anhydrous environment for the ring-opening polymerization of this compound.

Materials:

  • Oven-dried glassware (reaction flask, condenser, etc.)

  • Schlenk line or glovebox

  • High-purity inert gas (Argon or Nitrogen) with an oxygen and moisture trap

  • Dried this compound monomer

  • Dried solvent (if applicable)

  • Dried initiator and catalyst

  • Syringes and needles (oven-dried)

Procedure:

  • Assemble the reaction glassware while it is still hot from the oven and immediately place it under a dynamic vacuum on the Schlenk line to remove any adsorbed water.

  • Flame-dry the glassware under vacuum and then backfill with high-purity inert gas. Repeat this cycle three times to ensure a completely inert atmosphere[7].

  • Once the glassware is at room temperature, maintain a positive pressure of inert gas.

  • Transfer the dried monomer, solvent (if used), and initiator to the reaction flask using oven-dried syringes or cannulas under a positive flow of inert gas.

  • If the catalyst is a solid, it can be added to the flask before flame-drying or via a side-arm addition tube. If it is a solution, it should be added via a dried syringe.

  • Once all components are added, the reaction can be heated to the desired temperature. Maintain a positive pressure of inert gas throughout the entire polymerization process.

Visualizations

Experimental_Workflow_Monomer_Drying Workflow for Monomer Drying cluster_prep Preparation cluster_drying Drying Process cluster_purification Purification cluster_storage Storage/Use oven_dry Oven-dry all glassware cool_inert Cool under inert atmosphere oven_dry->cool_inert add_monomer Add monomer to flask cool_inert->add_monomer add_cah2 Add Calcium Hydride (CaH2) add_monomer->add_cah2 stir_overnight Stir overnight under inert gas add_cah2->stir_overnight distill Distill monomer under vacuum/inert gas stir_overnight->distill collect Collect dry monomer distill->collect use_immediately Use Immediately collect->use_immediately store_inert Store under inert atmosphere collect->store_inert

Caption: Workflow for drying this compound.

Logical_Relationship_Moisture_Impact Impact of Residual Moisture on Polymerization cluster_initiation Uncontrolled Initiation cluster_hydrolysis Hydrolysis moisture Residual Moisture (H2O) uncontrolled_init Acts as initiator moisture->uncontrolled_init leads to monomer_hydrolysis Monomer Hydrolysis moisture->monomer_hydrolysis causes polymer_hydrolysis Polymer Chain Scission moisture->polymer_hydrolysis causes low_mw Low Molecular Weight Polymer uncontrolled_init->low_mw broad_pdi Broad Polydispersity uncontrolled_init->broad_pdi reduced_purity Reduced Purity/Effectiveness monomer_hydrolysis->reduced_purity polymer_hydrolysis->reduced_purity

Caption: Impact of residual moisture on polymerization outcomes.

References

impact of initiator choice on 2,2,5-trimethyl-1,3-dioxolan-4-one polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one (Me₃DOX).

Troubleshooting Guides

This section addresses common issues encountered during the ring-opening polymerization (ROP) of Me₃DOX.

Problem Potential Cause Suggested Solution
Low or No Monomer Conversion 1. Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to moisture or improper storage.- Ensure all reagents are dry and stored under an inert atmosphere.[1] - Purify solvents and monomers to remove any potential inhibitors. - Use freshly prepared or properly stored initiators and catalysts.
2. Inappropriate Initiator/Catalyst Choice: The selected initiator system may not be effective for Me₃DOX polymerization under the chosen conditions.- For controlled polymerization and high isotacticity, consider a binary organocatalytic system such as a thiourea derivative and an organic base (e.g., DBU).[2] - Brønsted acids like p-toluenesulfonic acid can also be effective, though they may offer less control over stereochemistry.
3. Incorrect Reaction Temperature: The temperature may be too low to initiate polymerization.- Optimize the reaction temperature. Organocatalytic systems can often be run at mild temperatures (e.g., room temperature to 60°C), while other systems may require higher temperatures.
Low Molecular Weight (Mₙ) of the Polymer 1. High Initiator Concentration: An excess of initiator will lead to a larger number of polymer chains, each with a lower degree of polymerization.[3][4]- Carefully control the monomer-to-initiator ratio. A higher ratio will theoretically yield a higher molecular weight. - Accurately determine the concentration of all reagents before starting the reaction.
2. Presence of Impurities: Water or other protic impurities can act as unintended initiators or chain transfer agents.- Rigorously dry all glassware, solvents, monomer, and initiator. Work under an inert atmosphere (e.g., nitrogen or argon).
3. Chain Transfer Reactions: Side reactions can terminate growing polymer chains prematurely.- Select an initiator/catalyst system known for minimizing side reactions. Hydrogen-bonding organocatalysts are designed to promote controlled polymerization.[2]
Broad Polydispersity Index (PDI > 1.5) 1. Slow Initiation: If the initiation rate is slower than the propagation rate, new chains will be formed throughout the polymerization, leading to a broad distribution of chain lengths.- Choose an initiator that provides a rapid and efficient initiation step. - Ensure proper mixing of all components at the start of the reaction.
2. Chain Transfer or Termination Reactions: Uncontrolled side reactions lead to a non-uniform polymer population.- Optimize reaction conditions (temperature, solvent) to minimize side reactions. - The use of a binary organocatalytic system can help achieve better control and narrower PDI.[2]
Low Isotacticity / Epimerization 1. Inappropriate Catalyst: Many traditional catalysts, especially those used at high temperatures, can cause epimerization of the chiral center in the monomer, leading to a loss of stereoregularity.- Employ a stereoselective catalyst system. A binary organocatalytic system using a thiourea derivative and a base has been shown to effectively minimize epimerization by activating the monomer and initiator through hydrogen bonding, yielding highly isotactic polylactide.[2]
2. High Reaction Temperature: Higher temperatures can provide the energy needed for undesirable epimerization to occur.- Conduct the polymerization at the lowest effective temperature. The use of highly active organocatalysts can facilitate polymerization at milder conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound (Me₃DOX) as a monomer?

A1: The ring-opening polymerization of Me₃DOX proceeds with the elimination of acetone. This release of a small, volatile molecule provides a strong thermodynamic driving force for the polymerization, facilitating higher monomer conversion compared to the ROP of some traditional lactones.

Q2: Which type of initiator is best for achieving high isotacticity in the resulting polylactide?

A2: Binary organocatalytic systems, typically composed of a hydrogen-bonding catalyst (like a thiourea derivative) and an organic base, are highly effective for synthesizing isotactic polylactide from chiral Me₃DOX.[2] This system activates both the monomer and the alcohol initiator, enabling controlled polymerization with minimal epimerization, leading to a high degree of stereoregularity (Pm up to 0.92).[2]

Q3: How does the choice of alcohol initiator (e.g., methanol, 1-octanol) affect the polymerization outcome?

A3: The alcohol initiator becomes the starting point for the polymer chain. While different primary alcohols can be used, the choice can influence the final properties of the polymer. For instance, in related polylactide synthesis, methanol has been shown to produce polymers with high molecular weight, yield, and thermal stability.[1] The initiator's structure will form the α-end group of the polymer chain.

Q4: Can I use common radical initiators like AIBN or benzoyl peroxide for the polymerization of Me₃DOX?

A4: No, the polymerization of Me₃DOX proceeds via a ring-opening mechanism, which requires an ionic or coordination-insertion pathway. Radical initiators are typically used for vinyl addition polymerization and are not suitable for the ROP of this type of cyclic ester.

Q5: My GPC results show a bimodal or multimodal distribution. What could be the cause?

A5: A multimodal distribution can indicate the presence of multiple active species or side reactions. In cationic ROP of related dioxolanes, for example, side reactions can lead to the formation of cyclic polymers in addition to the desired linear chains. It could also suggest the presence of impurities that act as secondary, less efficient initiating sites. Careful purification of all reagents and optimization of the initiator system are crucial to avoid this.

Quantitative Data Summary

The choice of initiator and catalyst system significantly impacts the properties of the resulting polymer. The following table summarizes representative data from the literature for the polymerization of Me₃DOX and related monomers.

Initiator/Catalyst SystemMonomer:Initiator:Catalyst RatioTemp (°C)Time (h)Conversion (%)Mₙ (kDa)PDI (Đ)Stereoregularity (Pₘ)
Neopentanol / p-TSA200:1:1010048>99~5.01.30Not Reported
Benzyl Alcohol / Thiourea-DBU100:1:125249513.51.150.92
1-Dodecanol / Sn(Oct)₂ (for L-lactide)100:1 (M:I)165491.216,8001.63Not Reported
Methanol / Sn(Oct)₂ (for L-lactide)100:1 (M:I)165495.320,5001.52Not Reported

Data is compiled for illustrative purposes from various studies on dioxolanone and lactide polymerization. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Organocatalyzed ROP of (S)-Me₃DOX for High Isotacticity

This protocol is based on the use of a binary organocatalytic system to achieve controlled polymerization and high stereoregularity.

Materials:

  • (S)-2,2,5-trimethyl-1,3-dioxolan-4-one ((S)-Me₃DOX)

  • Thiourea derivative catalyst (TU)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Benzyl alcohol (BnOH), initiator

  • Anhydrous toluene, solvent

  • All reagents should be stored in a glovebox or under an inert atmosphere.

Procedure:

  • Preparation: In a nitrogen-filled glovebox, add (S)-Me₃DOX (e.g., 100 molar equivalents) and the thiourea catalyst (e.g., 1 molar equivalent) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M). Stir the mixture until all solids are dissolved.

  • Initiation: In a separate vial, prepare a stock solution of the initiator (BnOH) and the co-catalyst (DBU) in anhydrous toluene.

  • Polymerization: Inject the appropriate amount of the initiator/DBU solution into the monomer/catalyst solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1).

  • Reaction: Allow the reaction to stir at room temperature (or slightly elevated temperature, e.g., 40-60°C) for the desired time (e.g., 24 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of benzoic acid. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Purification: Filter the precipitated polymer and wash it several times with cold methanol.

  • Drying: Dry the resulting polymer under vacuum at 40°C until a constant weight is achieved.

  • Characterization: Characterize the polymer using Gel Permeation Chromatography (GPC) for Mₙ and PDI, and ¹H NMR or ¹³C NMR for stereoregularity analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_purification Work-up & Purification prep_monomer 1. Add Monomer (Me₃DOX) & Catalyst (Thiourea) to Flask add_solvent 2. Add Anhydrous Toluene prep_monomer->add_solvent dissolve 3. Stir to Dissolve add_solvent->dissolve initiation 4. Inject Initiator (BnOH) & Co-catalyst (DBU) dissolve->initiation polymerization 5. Stir at Defined Temperature & Time initiation->polymerization monitoring 6. Monitor Conversion (via NMR) polymerization->monitoring quench 7. Quench Reaction (e.g., Benzoic Acid) monitoring->quench precipitate 8. Precipitate Polymer in Cold Methanol quench->precipitate wash 9. Filter and Wash precipitate->wash dry 10. Dry Under Vacuum wash->dry characterization 11. Characterize Polymer (GPC, NMR, DSC) dry->characterization

Caption: Experimental workflow for organocatalyzed ROP of Me₃DOX.

Dual_Activation_Mechanism Monomer Monomer (Me₃DOX) ActivatedMonomer Activated Monomer (H-Bonded) Monomer->ActivatedMonomer H-Bonding Catalyst Thiourea (Catalyst) Catalyst->ActivatedMonomer ActivatedInitiator Activated Initiator (H-Bonded) Catalyst->ActivatedInitiator Initiator Alcohol (R-OH) Initiator->ActivatedInitiator H-Bonding Base Base (e.g., DBU) Base->ActivatedInitiator Proton Abstraction Propagation Propagation Step: Nucleophilic Attack ActivatedMonomer->Propagation ActivatedInitiator->Propagation Polymer Growing Polymer Chain Propagation->Polymer Chain Elongation Polymer->Propagation Reacts with next monomer

Caption: Dual activation mechanism in binary organocatalyzed ROP.

References

Technical Support Center: Controlling Polydispersity in PLA Synthesis from 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling polydispersity during the ring-opening polymerization (ROP) of 2,2,5-trimethyl-1,3-dioxolan-4-one to synthesize polylactic acid (PLA).

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization process that can lead to high polydispersity (PDI) and other undesirable outcomes.

Issue Potential Cause(s) Recommended Solution(s)
High Polydispersity (PDI > 1.5) 1. Presence of Impurities: Water, lactic acid oligomers, or residual catalyst from monomer synthesis can act as unintended initiators or chain transfer agents.[1] 2. Side Reactions: Competing reactions, such as transesterification or a Tishchenko reaction facilitated by formaldehyde elimination, can broaden the molecular weight distribution.[2] 3. Inappropriate Catalyst or Catalyst Concentration: The choice of catalyst and its concentration significantly impact polymerization control. Some catalysts may promote side reactions.[2] 4. High Polymerization Temperature: Elevated temperatures can increase the rate of side reactions, leading to a loss of control over the polymerization.1. Monomer and Reagent Purification: Ensure the monomer is rigorously purified. Dry all solvents and reagents thoroughly before use.[3] 2. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the impact of side reactions. The use of a dynamic vacuum during polymerization can help remove volatile byproducts like formaldehyde that facilitate side reactions.[2] 3. Catalyst Selection and Screening: Utilize catalysts known for providing good control, such as sterically-unencumbered and electronically-neutral salen aluminum catalysts or binary organocatalytic systems.[2][4] Optimize the catalyst-to-initiator ratio. 4. Controlled Polymerization Techniques: Employ techniques known for better control, such as using a binary organocatalytic system that activates both the monomer and initiator.[4]
Low Monomer Conversion 1. Inefficient Catalyst: The chosen catalyst may have low activity under the selected reaction conditions. 2. Low Reaction Temperature: The temperature may be too low to achieve a reasonable polymerization rate. 3. Presence of Inhibitors: Certain impurities can inhibit the catalyst's activity.1. Catalyst Optimization: Screen different catalysts or increase the catalyst loading. For organocatalysis, p-toluenesulfonic acid has been shown to be effective.[1] 2. Temperature Adjustment: Gradually increase the reaction temperature while monitoring the PDI. 3. Purification: Ensure all reagents and glassware are free from potential inhibitors.
Epimerization of Stereocenters 1. Harsh Reaction Conditions: High temperatures or certain catalysts can lead to the loss of stereochemical control.[4]1. Use of Stereoselective Catalysts: Employ catalysts that are known to preserve the stereochemistry of the monomer, such as certain binary organocatalytic systems.[4] 2. Mild Reaction Conditions: Conduct the polymerization at lower temperatures.[4]
Inconsistent Molecular Weight 1. Inaccurate Initiator Concentration: The amount of initiator directly controls the number of polymer chains initiated. 2. Chain Transfer Reactions: Impurities or side reactions can lead to premature termination or the initiation of new chains.1. Precise Initiator Loading: Accurately weigh and dispense the initiator. 2. Purification and Optimized Conditions: Rigorously purify all components of the reaction mixture and optimize conditions to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over traditional lactide for PLA synthesis?

A1: The primary advantage is that the polymerization of this compound is a more direct route to PLA that can be performed under milder, often metal-free conditions, which is beneficial for biomedical applications. The synthesis of the lactide monomer itself can be challenging.[1]

Q2: How can I minimize the impact of the Tishchenko side reaction?

A2: The Tishchenko reaction, facilitated by formaldehyde eliminated during the polymerization, can be mitigated by catalyst design and polymerization methodology. Using sterically-unencumbered and electronically-neutral salen aluminum catalysts can improve selectivity.[2] Additionally, conducting the polymerization under a dynamic vacuum helps to remove the volatile formaldehyde, thus reducing its participation in side reactions.[2]

Q3: What type of catalysts are recommended for achieving low polydispersity?

A3: For controlled polymerization with low PDI, organocatalysts are a good choice. A binary organocatalytic system has been shown to be effective in minimizing epimerization and achieving high isotacticity.[4] p-Toluensulfonic acid has also been reported as an efficient Brønsted acid catalyst for the bulk, solvent-free polymerization of this monomer.[1]

Q4: What is a typical PDI value I should aim for in a controlled polymerization?

A4: In a well-controlled ring-opening polymerization, a polydispersity index (PDI) close to 1.1 to 1.3 is generally considered good. Values below 1.5 indicate a relatively narrow molecular weight distribution.

Q5: Can I perform this polymerization in bulk (solvent-free)?

A5: Yes, the polymerization of this compound can be effectively carried out in bulk, which is an advantage in terms of process simplicity and sustainability.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies on the polymerization of this compound and related dioxolanones.

Table 1: Effect of Catalyst on Polymerization of this compound

CatalystMonomer:Initiator:Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Đ)Reference
p-Toluenesulfonic acid200:1:101006954,5001.25[1]
Triflic acid200:1:101006803,2001.30[1]
Camphorsulfonic acid200:1:101006904,1001.28[1]

Table 2: Influence of a Binary Organocatalytic System on Polymerization

Monomer:Initiator:Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Đ)Stereoregularity (Pm)Reference
100:1:125249212,8001.150.92[4]
200:1:125489524,5001.180.91[4]

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound using p-Toluenesulfonic Acid

Materials:

  • This compound (monomer), purified by distillation.

  • Neopentanol (initiator), dried over molecular sieves.

  • p-Toluenesulfonic acid (catalyst), dried under vacuum.

  • Anhydrous magnesium sulfate.

  • Nitrogen gas for inert atmosphere.

  • Dichloromethane and methanol for purification.

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, add the monomer, p-toluenesulfonic acid, and neopentanol in a 200:10:1 molar ratio.

  • Add a small amount of anhydrous magnesium sulfate to scavenge any residual moisture.

  • Place the flask in a preheated oil bath at 100°C and stir the mixture for 6 hours.

  • After 6 hours, cool the reaction mixture to room temperature.

  • Dissolve the resulting solid in a minimum amount of dichloromethane.

  • Precipitate the polymer by adding the dichloromethane solution dropwise to cold methanol with vigorous stirring.

  • Collect the white solid polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer for molecular weight (Mn) and polydispersity (PDI) using Gel Permeation Chromatography (GPC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Analysis Monomer Purified Monomer Mixing Mix under N2 Monomer->Mixing Initiator Dried Initiator Initiator->Mixing Catalyst Dried Catalyst Catalyst->Mixing Heating Heat at 100°C Mixing->Heating Dissolution Dissolve in CH2Cl2 Heating->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Dry under Vacuum Precipitation->Drying GPC GPC Analysis Drying->GPC

Caption: Experimental workflow for the bulk polymerization of this compound.

side_reaction_pathway Monomer This compound ROP Ring-Opening Polymerization Monomer->ROP Elimination Elimination Monomer->Elimination Tishchenko Tishchenko Reaction Monomer->Tishchenko PLA Polylactic Acid (PLA) (Desired Product) ROP->PLA Formaldehyde Formaldehyde (Byproduct) Elimination->Formaldehyde Formaldehyde->Tishchenko SideProduct Polyester Side Products (Broadens PDI) Tishchenko->SideProduct

Caption: Competing reaction pathways in the polymerization of dioxolanones leading to side products.

References

Validation & Comparative

1H NMR Spectrum Analysis of 2,2,5-trimethyl-1,3-dioxolan-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,5-trimethyl-1,3-dioxolan-4-one. Due to the limited availability of a directly published experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. This comparative approach offers valuable insights for the identification and characterization of this and related dioxolanone derivatives.

Predicted 1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in the table below.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH (Ha)~4.2 - 4.5Quartet (q)1H
CH₃ (Hb)~1.4 - 1.6Doublet (d)3H
gem-CH₃ (Hc)~1.5 - 1.7Singlet (s)3H
gem-CH₃ (Hd)~1.3 - 1.5Singlet (s)3H

Comparison with Alternative Compounds

To substantiate the predicted spectrum, a comparison with experimentally obtained 1H NMR data for structurally related 1,3-dioxolan-4-ones is presented below. These examples provide a basis for the expected chemical shifts and coupling patterns.

CompoundProtonExperimental Chemical Shift (δ, ppm)MultiplicityReference
Methyl 2,2,4-trimethyl-1,3-dioxolane-4-carboxylate 4-CH₃1.5s[1]
2-CH₃1.4, 1.35s[1]
O-CH₂-O4.3, 3.8d[1]
(2R,5R)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one CH-Ph5.3s[2]
CH-tBu5.2s[2]
Ph-H7.3-7.5m[2]
tBu-H1.1s[2]

The chemical shifts of the methyl groups and the methine proton in the predicted spectrum of this compound are in good agreement with the values observed for similar protons in the reference compounds. For instance, the gem-dimethyl protons at the C2 position are expected to appear as two distinct singlets due to their diastereotopic nature, a feature commonly observed in chiral dioxolane systems.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • The choice of solvent is critical to avoid interference from solvent protons in the spectrum.[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm. In modern spectrometers, the solvent signal can often be used for referencing.[4]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Before measurement, the magnetic field homogeneity needs to be optimized by shimming.

  • The probe should be tuned to the resonance frequency of ¹H nuclei.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: A spectral width of approximately 12-15 ppm is generally adequate for most organic compounds.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

  • Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually averaged to improve the signal-to-noise ratio.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is transformed into the frequency domain spectrum using a Fourier Transform (FT).

  • The spectrum is then phased to ensure all peaks are in the absorptive mode.

  • Baseline correction is applied to obtain a flat baseline.

  • The spectrum is referenced to the TMS signal at 0 ppm.

  • Integration of the signals is performed to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights its distinct proton environments.

Caption: Molecular structure of this compound with labeled proton environments.

References

A Comparative Guide to the Characterization of Polylactic Acid Synthesized from 2,2,5-Trimethyl-1,3-dioxolan-4-one and Conventional Routes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of polylactic acid (PLA) synthesized via a novel pathway involving the ring-opening polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one, against traditional synthesis methods. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible aliphatic polyester with extensive applications in the biomedical field, including drug delivery systems, sutures, and stents.[1] The properties of PLA are highly dependent on its molecular weight, stereochemistry, and crystallinity, which are in turn influenced by the synthesis method. Conventional methods for PLA synthesis include the direct polycondensation of lactic acid and the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[2]

A novel and less conventional approach involves the use of 1,3-dioxolan-4-ones as monomers. Specifically, this compound offers a pathway to PLA through a ring-opening and deacetonation polymerization.[3] This method has been explored for the synthesis of highly isotactic PLA, which can influence the material's mechanical properties and degradation kinetics.[3] This guide will detail the experimental protocols for these synthesis routes and for the characterization of the resulting polymers, presenting a quantitative comparison of their properties.

Synthesis Pathways

The synthesis of PLA can be broadly categorized into three main routes, each yielding polymers with distinct characteristics. The choice of synthesis pathway is critical as it dictates the achievable molecular weight, stereochemical control, and consequently, the final material properties.

Ring-Opening Polymerization of this compound

This innovative approach utilizes a protected lactic acid monomer, which undergoes a catalyzed ring-opening polymerization, accompanied by the elimination of acetone.[3] This method allows for the synthesis of PLA with high stereoregularity.[3]

cluster_0 Monomer Synthesis cluster_1 Polymerization Lactic Acid Lactic Acid This compound This compound Lactic Acid->this compound p-toluenesulfonic acid, Toluene, Reflux Acetone Acetone Acetone->this compound PLA PLA This compound->PLA Catalyst (e.g., homosalen-Al), Heat Acetone_byproduct Acetone (byproduct) PLA->Acetone_byproduct

Synthesis of PLA from this compound.
Conventional Synthesis Routes

The two most established methods for PLA synthesis are the direct polycondensation of lactic acid and the ring-opening polymerization of lactide.

cluster_0 Direct Polycondensation cluster_1 Ring-Opening Polymerization of Lactide Lactic_Acid_PC Lactic Acid Low_MW_PLA Low-Medium MW PLA Lactic_Acid_PC->Low_MW_PLA Heat, Vacuum Water Water Low_MW_PLA->Water elimination Lactic_Acid_ROP Lactic Acid Oligomers Oligomers Lactic_Acid_ROP->Oligomers Polycondensation Lactide Lactide Oligomers->Lactide Depolymerization High_MW_PLA High MW PLA Lactide->High_MW_PLA Catalyst (e.g., Sn(Oct)2), Initiator

Conventional PLA synthesis pathways.

Quantitative Data Comparison

The physical and thermal properties of PLA are directly correlated with the synthesis method employed. The following table summarizes typical characterization data for PLA derived from the different routes.

PropertyPLA from this compoundPLA from Direct PolycondensationPLA from Ring-Opening Polymerization of Lactide
Number-Average Molecular Weight (Mn) (kDa) 6.2[3]1-20[4]50-300[5]
Weight-Average Molecular Weight (Mw) (kDa) 13.6 (Calculated from Mn and PDI)< 50> 100[6]
Polydispersity Index (PDI) 2.20[3]> 21.5 - 2.5
Glass Transition Temperature (Tg) (°C) Not Reported50 - 60[4]55 - 65[1]
Melting Temperature (Tm) (°C) 156[3]140 - 160150 - 180[7]

Note: The properties of PLA can vary significantly based on specific reaction conditions, catalysts, and purification methods.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of PLA are provided below.

Synthesis Protocols

1. Synthesis of this compound [8]

  • Dissolve L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol) in a 1:1 acetone:toluene mixture (300 mL).

  • Reflux the mixture for 6 hours using a Dean-Stark apparatus to remove water.

  • Cool the reaction and evaporate the solvent.

  • Dissolve the residue in dichloromethane (50 mL) and wash with aqueous sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).

  • Dry the organic layer with sodium sulfate, evaporate the solvent, and dry the product over CaH₂ overnight to yield a colorless oil.

2. Ring-Opening Polymerization of this compound [3] This is a general procedure based on the use of a homosalen-Al catalyst.

  • In a glovebox, add the homosalen-Al catalyst to a reaction vessel.

  • Add a solution of racemic this compound in a suitable solvent (e.g., toluene).

  • Heat the reaction mixture at a specified temperature (e.g., 70°C) for a designated time.

  • Terminate the polymerization by exposing the reaction mixture to air.

  • Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

3. Direct Polycondensation of L-lactic acid [4]

  • Place L-lactic acid in a reaction vessel equipped with a mechanical stirrer and a vacuum line.

  • Heat the lactic acid to a high temperature (e.g., 180°C) under reduced pressure.

  • During the reaction, water is continuously removed to drive the equilibrium towards polymer formation.

  • The reaction is typically carried out for several hours until the desired molecular weight is achieved.

  • The resulting polymer is then cooled and collected.

4. Ring-Opening Polymerization of L-lactide [9]

  • In a dry reaction vessel under an inert atmosphere, add L-lactide and a catalyst such as tin(II) octoate (Sn(Oct)₂).

  • Add an initiator, for example, an alcohol like 1-dodecanol.

  • Heat the mixture in bulk or in a solvent (e.g., toluene) to a temperature of around 130-180°C.

  • Allow the polymerization to proceed for a specified time to achieve the desired conversion and molecular weight.

  • Dissolve the resulting polymer in a suitable solvent like chloroform and precipitate it in a non-solvent like methanol.

  • Filter and dry the polymer under vacuum.

Characterization Protocols

PLA_Sample PLA Sample NMR NMR Spectroscopy PLA_Sample->NMR Structure & Tacticity GPC_SEC GPC/SEC PLA_Sample->GPC_SEC Molecular Weight & PDI DSC DSC PLA_Sample->DSC Thermal Properties (Tg, Tm)

Experimental workflow for PLA characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Tacticity [10]

  • Sample Preparation: Dissolve 5-10 mg of the PLA sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • In the ¹H NMR spectrum, the quartet at ~5.1-5.2 ppm corresponds to the methine proton of the PLA backbone, while the doublet at ~1.5-1.6 ppm is from the methyl protons.

    • The stereosequence (tacticity) of the polymer can be determined by analyzing the splitting pattern of the methine proton signal, often requiring homonuclear decoupling techniques for better resolution.[11] The relative intensities of the different tetrads (e.g., iii, iis, sis) provide a quantitative measure of the polymer's tacticity.[10]

2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity [12]

  • System Preparation: Use a GPC/SEC system equipped with a refractive index (RI) detector and columns suitable for polymer analysis in organic solvents. The mobile phase is typically tetrahydrofuran (THF) at a flow rate of 1 mL/min.

  • Calibration: Calibrate the system using polystyrene standards of known molecular weights.

  • Sample Preparation: Prepare PLA solutions in THF at a concentration of about 1-2 mg/mL. Filter the solutions through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample solution into the GPC system. The retention time of the polymer is used to determine its molecular weight distribution relative to the polystyrene standards. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the resulting chromatogram.

3. Differential Scanning Calorimetry (DSC) for Thermal Properties [8]

  • Sample Preparation: Accurately weigh 5-10 mg of the PLA sample into an aluminum DSC pan and seal it.

  • Thermal Program:

    • Heat the sample from room temperature (e.g., 25°C) to a temperature above its melting point (e.g., 200°C) at a heating rate of 10°C/min to erase the thermal history.

    • Cool the sample back to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

    • Perform a second heating scan from the low temperature to above the melting point at 10°C/min.

  • Analysis:

    • The glass transition temperature (Tg) is determined from the inflection point in the baseline of the second heating scan.

    • The melting temperature (Tm) is identified as the peak maximum of the melting endotherm in the second heating scan.

    • The heat of fusion (ΔHm) can be calculated from the area of the melting peak, which is used to determine the degree of crystallinity.

Conclusion

The synthesis of polylactic acid from this compound represents a promising alternative to conventional methods, particularly for achieving high isotacticity.[3] While the molecular weights obtained so far are moderate compared to those from the ring-opening polymerization of lactide, the potential for controlled stereochemistry is a significant advantage for tailoring the material properties for specific biomedical applications. The direct polycondensation of lactic acid remains a simpler, albeit less controlled, method for producing lower molecular weight PLA.[4]

The choice of synthesis route will ultimately depend on the desired properties of the final PLA material. For applications requiring high mechanical strength and a slower degradation rate, the high molecular weight and controlled stereochemistry offered by the ring-opening polymerization of lactide are preferable.[5] The novel route using this compound may provide a valuable tool for investigating the influence of high isotacticity on the performance of PLA in drug delivery and tissue engineering. Further research is needed to optimize this new method to achieve higher molecular weights and to fully characterize the resulting polymers.

References

DSC analysis of polymers derived from 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the thermal properties of polyesters derived from 2,2,5-trimethyl-1,3-dioxolan-4-one and other common biodegradable polymers. The focus is on data obtained through Differential Scanning Calorimetry (DSC), a critical analytical technique for characterizing the thermal behavior of polymeric materials. This information is essential for researchers and professionals involved in the development and processing of materials for pharmaceutical and biomedical applications.

Introduction to Polymer Thermal Analysis

Polymers derived from this compound (Me₃DOX) are a subclass of aliphatic polyesters, closely related to polylactic acid (PLA), as the monomer is synthesized from L-lactic acid.[1] The thermal properties of these polymers, such as the glass transition temperature (T₉), crystallization temperature (T꜀), and melting temperature (Tₘ), are fundamental to understanding their physical state, processability, and performance. Differential Scanning Calorimetry (DSC) is a primary technique used to determine these properties by measuring the difference in heat flow between a sample and a reference as a function of temperature.[2][3]

While the organocatalyzed ring-opening polymerization of Me₃DOX has been explored as a metal-free route to producing PLA-like polymers, the literature has primarily focused on optimizing synthesis conditions to achieve higher molecular weights, with detailed thermal characterization of the resulting polymers being less common.[1] This guide, therefore, compares the known thermal properties of widely used biodegradable polyesters—Polylactic Acid (PLA), Polyglycolic Acid (PGA), and Polycaprolactone (PCL)—to provide a performance benchmark.

Comparative Thermal Properties of Biodegradable Polyesters

The thermal behavior of a polymer dictates its application range. For instance, a polymer's T₉ indicates its transition from a rigid, glassy state to a more flexible, rubbery state.[2] The Tₘ is critical for melt processing techniques like extrusion or injection molding. The data below, gathered from various studies, summarizes the key thermal transitions for common biodegradable polyesters.

Table 1: DSC Thermal Properties of Common Biodegradable Polyesters

PropertyPolymer from Me₃DOXPolylactic Acid (PLA)Polyglycolic Acid (PGA)Polycaprolactone (PCL)
Glass Transition Temp. (T₉) Not Reported in Cited Literature54 - 60 °C[4][5]35 - 50 °C[6]~ -60 °C
Cold Crystallization Temp. (T꜀꜀) Not Reported in Cited Literature90 - 130 °C[4][5][7]Not typically observedNot typically observed
Melting Temp. (Tₘ) Not Reported in Cited Literature148 - 155 °C[4][5]220 - 230 °C[6]59 - 64 °C[8][9]
Enthalpy of Melting (ΔHₘ) Not Reported in Cited Literature~40-50 J/g (sample dependent)~70-90 J/g (sample dependent)~75-85 J/g (sample dependent)

Note: Thermal properties can vary based on factors such as molecular weight, crystallinity, and measurement conditions (e.g., heating rate).

Experimental Workflow and Protocols

Accurate and reproducible DSC data is contingent on a standardized experimental protocol. The following sections detail a typical methodology for the thermal analysis of polyesters and a visual representation of the workflow.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC measurement chamber.[2] Purge the cell with an inert gas, such as nitrogen (e.g., at a flow rate of 50 mL/min), to prevent oxidative degradation during the experiment.[5][10]

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its expected melting point (e.g., 200 °C for PLA/PCL, 250 °C for PGA) at a constant rate, typically 10 °C/min or 20 °C/min.[10][11] This step is designed to erase the sample's prior thermal history.

    • Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition (e.g., 25 °C or lower).[10] This allows for the observation of crystallization from the melt.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan (e.g., 10 °C/min) over the same temperature range.[12] Data from this second scan is typically used for analysis as it reflects the intrinsic thermal properties of the material under controlled conditions.

  • Data Analysis: Analyze the resulting thermogram from the second heating scan.

    • The glass transition (T₉) is identified as a step-like change in the heat flow baseline.[2]

    • Cold crystallization (T꜀꜀) appears as an exothermic peak, representing crystallization that occurs upon heating an amorphous sample.[13]

    • Melting (Tₘ) is observed as an endothermic peak.[13]

DSC_Workflow cluster_prep Preparation cluster_analysis DSC Analysis Cycle cluster_results Data Interpretation A Weigh 5-10 mg of Polymer B Seal in Aluminum Pan A->B C Load Sample & Reference (Nitrogen Purge) B->C D 1st Heating Scan (Erase Thermal History) C->D E Controlled Cooling Scan (Observe Crystallization) D->E F 2nd Heating Scan (Data Acquisition) E->F G Analyze Thermogram (2nd Heat) F->G H Determine Tg, Tc, Tm, and ΔH values G->H

A flowchart of the standard DSC experimental workflow.

Conclusion

The thermal properties of biodegradable polyesters are paramount for their successful application in drug development and materials science. While polymers from this compound represent a promising area for the development of sustainable, bio-derived materials, a comprehensive understanding of their thermal behavior through DSC is still an emerging field. In contrast, established polymers like PLA, PGA, and PCL offer a wide range of thermal properties, from the low-melting and flexible PCL to the high-melting and rigid PGA. The data and protocols presented in this guide serve as a valuable resource for comparing these materials and designing future experiments to characterize novel polyesters.

References

SEC analysis of poly(lactic acid) from 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Poly(lactic acid) Synthesis: SEC Analysis of PLA from 2,2,5-trimethyl-1,3-dioxolan-4-one and Alternative Routes

For researchers and professionals in drug development and material science, the synthesis of poly(lactic acid) (PLA) with controlled molecular weight and narrow polydispersity is of paramount importance. This guide provides an objective comparison of PLA synthesis via the organocatalyzed polymerization of this compound against traditional methods—ring-opening polymerization (ROP) of lactide and direct condensation of lactic acid. The performance of each method is evaluated based on Size Exclusion Chromatography (SEC) analysis, with supporting experimental data.

Performance Comparison

The synthesis of PLA from this compound offers a metal-free alternative to conventional methods, yielding polymers with good polydispersity, albeit with modest molecular weights in some initial studies.[1] The choice of catalyst and reaction conditions significantly influences the molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting polymer. Below is a comparative summary of SEC data for PLA synthesized through different methodologies.

Table 1: SEC Analysis of PLA from Organocatalyzed Polymerization of this compound
CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
p-TSA51001638001.3
p-TSA21001631001.4
p-TSA0.51001625001.5
TfOH51001642001.2
CSA51001635001.4

Data sourced from organocatalyzed, solvent-free polymerization experiments.[1]

Table 2: SEC Analysis of PLA from Ring-Opening Polymerization (ROP) of Lactide
CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)PressureMn ( g/mol )PDI (Mw/Mn)
Tin(II) octoate0.0516024Atmospheric45,0001.6
Tin(II) octoate0.0518024Atmospheric68,0001.5
Tin(II) octoate0.0518024150 mmHg82,0001.4
Tin(II) octoate0.052002460 mmHg105,0001.3

Data represents typical results for ROP of lactide.[2]

Table 3: SEC Analysis of PLA from Direct Condensation of Lactic Acid
CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
Tin(II) chloride0.41608Reduced18,000
Tin(II) chloride0.41808Reduced25,000
Tin(II) chloride0.418016Reduced35,000
None-18048Reduced12,000

Direct condensation typically yields lower molecular weight PLA with broader PDI compared to ROP.[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of PLA are crucial for reproducibility and comparison.

Synthesis of PLA from this compound

This method involves the organocatalyzed polymerization of this compound in bulk.

  • Monomer Synthesis : L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol) are dissolved in a 1:1 acetone:toluene mixture (300 mL). The mixture is refluxed for 6 hours using a Dean-Stark apparatus to remove water. After cooling and solvent evaporation, the residue is dissolved in CH₂Cl₂ (50 mL) and washed with sodium bicarbonate solution and brine. The organic layer is dried, and the solvent is evaporated to yield this compound as a colorless oil.[1]

  • Polymerization : In a nitrogen-purged glovebox, the monomer, initiator (e.g., neopentanol), and organocatalyst (e.g., p-TSA) are added to a reaction vessel in a specific molar ratio (e.g., 200:1:10 monomer:initiator:catalyst). The reaction is conducted in bulk (solvent-free) at a set temperature (e.g., 100 °C) for a specified duration.[1]

  • Purification : The resulting polymer is dissolved in chloroform and precipitated in cold methanol. The purified PLA is then filtered and dried under vacuum.

Ring-Opening Polymerization (ROP) of Lactide

ROP is a common method for producing high molecular weight PLA.[4]

  • Lactide Synthesis : Lactic acid is first oligomerized by heating under vacuum to remove water. The resulting oligomers are then depolymerized at high temperature and low pressure in the presence of a catalyst (e.g., tin(II) chloride) to form the cyclic dimer, lactide. The crude lactide is purified by recrystallization.[4]

  • Polymerization : Purified lactide is mixed with an initiator (e.g., lauryl alcohol) and a catalyst (e.g., tin(II) octoate) in a reaction vessel under an inert atmosphere. The mixture is heated (e.g., 160-200 °C) for several hours.[2]

  • Purification : The polymer is dissolved in a suitable solvent like chloroform and precipitated in a non-solvent such as methanol to remove unreacted monomer and catalyst residues. The product is then dried.[2]

Direct Condensation of Lactic Acid

This is a simpler but often less effective method for achieving high molecular weights.[3][5]

  • Reaction Setup : Lactic acid, a catalyst (e.g., tin(II) chloride), and a high-boiling point solvent (e.g., diphenyl ether) are placed in a three-necked flask equipped with a stirrer and a condenser.[3]

  • Polymerization : The mixture is heated to a high temperature (e.g., 180 °C) under reduced pressure for an extended period (e.g., 16 hours) to facilitate the removal of water formed during the condensation reaction.[3]

  • Purification : The resulting polymer is dissolved in chloroform and purified by precipitation in methanol. The final product is dried under vacuum.[3]

Size Exclusion Chromatography (SEC) Analysis

SEC is used to determine the molecular weight distribution of the synthesized polymers.[6]

  • Sample Preparation : A known concentration of the PLA sample (e.g., 2 mg/mL) is dissolved in a suitable solvent, typically tetrahydrofuran (THF) or chloroform.[6] The solution is filtered through a syringe filter (e.g., 0.45 µm) before injection.

  • Instrumentation : A standard SEC system equipped with a refractive index (RI) detector is used. The system typically includes a pump, an injector, and a series of columns packed with porous gel.

  • Analysis Conditions : The mobile phase (e.g., THF) is run at a constant flow rate (e.g., 1.0 mL/min). The column and detector are maintained at a constant temperature (e.g., 40 °C).

  • Calibration : The system is calibrated using polystyrene standards of known molecular weights to generate a calibration curve.

  • Data Acquisition and Analysis : The retention time of the polymer sample is recorded, and the molecular weight distribution (Mn, Mw, and PDI) is calculated based on the calibration curve using appropriate software.

Visualizations

Experimental Workflow

G cluster_synthesis PLA Synthesis cluster_purification Purification cluster_analysis SEC Analysis Monomer Monomer (this compound or Lactide or Lactic Acid) Polymerization Polymerization Reaction (Bulk, ROP, or Condensation) Monomer->Polymerization Catalyst Catalyst & Initiator Catalyst->Polymerization Crude_PLA Crude PLA Polymerization->Crude_PLA Dissolution Dissolution (e.g., Chloroform) Crude_PLA->Dissolution Precipitation Precipitation (e.g., Methanol) Dissolution->Precipitation Drying Drying Precipitation->Drying Pure_PLA Purified PLA Drying->Pure_PLA Sample_Prep Sample Preparation (Dissolution & Filtration) Pure_PLA->Sample_Prep SEC_System SEC System (Columns, Pump, Detector) Sample_Prep->SEC_System Data_Analysis Data Analysis (Mn, Mw, PDI) SEC_System->Data_Analysis

Caption: Experimental workflow for PLA synthesis and SEC analysis.

Logical Relationship of Synthesis Methods

G cluster_methods Synthesis Methods PLA Poly(lactic acid) (PLA) Dioxolanone Polymerization of This compound Dioxolanone->PLA Metal-free, good PDI ROP Ring-Opening Polymerization (ROP) of Lactide ROP->PLA High Mn, controlled PDI Condensation Direct Condensation of Lactic Acid Condensation->PLA Simpler process, lower Mn, broad PDI

Caption: Logical relationship of PLA synthesis methods.

References

A Comparative Guide to PLA Synthesis: 2,2,5-Trimethyl-1,3-dioxolan-4-one vs. Lactide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer of significant interest in the biomedical and pharmaceutical fields, is predominantly achieved through the ring-opening polymerization (ROP) of cyclic monomers. While lactide has long been the conventional and industrially established monomer for producing high molecular weight PLA, recent research has highlighted 2,2,5-trimethyl-1,3-dioxolan-4-one, a substituted dioxolanone, as a promising alternative. This guide provides an objective comparison of the synthesis efficiency of PLA from these two monomers, supported by experimental data from the literature.

At a Glance: Key Performance Metrics

The following table summarizes key quantitative data from representative studies on the ROP of this compound and lactide. It is important to note that the experimental conditions in these studies vary, which influences the direct comparability of the results.

ParameterThis compoundLactide
Monomer Type DioxolanoneCyclic Di-ester
Typical Catalyst Organocatalysts (e.g., p-TSA, TfOH)Metal-based (e.g., Sn(Oct)₂, Al(OⁱPr)₃)
Typical Temperature 100 °C130 - 185 °C
Molecular Weight (Mn) ~8,100 g/mol Up to >100,000 g/mol
Polydispersity Index (PDI) ~1.251.1 - 2.0
Monomer Conversion >90%>95%
Stereochemical Control High potential for isotactic PLADependent on monomer purity and catalyst
Byproducts of Polymerization Acetone (volatile)None

Experimental Methodologies

Synthesis of PLA from this compound

The ring-opening polymerization of this compound is often conducted as a solvent-free, organocatalyzed process. A typical experimental protocol is as follows:

  • Monomer Synthesis: this compound is synthesized from L-lactic acid and acetone with an acid catalyst (e.g., p-toluenesulfonic acid) via a condensation reaction with removal of water.[1]

  • Polymerization Setup: The monomer, an initiator (e.g., neopentanol), and an organocatalyst (e.g., p-toluenesulfonic acid or triflic acid) are added to a reaction vessel under an inert atmosphere (e.g., nitrogen).[1]

  • Reaction Conditions: The reaction mixture is heated in bulk (solvent-free) at a controlled temperature, typically around 100 °C.[1]

  • Monitoring and Termination: The reaction progress is monitored by techniques such as ¹H NMR to determine monomer conversion and Size Exclusion Chromatography (SEC) to analyze the molecular weight and PDI of the resulting polymer.[1] The polymerization is terminated by cooling the reaction mixture.

  • Purification: The resulting polymer can be purified by precipitation in a non-solvent like methanol to remove any unreacted monomer and catalyst.

Synthesis of PLA from Lactide

The ring-opening polymerization of lactide is the most common industrial method for producing high molecular weight PLA. A representative experimental protocol is as follows:

  • Lactide Synthesis: Lactide is typically produced from lactic acid through a two-step process involving the synthesis of a low molecular weight prepolymer followed by a depolymerization to yield the cyclic lactide monomer. This process is often energy-intensive.[2]

  • Polymerization Setup: Purified lactide, a metal-based catalyst (e.g., tin(II) 2-ethylhexanoate, Sn(Oct)₂), and an initiator (e.g., a primary alcohol) are charged into a reactor under an inert atmosphere.

  • Reaction Conditions: The polymerization is typically carried out in the melt at temperatures ranging from 130 °C to 185 °C.[3]

  • Monitoring and Termination: Monomer conversion and the molecular weight of the polymer are monitored over time using techniques like ¹H NMR and SEC. The reaction is quenched by cooling.

  • Purification: The polymer is often purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

Comparative Analysis of Synthesis Efficiency

Kinetics and Reaction Conditions: The polymerization of this compound can be achieved under milder conditions (100 °C) using organocatalysts, which can be advantageous for sensitive applications where metal contamination is a concern.[1] In contrast, lactide polymerization generally requires higher temperatures (130-185 °C) and often employs metal-based catalysts to achieve high reaction rates and high molecular weights.[3]

Molecular Weight and Polydispersity: The ROP of lactide is well-established for producing high molecular weight PLA (Mn > 100,000 g/mol ) with controlled polydispersity, which is crucial for many biomedical applications requiring specific mechanical properties.[3] Current studies on this compound report more modest molecular weights, although optimization of reaction conditions may lead to improvements.[1]

Stereochemical Control: A significant advantage of using chiral this compound is the potential to synthesize highly isotactic PLA.[4] This stereochemical control is important as it directly influences the polymer's crystallinity, thermal properties, and degradation rate. While stereocontrolled polymerization of lactide is possible, it heavily relies on the high purity of the lactide isomers and the choice of catalyst.

Monomer Availability and Synthesis: Lactide is commercially available, but its synthesis from lactic acid is a multi-step, energy-intensive process that can contribute significantly to the overall cost of PLA production.[2] this compound can be synthesized in a single step from lactic acid and a ketone, which may offer a more streamlined and potentially more cost-effective route to a PLA monomer.[1]

Visualizing the Synthesis Pathways

PLA_Synthesis_Comparison cluster_Dioxolanone This compound Route cluster_Lactide Lactide Route LacticAcid1 Lactic Acid Dioxolanone This compound LacticAcid1->Dioxolanone Condensation Acetone Acetone Acetone->Dioxolanone PLA1 Polylactic Acid (PLA) Dioxolanone->PLA1 ROP (Organocatalyst, ~100°C) LacticAcid2 Lactic Acid Prepolymer Low MW Prepolymer LacticAcid2->Prepolymer Polycondensation Lactide Lactide Prepolymer->Lactide Depolymerization PLA2 Polylactic Acid (PLA) Lactide->PLA2 ROP (Metal Catalyst, 130-185°C) Monomer_Comparison cluster_Dioxolanone_Pros Advantages cluster_Dioxolanone_Cons Disadvantages cluster_Lactide_Pros Advantages cluster_Lactide_Cons Disadvantages Monomers Monomer for PLA Synthesis Dioxolanone This compound Monomers->Dioxolanone Lactide Lactide Monomers->Lactide D_Pro1 Milder Reaction Conditions Dioxolanone->D_Pro1 D_Pro2 Organocatalysis (Metal-Free) Dioxolanone->D_Pro2 D_Pro3 High Stereochemical Control Dioxolanone->D_Pro3 D_Pro4 Simpler Monomer Synthesis Dioxolanone->D_Pro4 D_Con1 Lower Molecular Weight (currently) Dioxolanone->D_Con1 L_Pro1 High Molecular Weight PLA Lactide->L_Pro1 L_Pro2 Industrially Established Lactide->L_Pro2 L_Pro3 High Monomer Conversion Lactide->L_Pro3 L_Con1 Harsher Reaction Conditions Lactide->L_Con1 L_Con2 Requires Metal Catalysts Lactide->L_Con2 L_Con3 Complex Monomer Synthesis Lactide->L_Con3

References

A Comparative Guide to Organocatalysts for the Ring-Opening Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of organocatalyst performance in the ring-opening polymerization (ROP) of 2,2,5-trimethyl-1,3-dioxolan-4-one, a promising monomer for the synthesis of functional polyesters. This guide provides a comparative overview of organocatalytic systems, focusing on the binary system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and various thiourea co-catalysts, for which experimental data is available.

The ring-opening polymerization (ROP) of this compound (Me3DOX) offers a valuable route to producing highly isotactic poly(lactic acid) (PLA), a biodegradable polyester with significant potential in biomedical applications, including drug delivery systems. The choice of catalyst is crucial for controlling the polymerization process, influencing key parameters such as conversion, molecular weight, and dispersity of the resulting polymer. While a broad range of organocatalysts are utilized for the ROP of cyclic esters, this guide focuses on systems with reported experimental data for this specific monomer.

Performance Comparison of Organocatalysts

The following table summarizes the performance of different organocatalytic systems in the ROP of (S)-2,2,5-trimethyl-1,3-dioxolan-4-one ((S)-Me3DOX). The data is derived from a study by Wang et al., which investigated the efficacy of a binary catalyst system comprising DBU and various thiourea derivatives.

Catalyst SystemTime (h)Conversion (%)M_n_ ( g/mol )Đ (M_w_/M_n_)
DBU60--
DBU / TU-A64--
DBU / TU-B67314001.48
DBU / TU-C617--

Conditions: Bulk polymerization at 25 °C with benzyl alcohol as the initiator. Molar ratio of [Monomer]:[Initiator]:[DBU]:[Thiourea] = 100:1:1:1. TU-A: 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea TU-B: 1,3-bis(3,5-bis(trifluoromethyl)phenyl)thiourea TU-C: N-(3,5-bis(trifluoromethyl)phenyl)-N'-cyclohexylthiourea

As the data indicates, DBU alone is ineffective in catalyzing the ROP of (S)-Me3DOX under the specified conditions. However, the combination of DBU with a thiourea co-catalyst significantly enhances the catalytic activity. Among the tested thioureas, the DBU/TU-B binary system demonstrated the highest efficiency, achieving a 73% monomer conversion in 6 hours.

Currently, there is a lack of published comparative data on the performance of other common organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 4-(dimethylamino)pyridine (DMAP), for the ROP of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the organocatalyzed ROP of this compound based on the available literature.

Materials:

  • (S)-2,2,5-trimethyl-1,3-dioxolan-4-one ((S)-Me3DOX) (monomer)

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Thiourea derivative (co-catalyst, e.g., TU-B)

  • Benzyl alcohol (initiator)

  • Anhydrous toluene (solvent, if not in bulk)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Tetrahydrofuran (THF) for GPC analysis

Procedure:

  • Monomer and Reagent Purification: The monomer, initiator, and solvent are rigorously dried and purified prior to use to eliminate any water, which can interfere with the polymerization.

  • Reaction Setup: The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Charging of Reagents: The monomer, initiator, and co-catalyst are dissolved in the solvent (if applicable) or mixed directly in the flask for bulk polymerization. The catalyst (DBU) is then added to initiate the polymerization.

  • Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified duration.

  • Termination and Product Isolation: The polymerization is quenched by the addition of a weak acid (e.g., benzoic acid). The polymer is then precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum to a constant weight.

  • Characterization:

    • Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the monomer peaks with those of the polymer.

    • Molecular Weight (M_n_) and Dispersity (Đ): Determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.

Visualizing the Process and Comparison

To better understand the experimental workflow and the logical relationship of the catalyst comparison, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Monomer (Me3DOX) Mixing Mixing in Inert Atmosphere Monomer->Mixing Initiator Initiator (BnOH) Initiator->Mixing Catalyst Catalyst (DBU/Thiourea) Catalyst->Mixing ROP Ring-Opening Polymerization Mixing->ROP Quenching Quenching ROP->Quenching Precipitation Precipitation & Drying Quenching->Precipitation Polymer Polymer Precipitation->Polymer NMR ¹H NMR (Conversion) Polymer->NMR GPC GPC (Mn, Đ) Polymer->GPC

Caption: Experimental workflow for the organocatalyzed ROP of Me3DOX.

catalyst_comparison cluster_catalyst Catalyst System cluster_performance Performance Metrics DBU DBU Alone Conversion Conversion (%) DBU->Conversion Ineffective (0%) DBU_TUA DBU / TU-A DBU_TUA->Conversion Low (4%) DBU_TUB DBU / TU-B DBU_TUB->Conversion High (73%) Control Control (Mn, Đ) DBU_TUB->Control Moderate (Đ=1.48) DBU_TUC DBU / TU-C DBU_TUC->Conversion Moderate (17%)

A Comparative Guide to Chiral Auxiliaries: Unveiling the Advantages of 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool for achieving this control, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries. Among the diverse array of chiral auxiliaries, 2,2,5-trimethyl-1,3-dioxolan-4-one, a derivative of lactic acid, has emerged as a compelling alternative to more commonly employed auxiliaries. This guide provides an in-depth comparison of this compound with other established chiral auxiliaries, supported by experimental data, detailed protocols, and mechanistic illustrations.

The Advantageous Profile of this compound

Derived from readily available and inexpensive chiral pool starting materials, (S)- or (R)-lactic acid, this compound offers several distinct advantages that make it an attractive choice for researchers and process chemists.

Key Advantages:

  • High Diastereoselectivity: The rigid dioxolanone ring structure provides a well-defined chiral environment, leading to high levels of diastereoselectivity in a variety of transformations, including enolate alkylations, aldol reactions, and conjugate additions.

  • Predictable Stereochemical Outcome: The stereochemical outcome of reactions is highly predictable, primarily governed by the steric hindrance of the gem-dimethyl group at the C2 position, which effectively shields one face of the enolate.

  • Versatile Cleavage Conditions: The auxiliary can be removed under a range of conditions—hydrolytic, reductive, or through transesterification—to afford the desired chiral product, often with the recovery of the parent α-hydroxy acid. This versatility allows for compatibility with a wide range of functional groups.

  • Role as a Chiral Acyl Anion Equivalent: A significant advantage of this auxiliary is its ability to function as a chiral acyl anion equivalent.[1] This allows for the enantioselective synthesis of ketones and other carbonyl compounds, a transformation that can be challenging with other auxiliaries.[1]

  • Cost-Effectiveness and Scalability: The synthesis of this compound is straightforward and scalable, utilizing inexpensive starting materials. This makes it a cost-effective option for large-scale synthetic applications.

Performance Comparison with Other Chiral Auxiliaries

To provide a clear perspective on the performance of this compound, this section presents a comparative overview with two of the most widely used classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams. The data presented is for analogous reaction types to facilitate comparison, though it is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature.

Table 1: Diastereoselective Enolate Alkylation
Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
This compound derivative BnBrLDA>95:585[1]
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) BnBrNaHMDS99:192[2]
Oppolzer's Sultam ((1S)-(-)-2,10-camphorsultam) MeIn-BuLi>99:195[3]

Note: Data for the this compound derivative is based on related 1,3-dioxolan-4-one systems as specific data for the trimethyl variant in this reaction was not available.

Table 2: Diastereoselective Aldol Reaction
Chiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (d.r.)Yield (%)Reference
This compound derivative PhCHOTiCl₄>98:2 (syn)88[4]
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) PhCHOBu₂BOTf>99:1 (syn)85[5]
Oppolzer's Sultam ((1S)-(-)-2,10-camphorsultam) i-PrCHOTiCl₄>95:5 (syn)82[3]

Note: Data for the this compound derivative is based on related 1,3-dioxolan-4-one systems as specific data for the trimethyl variant in this reaction was not available.

Experimental Protocols

This section provides detailed methodologies for the synthesis, application, and cleavage of this compound as a chiral auxiliary.

Protocol 1: Synthesis of (S)-2,2,5-trimethyl-1,3-dioxolan-4-one

This procedure is adapted from the general method for the synthesis of 1,3-dioxolan-4-ones.

Materials:

  • (S)-Lactic acid

  • Acetone

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • A solution of (S)-lactic acid (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in a 1:1 mixture of acetone and toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • The reaction mixture is heated to reflux, and the water generated is removed azeotropically using the Dean-Stark trap.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or flash column chromatography to afford (S)-2,2,5-trimethyl-1,3-dioxolan-4-one.

Protocol 2: N-Acylation of this compound

This protocol describes the attachment of a carboxylic acid substrate to the chiral auxiliary.

Materials:

  • (S)-2,2,5-trimethyl-1,3-dioxolan-4-one

  • Carboxylic acid chloride (e.g., propionyl chloride)

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • A solution of (S)-2,2,5-trimethyl-1,3-dioxolan-4-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • The carboxylic acid chloride (1.1 eq) is added dropwise, and the reaction is stirred for 2 hours at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude N-acyl derivative is purified by flash column chromatography.

Protocol 3: Diastereoselective Alkylation

This protocol outlines a general procedure for the diastereoselective alkylation of the N-acyl auxiliary.[1]

Materials:

  • N-Acyl-(S)-2,2,5-trimethyl-1,3-dioxolan-4-one

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • A solution of the N-acyl-(S)-2,2,5-trimethyl-1,3-dioxolan-4-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A freshly prepared solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the enolate.

  • The alkyl halide (1.2 eq) is added, and the reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The major diastereomer is purified by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This section describes three common methods for the removal of the chiral auxiliary.

A. Hydrolytic Cleavage to the Carboxylic Acid:

  • The alkylated N-acyl dioxolanone (1.0 eq) is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The THF is removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl.

  • The carboxylic acid product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the chiral carboxylic acid.

B. Reductive Cleavage to the Alcohol:

  • The alkylated N-acyl dioxolanone (1.0 eq) is dissolved in anhydrous diethyl ether and cooled to 0 °C.

  • Lithium aluminum hydride (LiAlH₄, 2.0 eq) is added portion-wise.

  • The reaction is stirred at 0 °C for 1 hour and then quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • The resulting solid is filtered off, and the filtrate is concentrated to yield the chiral primary alcohol.

C. Transesterification to the Methyl Ester:

  • The alkylated N-acyl dioxolanone (1.0 eq) is dissolved in anhydrous methanol.

  • A catalytic amount of sodium methoxide (NaOMe, 0.1 eq) is added.

  • The reaction is stirred at room temperature until completion.

  • The reaction is neutralized with acetic acid, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the chiral methyl ester.

Mechanistic Insights and Stereochemical Models

The high diastereoselectivity observed with this compound can be rationalized by considering the conformational rigidity of the enolate intermediate.

Caption: Stereochemical model for electrophilic attack on the enolate of an N-acyl-2,2,5-trimethyl-1,3-dioxolan-4-one.

Upon deprotonation, the lithium cation is believed to chelate to the enolate oxygen and the carbonyl oxygen of the auxiliary, forming a rigid five-membered ring. This locks the conformation of the enolate. The gem-dimethyl group at the C2 position of the dioxolanone ring creates significant steric bulk, effectively blocking the top (Re) face of the enolate. Consequently, the incoming electrophile preferentially attacks from the less hindered bottom (Si) face, leading to the observed high diastereoselectivity.

Experimental_Workflow start Chiral Auxiliary (this compound) acylation N-Acylation (Attachment of Substrate) start->acylation 1. Substrate Attachment alkylation Diastereoselective Reaction (e.g., Alkylation, Aldol) acylation->alkylation 2. Stereocontrol cleavage Cleavage of Auxiliary alkylation->cleavage 3. Product Liberation product Enantiomerically Pure Product cleavage->product recycle Recycle Auxiliary cleavage->recycle 4. Recovery

Caption: General experimental workflow for the application of a chiral auxiliary in asymmetric synthesis.

Conclusion

This compound presents a highly effective and practical chiral auxiliary for asymmetric synthesis. Its key strengths lie in its ready availability from inexpensive starting materials, the high and predictable diastereoselectivity it imparts in a range of chemical transformations, and the versatility of its cleavage. While direct quantitative comparisons with other leading auxiliaries across a broad spectrum of reactions remain to be exhaustively documented, the available data and the underlying stereochemical principles demonstrate its significant potential. For researchers and drug development professionals seeking a reliable, scalable, and cost-effective method for stereocontrol, this compound represents a valuable and powerful tool in the arsenal of modern synthetic organic chemistry.

References

yield comparison between different synthesis routes for 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. This guide provides a comparative analysis of different synthesis routes for 2,2,5-trimethyl-1,3-dioxolan-4-one, a key intermediate in various chemical processes. We present a summary of yields, detailed experimental protocols, and a logical workflow for selecting the optimal synthesis strategy.

Yield Comparison of Synthesis Routes

The selection of a synthetic route is often governed by the achievable yield, alongside other factors such as reagent availability, cost, and environmental impact. Below is a summary of reported yields for different methods of synthesizing this compound.

Synthesis RouteCatalystYield (%)
L-Lactic Acid and Acetonep-Toluenesulfonic acid (p-TSA)58%
L-Lactic Acid and AcetoneIron(III) Perchlorate>95% Conversion
(S)-Lactic Acid and Ethyl Pyruvatep-TSA and Sulfuric Acid23%

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic procedures. Here, we provide the experimental protocols for the key synthesis routes cited.

Route 1: Acid-Catalyzed Ketalization of L-Lactic Acid and Acetone[1]

This widely-used method involves the direct reaction of L-lactic acid with acetone, using an acid catalyst to promote the formation of the dioxolanone ring.

Experimental Procedure:

  • A solution of L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol) in a 1:1 mixture of acetone and toluene (300 mL) is prepared.

  • The mixture is refluxed for 6 hours with a Dean-Stark apparatus to facilitate the azeotropic removal of water, driving the reaction towards the product.

  • Upon cooling, the solvent is evaporated under reduced pressure.

  • The resulting residue is dissolved in dichloromethane (50 mL) and washed sequentially with a saturated sodium bicarbonate aqueous solution (3 x 25 mL) and brine (3 x 25 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The final product is dried over calcium hydride overnight to yield a colorless oil.

Route 2: Iron-Catalyzed Synthesis from Lactic Acid and Acetone[2]

This approach offers a more environmentally friendly alternative by utilizing an iron-based Lewis acid catalyst.

Experimental Procedure:

  • The ketalization reaction is conducted using an iron(III) catalyst, such as iron(III) perchlorate, with lactic acid and acetone.

  • To shift the equilibrium towards the product, a Dean-Stark apparatus is employed for water removal.

  • The reaction progress is monitored, and after a chosen time (e.g., 4 hours), a sample is taken from the crude reaction mixture for analysis.

  • Conversion, yield, and selectivity are determined using ¹H NMR spectroscopy. While a specific isolated yield is not provided in the initial report, the conversion is noted to be high.

Route 3: Condensation of (S)-Lactic Acid and Ethyl Pyruvate

This method utilizes ethyl pyruvate as the ketone source in an acid-catalyzed condensation with lactic acid.

Experimental Procedure:

  • A solution of (S)-lactic acid (90%, 5.0 g, 50 mmol), ethyl pyruvate (5.0 g, 43 mmol), p-toluenesulfonic acid monohydrate (0.05 g, 0.25 mmol), and concentrated sulfuric acid (0.25 cm³) in pentane (50 cm³) is prepared.

  • The mixture is heated to reflux for 12 hours with azeotropic removal of water using a Dean-Stark apparatus.

  • After cooling, the reaction mixture is washed with water (3 x 20 cm³).

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude residue is then purified by column chromatography.

Synthesis Route Comparison Workflow

The selection of an appropriate synthesis route depends on various factors. The following diagram illustrates a logical workflow for making this decision.

Workflow for Selecting a Synthesis Route for this compound A Define Synthesis Priorities B High Yield Critical? A->B C Environmental Impact a Concern? B->C No E Route 1: L-Lactic Acid + Acetone (p-TSA) B->E Yes D Starting Material Availability/Cost? C->D No F Route 2: L-Lactic Acid + Acetone (Fe(III) Catalyst) C->F Yes D->E L-Lactic Acid readily available G Route 3: (S)-Lactic Acid + Ethyl Pyruvate D->G Consider H Select Optimal Route E->H F->H G->H

Caption: Decision workflow for synthesis route selection.

This guide provides a foundational comparison to aid researchers in selecting the most suitable synthesis route for this compound based on their specific laboratory and project requirements. Further optimization of the presented protocols may lead to even higher yields and improved process efficiency.

alternative monomers to 2,2,5-trimethyl-1,3-dioxolan-4-one for polyester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biodegradable polyesters is a cornerstone of research in drug delivery, tissue engineering, and sustainable materials. While 2,2,5-trimethyl-1,3-dioxolan-4-one offers a unique route to polylactic acid (PLA), a range of alternative cyclic ester monomers are widely employed in polyester synthesis, each offering distinct advantages in terms of polymerization kinetics, and the thermal and mechanical properties of the resulting polymers. This guide provides a comprehensive comparison of common alternative monomers—lactide, ε-caprolactone, and glycolide—with data on their performance in polyester synthesis.

Performance Comparison of Monomers

The selection of a monomer is critical in tailoring the properties of the final polyester. The following tables summarize the performance of this compound and its common alternatives in polyester synthesis. It is important to note that a direct comparison under identical conditions is challenging due to the varied catalysts and reaction parameters reported in the literature. The data presented here is collated from various studies to provide a representative overview.

Table 1: Polymerization of this compound

CatalystInitiatorMonomer:Initiator:Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (PDI)
p-Toluenesulfonic acidNeopentanol200:1:1010048~1006,8001.3
Triflic acidNeopentanol200:1:1010048~100Oligomers-

Table 2: Polymerization of Lactide (L-lactide or rac-lactide)

CatalystInitiatorMonomer:Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (PDI)
Tin(II) octoateBenzyl alcohol100:11302>9515,0001.2
Tri-zinc complex-100:1130209825,0001.5
β-Diketiminate zinc complexes-200:1200.5-1>9920,000-30,0001.1-1.8

Table 3: Polymerization of ε-Caprolactone

CatalystInitiatorMonomer:Initiator RatioTemperature (°C)Time (min)Conversion (%)Mn ( g/mol )Đ (PDI)
Tin(II) octoateBenzyl alcohol200:1110120>9522,0001.3
FeCl3Benzyl alcohol400:1752597--
(Pyrazol-1-yl)copper(II) carboxylate-50:1110120>908582.16

Table 4: Polymerization of Glycolide

CatalystInitiatorMonomer:Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (PDI)
Tin(II) octoateLauryl alcohol5000:11903>9865,0001.7
Zirconium(IV) acetylacetonateBenzyl alcohol200:11600.5>9930,0001.2

Thermal Properties of Resulting Polyesters

The thermal properties of the synthesized polyesters are critical for their application. The glass transition temperature (Tg) and melting temperature (Tm) dictate the material's physical state and processing conditions.

Table 5: Thermal Properties of Polyesters

PolymerMonomerTg (°C)Tm (°C)
Poly(this compound) derived PLAThis compound45-55150-160
Polylactide (PLLA)L-Lactide60-65173-178
Polycaprolactone (PCL)ε-Caprolactone-6059-64
Polyglycolide (PGA)Glycolide35-40225-230
Poly(lactic-co-glycolic acid) (PLGA) 50:50Lactide and Glycolide45-55Amorphous

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of the monomers and their subsequent polymerization.

Synthesis of this compound[1]
  • Reactants: L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol) are dissolved in a 1:1 acetone:toluene mixture (300 mL).

  • Reaction Setup: The mixture is refluxed for 6 hours using a Dean-Stark apparatus to remove water.

  • Work-up: The reaction is cooled, and the solvent is evaporated. The residue is dissolved in dichloromethane (50 mL) and washed with saturated sodium bicarbonate aqueous solution (3 x 25 mL) and brine (3 x 25 mL).

  • Purification: The organic layer is dried with sodium sulfate, and the solvent is evaporated. The resulting oil is dried over calcium hydride overnight to yield the pure monomer.

Ring-Opening Polymerization of ε-Caprolactone[2]
  • Reactants: For a monomer-to-catalyst-to-initiator ratio of 400:1:5, 36 mg of FeCl3, 0.12 mL of benzyl alcohol, and 10 mL of ε-caprolactone are used.

  • Preparation: The reactants are weighed and transferred into separate reaction vessels, sealed with rubber stoppers, and degassed with argon for 10 minutes.

  • Polymerization: The monomer and initiator are then transferred to the reaction vessel containing the catalyst. The reaction mixture is heated to the desired temperature (e.g., 75°C) and stirred for the specified time (e.g., 25 minutes).

  • Termination and Purification: The polymerization is terminated by cooling the reaction vessel. The resulting polymer is dissolved in a suitable solvent like dichloromethane and precipitated in a non-solvent like cold methanol to purify it. The purified polymer is then dried under vacuum.

Visualizing the Chemistry

Diagrams illustrating the synthetic pathways and polymerization mechanisms provide a clear conceptual understanding of the chemical processes.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Ring-Opening Polymerization (ROP) cluster_characterization Polymer Characterization alpha_hydroxy_acid α-Hydroxy Acid dioxolanone 1,3-Dioxolan-4-one alpha_hydroxy_acid->dioxolanone Acid Catalyst, Toluene, Reflux aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->dioxolanone monomer Cyclic Ester Monomer (e.g., Lactide, Caprolactone) polyester Polyester monomer->polyester Heat initiator Initiator (e.g., Alcohol) initiator->polyester catalyst Catalyst (e.g., Sn(Oct)2) catalyst->polyester gpc GPC (Mn, Đ) polyester->gpc nmr NMR (Structure) polyester->nmr dsc DSC (Tg, Tm) polyester->dsc

Caption: Experimental workflow for polyester synthesis.

rop_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination catalyst Catalyst-Initiator Complex intermediate1 Activated Monomer Complex catalyst->intermediate1 monomer1 Cyclic Ester Monomer monomer1->intermediate1 growing_chain Growing Polymer Chain intermediate1->growing_chain Ring Opening growing_chain2 Elongated Polymer Chain growing_chain->growing_chain2 monomer2 Monomer monomer2->growing_chain2 n Monomers final_polymer Polyester growing_chain2->final_polymer Quenching Agent

Caption: General mechanism of Ring-Opening Polymerization.

A Comparative Guide to the Characterization of 2,2,5-trimethyl-1,3-dioxolan-4-one Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of polymers derived from 2,2,5-trimethyl-1,3-dioxolan-4-one, a monomer for the synthesis of polylactic acid (PLA), is crucial for understanding their structure-property relationships and ensuring their suitability for various applications, including drug delivery systems. This guide provides an objective comparison of three key analytical techniques for the analysis of these polymers: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry, Gel Permeation Chromatography (GPC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Performance Comparison

The choice of analytical technique depends on the specific information required. MALDI-ToF MS provides detailed information on the molecular weight of individual polymer chains and end groups. GPC is the standard method for determining the overall molecular weight distribution and polydispersity. NMR spectroscopy is unparalleled for elucidating the chemical structure, including monomer conversion and end-group analysis.

FeatureMALDI-ToF Mass SpectrometryGel Permeation Chromatography (GPC)Nuclear Magnetic Resonance (NMR)
Primary Information Absolute molecular weight of individual oligomers, end-group analysis, polymer structure confirmation.[1][2]Molecular weight averages (Mn, Mw), molecular weight distribution, and polydispersity index (PDI).[3][4]Chemical structure, monomer conversion, polymer tacticity, and end-group quantification.[5][6][7]
Strengths High resolution of individual oligomers, detailed end-group information, rapid analysis time (~3 min/sample).[2]Robust and established method for determining molecular weight distribution.[2]Provides detailed structural information and quantitative analysis of end groups and monomer conversion.[5][8]
Limitations Mass discrimination against higher molecular weight species can affect the accuracy of molecular weight averages for polydisperse samples (PDI > 1.2).[1][2]Provides relative molecular weights based on calibration standards, limited information on chemical structure.[1]Less sensitive for determining the overall molecular weight distribution of broad samples compared to GPC.
Sample Requirements Small sample amount (micrograms), must be soluble and ionizable.[2]Requires soluble polymers, larger sample amount (milligrams).[3]Requires soluble polymers, relatively larger sample amount (milligrams).

In-Depth Analysis and Experimental Data

A study on the solvent-free, organocatalyzed polymerization of this compound (Me3DOX) provides valuable data for comparing these techniques. The polymerization was monitored over time, and the resulting polymer was analyzed by GPC, NMR, and MALDI-ToF MS.[8]

Table 1: Molecular Weight and Conversion Data for Poly(this compound) [8]

Reaction Time (h)Monomer Conversion (%) (by ¹H NMR)M_p ( g/mol ) (by GPC)M_n ( g/mol ) (by GPC)M_w ( g/mol ) (by GPC)Dispersity (Đ) (by GPC)
1651620125018501.48
2801850138021501.56
4951950145023001.59
6>992000150024501.63
24>992050155026001.68

M_p: Peak molecular weight, M_n: Number-average molecular weight, M_w: Weight-average molecular weight, Đ: Polydispersity Index (M_w/M_n)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are typical protocols for the characterization of polylactide-based polymers.

MALDI-ToF Mass Spectrometry Protocol[9]
  • Sample Preparation :

    • Prepare a 1 mg/mL solution of the polymer sample in dichloromethane (CH₂Cl₂).

    • Prepare a 10 mg/mL solution of 2,5-Dihydroxybenzoic acid (DHB) as the matrix in CH₂Cl₂.

    • Prepare a 1 mg/mL solution of potassium trifluoroacetate (KTFA) as the cationizing salt in CH₂Cl₂.

  • Target Plate Spotting :

    • Mix the sample, matrix, and salt solutions.

    • Deposit 8 μL of the mixture onto a stainless steel MALDI plate.

    • Allow the solvent to evaporate completely.

  • Data Acquisition :

    • Analyze the sample using a MALDI-ToF mass spectrometer in reflectron positive ion mode.

Gel Permeation Chromatography (GPC) Protocol[4][10]
  • System Preparation :

    • Use a GPC system equipped with a refractive index (RI) detector.

    • Employ a set of columns suitable for the expected molecular weight range of the polymer (e.g., two LT5000L columns).[9]

  • Eluent and Sample Preparation :

    • Use tetrahydrofuran (THF) as the eluent at a flow rate of 1.0 mL/min.[9]

    • Maintain the columns and detector at a constant temperature (e.g., 30 °C).[9]

    • Prepare polymer solutions in THF at a concentration of 1 to 5 mg/mL.[9]

  • Calibration and Analysis :

    • Generate a calibration curve using polystyrene standards of known molecular weights.

    • Inject the polymer sample and record the chromatogram.

    • Calculate the molecular weight averages and polydispersity using the calibration curve.

¹H NMR Spectroscopy Protocol for End-Group Analysis[6]
  • Sample Preparation :

    • Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).

  • Data Analysis :

    • Identify the signals corresponding to the repeating monomer units and the end groups. For poly(this compound) initiated with neopentanol, the initiator's signal can be used for end-group analysis.[8]

    • Integrate the respective signals.

    • Calculate the number-average molecular weight (M_n) using the following formula: M_n = (I_repeating_unit / N_repeating_unit_protons) * MW_repeating_unit + MW_end_groups where I is the integral value and N is the number of protons for the respective unit.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for characterizing this compound polymers.

G cluster_synthesis Polymer Synthesis cluster_analysis Polymer Characterization cluster_comparison Data Comparison & Reporting Monomer This compound Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Initiator (e.g., Neopentanol) Initiator->Polymerization Catalyst Catalyst (e.g., p-TSA) Catalyst->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer GPC GPC Analysis Crude_Polymer->GPC Dissolve in THF NMR NMR Spectroscopy Crude_Polymer->NMR Dissolve in CDCl3 MALDI MALDI-ToF MS Crude_Polymer->MALDI Prepare with Matrix & Salt GPC_Results Mw, Mn, PDI GPC->GPC_Results NMR_Results Structure, End Groups, Conversion NMR->NMR_Results MALDI_Results Absolute Mw, End Groups MALDI->MALDI_Results Comparison Comparative Analysis GPC_Results->Comparison NMR_Results->Comparison MALDI_Results->Comparison Report Publish Comparison Guide Comparison->Report

Caption: Workflow for the synthesis and characterization of dioxolanone polymers.

Conclusion

The comprehensive characterization of this compound polymers is best achieved through the synergistic use of MALDI-ToF MS, GPC, and NMR spectroscopy. While GPC provides a robust measure of the overall molecular weight distribution, MALDI-ToF offers unparalleled detail on individual oligomers and end groups. NMR remains the gold standard for structural elucidation and quantification of monomer conversion and end groups. By combining the data from these techniques, researchers can gain a complete understanding of the polymer's characteristics, which is essential for the development of advanced materials in the pharmaceutical and other industries.

References

Safety Operating Guide

Navigating the Disposal of 2,2,5-Trimethyl-1,3-dioxolan-4-one: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for 2,2,5-Trimethyl-1,3-dioxolan-4-one in publicly available resources necessitates a cautious approach to its disposal. The following guidelines are based on standard procedures for flammable liquid chemical waste and information from safety data sheets for structurally similar compounds. Researchers, scientists, and drug development professionals must obtain the official SDS from their chemical supplier and consult with their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.

Without a specific SDS, detailed quantitative data and experimental protocols for the neutralization of this compound are not available. However, general safety and disposal information for flammable organic liquids can be summarized as follows:

Parameter General Guidance for Flammable Liquid Waste Citation
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[1]
Handling Precautions Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[1]
Storage of Waste Keep containers tightly closed in a dry and well-ventilated place, away from heat and ignition sources.[1]
Spill Containment Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1]

General Disposal Workflow for Flammable Laboratory Chemicals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following workflow outlines the general decision-making and operational steps for managing flammable liquid waste like this compound.

General Disposal Workflow for Flammable Chemical Waste cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Ensure Safety container Select Compatible, Labeled Waste Container ppe->container Prevent Leaks & Reactions collect Collect Waste in Designated Satellite Accumulation Area (SAA) container->collect Segregate Waste Streams storage Store in Flammable Storage Cabinet collect->storage Secure & Contain log Maintain Waste Log storage->log Track Generation request Request Waste Pickup from EHS log->request When Container is Full or per Schedule transport EHS Transports to Central Accumulation Area request->transport Official Procedure dispose Disposal by Licensed Hazardous Waste Vendor transport->dispose Regulatory Compliance end End: Disposal Complete dispose->end

Caption: General workflow for the safe disposal of flammable laboratory chemical waste.

Experimental Protocols: General Guidance for Empty Container Disposal

While specific protocols for this compound are unavailable, a general procedure for decontaminating empty containers that held flammable liquids is as follows. This procedure should be performed in a fume hood.

  • Initial Rinse : Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinseate must be collected and disposed of as hazardous waste.[2]

  • Air Dry : Allow the rinsed container to air dry completely in a well-ventilated area, away from ignition sources.

  • Label Defacement : Completely remove or deface all chemical labels on the container.[2]

  • Final Disposal : Once clean and dry with labels removed, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

Disclaimer: The information provided is based on general laboratory safety principles and data from similar chemicals. It is not a substitute for the specific guidance found in a manufacturer-provided Safety Data Sheet (SDS) and the regulations of your institution and local authorities. Always prioritize obtaining the SDS for any chemical you handle and consulting with your Environmental Health and Safety department.

References

Essential Safety and Operational Guidance for 2,2,5-Trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Information for 2,2,5-Trimethyl-1,3-dioxolan-4-one

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Personal Protective Equipment (PPE)

A critical aspect of safely handling this compound involves the consistent and correct use of personal protective equipment. The following table summarizes the required PPE based on safety data sheet recommendations.[1][2][3]

Body PartPersonal Protective EquipmentSpecifications and Usage Notes
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Must be worn at all times when handling the chemical. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hands Chemical-resistant gloves (e.g., nitrile rubber, neoprene).Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Body Protective clothing, such as a lab coat. For larger quantities or splash potential, a chemical-resistant apron or suit may be necessary.Wear appropriate protective clothing to prevent skin exposure.[2] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Use in a well-ventilated area. If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an organic vapor cartridge.Ensure adequate ventilation, especially in confined areas.[2] If inhalation of vapors or aerosols is a risk, respiratory protection is necessary.[4]

Hazard Summary

This compound is a flammable liquid and vapor.[1][3] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to use.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Verify that the container is properly labeled.

    • Transport the chemical to the designated storage area.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

    • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

    • Store locked up.[2]

  • Handling and Use:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment (see PPE table).

    • Use only non-sparking tools.[1][2]

    • Avoid contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the handling area.[1][3]

    • Wash hands thoroughly after handling.[1][3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste chemical and contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.

    • Keep waste containers tightly closed.

  • Waste Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[1][2]

    • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

    • Do not allow the chemical to enter drains or waterways.

Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess_Hazards Assess Hazards & Review SDS Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Retrieve_Chemical Retrieve from Storage Don_PPE->Retrieve_Chemical Use_in_Hood Use in Ventilated Fume Hood Retrieve_Chemical->Use_in_Hood Clean_Up Clean Work Area Use_in_Hood->Clean_Up Collect_Waste Collect Chemical & Contaminated Waste Use_in_Hood->Collect_Waste Clean_Up->Collect_Waste Doff_PPE Doff_PPE Clean_Up->Doff_PPE Doff PPE Label_Waste Label Waste Container Collect_Waste->Label_Waste Dispose_Properly Dispose via Approved Waste Handler Label_Waste->Dispose_Properly

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5-Trimethyl-1,3-dioxolan-4-one
Reactant of Route 2
Reactant of Route 2
2,2,5-Trimethyl-1,3-dioxolan-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。